IQ 1
Beschreibung
Eigenschaften
CAS-Nummer |
331001-62-8 |
|---|---|
Molekularformel |
C21H22N4O2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-13(26)14-8-10-16(11-9-14)24-25-19(20(22)27)18-17-7-5-4-6-15(17)12-21(2,3)23-18/h4-11,24H,12H2,1-3H3,(H2,22,27) |
InChI-Schlüssel |
ALJIEVIJBAJISI-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)C1=CC=C(C=C1)N/N=C(/C2=NC(CC3=CC=CC=C32)(C)C)\C(=O)N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NN=C(C2=NC(CC3=CC=CC=C32)(C)C)C(=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IQ-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule IQ-1 is a critical modulator of the Wnt/β-catenin signaling pathway, demonstrating significant utility in stem cell research and potential applications in regenerative medicine and cancer biology. This technical guide provides a comprehensive overview of the core mechanism of action of IQ-1. It details its molecular target, the subsequent effects on downstream signaling cascades, and provides quantitative data and experimental protocols to facilitate further research and drug development efforts.
Core Mechanism of Action: A Shift in Coactivator Preference
IQ-1's primary mechanism of action revolves around its ability to selectively sustain Wnt/β-catenin/CBP (CREB-binding protein) signaling. It achieves this not by directly agonizing the Wnt pathway, but by indirectly modulating the interaction between β-catenin and its transcriptional coactivators.
The central target of IQ-1 is the PR72/130 subunit of the serine/threonine phosphatase PP2A [1][2][3]. By binding to this regulatory subunit, IQ-1 initiates a cascade of events that culminates in a shift of β-catenin's coactivator preference from p300 to CBP[2][4][5].
This shift is mediated through the decreased phosphorylation of the β-catenin coactivator p300 at serine 89.[3][6] This reduction in phosphorylation lowers the binding affinity of p300 for β-catenin. Consequently, the interaction between β-catenin and p300 is inhibited, while the association between β-catenin and CBP is enhanced.[1][4] This alteration in coactivator usage is a critical determinant of the transcriptional output of the Wnt/β-catenin pathway, influencing cell fate decisions such as pluripotency and differentiation.[2][5][7]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by IQ-1.
Caption: Mechanism of action of IQ-1 in the Wnt/β-catenin signaling pathway.
Quantitative Data
| Parameter | Value(s) | Cell Type/System | Reference(s) |
| Effective Concentration | 10 µM | P19 cells (Wnt signaling modulation) | |
| Effective Concentration | 1.10, 3.48, 11.04 µM | Mouse Embryonic Stem Cells (maintaining undifferentiated state) | |
| Effective Concentration | 0.28, 1.10, 2.76, 11.04 µM | Mouse Embryonic Stem Cells (maintaining self-renewal) |
Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of IQ-1.
Co-Immunoprecipitation (Co-IP) to Assess β-catenin/p300 Interaction
This protocol is designed to determine the effect of IQ-1 on the interaction between β-catenin and p300.
Materials:
-
Cell line of interest (e.g., HEK293T, SW480)
-
IQ-1 compound
-
DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-p300 or anti-β-catenin)
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies for detection (e.g., anti-β-catenin and anti-p300)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of IQ-1 or DMSO for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the clarified lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the IP antibody (e.g., anti-p300) or control IgG to the pre-cleared lysate.
-
Incubate with rotation overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate with rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold Co-IP Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting with antibodies against the co-immunoprecipitated protein (e.g., β-catenin) and the immunoprecipitated protein (e.g., p300).
-
Wnt/β-catenin Reporter Assay (Luciferase Assay)
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway in response to IQ-1 treatment.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
TOPFlash (contains TCF/LEF binding sites driving firefly luciferase) and FOPFlash (mutated TCF/LEF sites, as a negative control) reporter plasmids.
-
Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Transfection reagent.
-
IQ-1 compound.
-
Wnt3a conditioned media or recombinant Wnt3a (as a positive control for pathway activation).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing IQ-1, Wnt3a (positive control), or DMSO (vehicle control).
-
Incubate for an additional 24 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Compare the normalized luciferase activity of IQ-1 treated cells to the vehicle control.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the effect of IQ-1 on protein-protein interactions.
Caption: A typical workflow for a co-immunoprecipitation experiment.
Applications and Future Directions
The ability of IQ-1 to maintain the pluripotency of mouse embryonic stem cells in the absence of feeder layers, serum, or LIF highlights its significance as a tool in stem cell biology.[1][2] It has also been shown to enhance the expansion of cardiovascular progenitor cells.[1] In the context of cancer research, IQ-1 has been observed to induce the conversion of cancer cells to a side population of cancer stem-like cells with increased drug resistance and tumorigenicity.[1]
Future research should focus on elucidating the precise structural basis of the IQ-1 and PR72/130 interaction to enable the design of more potent and specific analogs. Further investigation into the role of the IQ-1-mediated switch in coactivator usage in various biological contexts will provide deeper insights into the nuanced regulation of the Wnt/β-catenin pathway and may unveil novel therapeutic strategies for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. protocols.io [protocols.io]
- 5. Co-immunoprecipitation and western blotting [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of IQGAP1 in Wnt Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The IQ motif-containing GTPase-activating protein 1 (IQGAP1) is a ubiquitously expressed 190-kDa scaffold protein that integrates diverse cellular signals, influencing processes such as cytoskeletal dynamics, cell adhesion, and proliferation.[1][2] Emerging evidence has solidified IQGAP1's role as a critical modulator of the canonical Wnt/β-catenin signaling pathway, a cascade fundamental to embryonic development and tissue homeostasis, and frequently dysregulated in cancer.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms by which IQGAP1 influences Wnt signaling, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways. IQGAP1 interacts with multiple core components of the Wnt pathway, including Dishevelled (Dvl) and β-catenin, facilitating their nuclear translocation and subsequent activation of target gene transcription.[5][6][7] Furthermore, its interaction with Wnt co-receptors LGR4/5 positions it as a key node for potentiating Wnt signals at the plasma membrane.[8][9] Understanding the multifaceted role of IQGAP1 in this pathway offers new avenues for therapeutic intervention in Wnt-driven diseases, particularly cancer.
Core Mechanisms of IQGAP1 in Wnt Signaling
IQGAP1 functions primarily as a scaffold, bringing together key components of the Wnt pathway to enhance signal transduction efficiency and fidelity. Its involvement spans from the cell membrane to the nucleus.
The Canonical Wnt Signaling Pathway: An Overview
The canonical Wnt pathway's status is determined by the presence or absence of Wnt ligands.
-
Wnt-OFF State: In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates the key transducer, β-catenin.[1][10] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[10]
-
Wnt-ON State: Binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor recruits the destruction complex to the plasma membrane. This leads to the inactivation of the complex, preventing β-catenin phosphorylation.[1] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes like c-MYC and Cyclin-D1.[1][3]
References
- 1. IQGAP1 Protein Regulates Nuclear Localization of β-Catenin via Importin-β5 Protein in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IQGAP1: Insights into the function of a molecular puppeteer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of IQGAP1 in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IQGAP1 protein regulates nuclear localization of β-catenin via importin-β5 protein in Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IQGAP1 functions as a modulator of dishevelled nuclear localization in Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IQGAPs in Cancer: A Family of Scaffold Proteins Underlying Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. RSPO-LGR4 functions via IQGAP1 to potentiate Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK3β Regulates a Novel β‐Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IQGAP1 in Embryonic Stem Cell Pluripotency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Embryonic stem cells (ESCs) possess the remarkable ability to self-renew indefinitely while maintaining the potential to differentiate into all cell types of the adult body, a property known as pluripotency. This state is meticulously controlled by a complex network of transcription factors and signaling pathways. The scaffold protein IQ motif containing GTPase activating protein 1 (IQGAP1) has emerged as a critical integrator of various signaling cascades, positioning it as a potential, yet underexplored, regulator of ESC pluripotency. This technical guide provides a comprehensive overview of the known and inferred roles of IQGAP1 in the context of embryonic stem cell biology, with a focus on its interactions with key signaling pathways that govern self-renewal and pluripotency.
IQGAP1: A Multifaceted Scaffolding Protein
IQGAP1 is a ubiquitously expressed protein characterized by multiple protein-protein interaction domains, including a Calponin Homology Domain (CHD), a WW domain, four IQ motifs, and a Ras-GAP related domain (GRD).[1] Despite its name, IQGAP1 lacks GTPase-activating protein (GAP) activity and instead stabilizes the active, GTP-bound forms of the Rho GTPases Rac1 and Cdc42.[1] Its primary function is to act as a scaffold, bringing together various signaling molecules to facilitate efficient and specific signal transduction.[2]
Expression of IQGAP1 in Embryonic Stem Cells
Core Signaling Pathways in ESC Pluripotency and the Role of IQGAP1
The maintenance of ESC pluripotency is orchestrated by a delicate balance of several key signaling pathways. IQGAP1 is strategically positioned to influence these pathways through its scaffolding function.
Wnt/β-catenin Signaling
The canonical Wnt/β-catenin pathway is fundamental for the self-renewal of both mouse and human ESCs.[4] IQGAP1 has been shown to be a key player in this pathway. It directly interacts with β-catenin and Dishevelled (Dvl), facilitating the nuclear translocation of β-catenin, a critical step for the activation of Wnt target genes, including core pluripotency factors.[2][5]
Key Interactions and Effects:
-
IQGAP1-β-catenin Interaction: IQGAP1 binds directly to β-catenin, influencing its subcellular localization and transcriptional activity.[2][5]
-
IQGAP1-Dvl Interaction: IQGAP1 interacts with Dvl, a key cytoplasmic component of the Wnt pathway, further promoting signaling.[5]
-
Nuclear Translocation of β-catenin: By scaffolding these components, IQGAP1 promotes the accumulation of β-catenin in the nucleus, leading to the expression of genes that support pluripotency.[5]
Table 1: Quantitative Data on IQGAP1's Role in Wnt/β-catenin Signaling (Derived from non-ESC studies)
| Parameter | Observation | Cell Type | Reference |
| β-catenin Nuclear Translocation | IQGAP1 knockdown reduces Wnt-induced nuclear accumulation of β-catenin. | Xenopus embryos | [5] |
| Wnt Target Gene Expression | Depletion of IQGAP1 reduces the expression of Wnt target genes. | Xenopus embryos | [5] |
Signaling Pathway Diagram: IQGAP1 in Wnt/β-catenin Signaling
Caption: IQGAP1 in the Wnt/β-catenin pathway.
FGF/ERK Signaling
The Fibroblast Growth Factor (FGF)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of ESC fate. While sustained high levels of ERK activity can promote differentiation, basal ERK signaling is also implicated in maintaining the pluripotent state in human ESCs.[6][7] IQGAP1 is a well-established scaffold for the MAPK/ERK cascade, binding to multiple components including B-Raf, MEK1/2, and ERK1/2.[1] This scaffolding function is crucial for efficient signal propagation from receptor tyrosine kinases (RTKs) like the FGF receptor (FGFR) to the nucleus.
Key Interactions and Effects:
-
Scaffolding of the MAPK Cascade: IQGAP1 brings B-Raf, MEK, and ERK into close proximity, facilitating their sequential phosphorylation and activation.
-
Modulation of Signal Strength and Duration: By organizing the signaling complex, IQGAP1 can influence the intensity and duration of ERK activation, which is a critical determinant of cell fate in ESCs.
Signaling Pathway Diagram: IQGAP1 in FGF/ERK Signaling
Caption: IQGAP1 as a scaffold in the FGF/ERK pathway.
LIF/STAT3 Signaling
In mouse ESCs, the Leukemia Inhibitory Factor (LIF)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is essential for maintaining pluripotency.[8] While a direct interaction between IQGAP1 and the core components of the LIF/STAT3 pathway has not been definitively established in ESCs, evidence from other cell types suggests a potential link. For instance, Epidermal Growth Factor (EGF) stimulation, which also activates STATs, promotes the interaction of IQGAP1 with STAT1 and STAT3.[9] This suggests that IQGAP1 could act as a scaffold to integrate signals from different receptor tyrosine kinases with the STAT signaling pathway, a hypothesis that warrants further investigation in the context of ESCs.
Hippo/YAP Signaling
The Hippo signaling pathway is a critical regulator of organ size and has been implicated in stem cell self-renewal and differentiation.[10] The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway. Recent studies have shown that IQGAP1 directly binds to YAP and modulates its transcriptional activity.[11] Specifically, the knockout of IQGAP1 leads to increased formation of the nuclear TEAD/YAP complex and enhanced TEAD-mediated transcription.[11] This suggests that IQGAP1 may act as a negative regulator of YAP activity, a function that could be crucial in fine-tuning the balance between self-renewal and differentiation in ESCs.
Logical Relationship Diagram: IQGAP1 and YAP Interaction
Caption: IQGAP1 negatively regulates YAP activity.
IQGAP1, the Actin Cytoskeleton, and ESC Colony Morphology
ESC colonies exhibit a characteristic compact, dome-shaped morphology that is crucial for maintaining pluripotency. This morphology is dependent on a dynamic actin cytoskeleton and robust cell-cell adhesion, mediated by E-cadherin.[12] IQGAP1 is a key regulator of the actin cytoskeleton and cell adhesion.[4][8] It interacts with actin, Rac1/Cdc42, and components of the cadherin-catenin complex, thereby influencing cell shape, adhesion, and colony integrity.[8] While direct studies in ESCs are limited, it is plausible that IQGAP1 plays a significant role in maintaining the unique morphology of ESC colonies, which in turn supports the pluripotent state.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of IQGAP1 in embryonic stem cells.
Co-immunoprecipitation (Co-IP) to Detect IQGAP1 Interactions
This protocol is designed to identify proteins that interact with IQGAP1 in ESCs.
Materials:
-
ESC culture reagents
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-IQGAP1 antibody (for immunoprecipitation)
-
Control IgG antibody (e.g., rabbit or mouse IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., lysis buffer without detergent)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture ESCs to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add control IgG and protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and discard the pellet. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the anti-IQGAP1 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the washed beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against suspected interacting partners (e.g., β-catenin, ERK, YAP).
-
Experimental Workflow Diagram: Co-immunoprecipitation
Caption: Workflow for Co-immunoprecipitation.
siRNA-mediated Knockdown of IQGAP1
This protocol describes how to reduce the expression of IQGAP1 in ESCs to study its function.
Materials:
-
ESCs and culture reagents
-
siRNA targeting IQGAP1 and a non-targeting control siRNA
-
Transfection reagent suitable for ESCs (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for RT-qPCR and Western blotting to validate knockdown efficiency
Procedure:
-
Cell Seeding:
-
Seed ESCs in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and assess IQGAP1 knockdown efficiency by RT-qPCR and Western blotting.
-
Analyze the phenotypic effects of IQGAP1 knockdown on pluripotency markers (e.g., OCT4, SOX2, NANOG) and colony morphology.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This advanced technique can be used to identify the genomic regions where IQGAP1 might be associated with chromatin, potentially through its interaction with transcription factors.
Materials:
-
ESCs and culture reagents
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing equipment (e.g., sonicator)
-
Anti-IQGAP1 antibody for ChIP
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in live ESCs with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin into fragments of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-IQGAP1 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for IQGAP1 binding.
-
Annotate the peaks to identify associated genes and perform motif analysis.
-
Conclusion and Future Directions
IQGAP1 is a master scaffolding protein that integrates multiple signaling pathways crucial for cell fate decisions. While direct evidence for its role in embryonic stem cell pluripotency is still emerging, its well-established functions in the Wnt/β-catenin, FGF/ERK, and Hippo/YAP pathways strongly suggest its involvement in regulating the delicate balance between self-renewal and differentiation in ESCs. Further research, employing techniques such as CRISPR-Cas9-mediated gene editing and proteomics in ESCs, will be instrumental in fully elucidating the specific mechanisms by which IQGAP1 contributes to the maintenance of the pluripotent state. A deeper understanding of IQGAP1's role in this context holds significant promise for advancing our ability to manipulate ESC fate for applications in regenerative medicine and drug development.
References
- 1. IQGAP1 - Wikipedia [en.wikipedia.org]
- 2. Role of IQGAP1 in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A meta-analysis of human embryonic stem cells transcriptome integrated into a web-based expression atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IQGAP1: a key regulator of adhesion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IQGAP1 Protein Regulates Nuclear Localization of β-Catenin via Importin-β5 Protein in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IQGAP1 and RNA splicing in the context of head and neck via phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The scaffolding protein IQGAP1 interacts with Nucleotide Binding Domain Leucine Rich Repeat CARD containing protein (NLRC3) and inhibits type I interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of IQGAP1, a target of the small GTPases Cdc42 and Rac1, in regulation of E-cadherin- mediated cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The IQGAP scaffolds: Critical nodes bridging receptor activation to cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hippo signaling pathway in stem cell biology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IQGAP1 binds to YAP and modulates its transcriptional activity | NIH Research Festival [researchfestival.nih.gov]
- 12. Changes in Cell Morphology and Actin Organization in Embryonic Stem Cells Cultured under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
IQGAP1 as a Modulator of Beta-Catenin Signaling: A Technical Guide
Introduction
IQ motif-containing GTPase-activating protein 1 (IQGAP1) is a highly conserved, multifunctional scaffolding protein integral to a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, and signal transduction.[1][2][3] Weighing approximately 190 kDa, IQGAP1 is characterized by several protein-interacting domains that allow it to act as a crucial signaling node.[1] These domains include a calponin homology domain, IQ repeats, a RasGAP-related domain (GRD), and a WW domain.[1] Emerging evidence has highlighted IQGAP1's significant role in carcinogenesis, often linked to its ability to modulate key oncogenic pathways.[4][5] This guide provides an in-depth technical overview of the mechanisms by which IQGAP1 modulates the canonical Wnt/β-catenin signaling pathway, its implications for research and drug development, and detailed protocols for studying this interaction.
Mechanism of Action: IQGAP1 in the Wnt/β-Catenin Pathway
The canonical Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer.[4] In the absence of a Wnt signal ("Wnt-off" state), cytoplasmic β-catenin is phosphorylated by a "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), leading to its ubiquitination and proteasomal degradation.[1]
Upon Wnt ligand binding to its receptors ("Wnt-on" state), the destruction complex is inactivated.[1] This allows β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate target gene expression, promoting cell proliferation and differentiation.[1][6]
IQGAP1 functions as a positive regulator and scaffold within this pathway, enhancing β-catenin-mediated signaling through several mechanisms:
-
Direct Interaction and Scaffolding: IQGAP1 physically interacts with β-catenin.[1][6][7] It can form a complex with both β-catenin and Dishevelled (DVL), a key upstream component in the Wnt pathway.[1][2] This scaffolding function is believed to stabilize β-catenin and protect it from the destruction complex.
-
Facilitating Nuclear Translocation: A critical function of IQGAP1 is promoting the nuclear translocation of β-catenin.[1][2][8][9] Depletion of IQGAP1 has been shown to reduce the Wnt-induced nuclear accumulation of β-catenin.[1][8] This process involves importin-β5 and the small GTPase Ran, suggesting IQGAP1 acts as a key regulator in the nuclear import machinery for β-catenin.[1][8]
-
Enhancing Transcriptional Activity: By increasing the nuclear pool of β-catenin, IQGAP1 stimulates β-catenin-mediated transcriptional activation of Wnt target genes, such as c-myc and cyclin D1, which are critical drivers of cell proliferation.[1][2][9] Overexpression of IQGAP1 upregulates the mRNA levels of these target genes.[9]
-
Disruption of Cell-Cell Adhesion: IQGAP1 can also influence the pool of β-catenin by interacting with the E-cadherin/catenin complex at adherens junctions.[10][11] Activated small GTPases like Cdc42 and Rac1 can inhibit the binding of IQGAP1 to β-catenin, suggesting a complex regulatory interplay between cell signaling and cell adhesion.[11]
Quantitative Data on IQGAP1's Influence on β-Catenin Signaling
The modulatory effects of IQGAP1 on the β-catenin pathway have been quantified in various studies. The following tables summarize key findings from research on hepatocellular carcinoma (HCC) and pancreatic cancer cells.
Table 1: Effect of IQGAP1 Expression on β-Catenin and Target Gene Levels
| Cell Line | IQGAP1 Manipulation | Fold Change in IQGAP1 | Effect on β-Catenin Protein | Effect on Downstream Target mRNA | Reference |
| HepG2 (HCC) | Overexpression (pFlag-IQGAP1) | 1.67x | 3.0x increase | - | [6] |
| HepG2 (HCC) | Knockdown (siRNA) | 0.5x (50% decrease) | 0.78x (22% decrease) | - | [6] |
| PANC-1 (Pancreatic) | Overexpression | Not specified | Increased nuclear β-catenin | c-myc & Cyclin D1 increased | [2] |
| SW1990 (Pancreatic) | Knockdown | Not specified | Decreased total & nuclear β-catenin | c-myc & Cyclin D1 decreased | [2] |
Table 2: Functional Outcomes of IQGAP1 Modulation
| Cell Line | IQGAP1 Manipulation | Effect on Cell Proliferation | Effect on Cell Migration | Reference |
| HepG2 (HCC) | Overexpression | 132% increase | Significantly increased | [7] |
| HepG2 (HCC) | Knockdown | 86% decrease | Significantly decreased | [7] |
| SW579 (Thyroid) | Knockdown | Significantly repressed | - | [12] |
| TPC-1 (Thyroid) | Knockdown | Significantly repressed | - | [12] |
Visualizing the Pathway and Experimental Logic
Diagrams created using the DOT language provide a clear visual representation of complex biological systems and experimental designs.
References
- 1. IQGAP1 Protein Regulates Nuclear Localization of β-Catenin via Importin-β5 Protein in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IQGAP1 | Cancer Genetics Web [cancerindex.org]
- 4. Role of IQGAP1 in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IQGAPs in Cancer: A Family of Scaffold Proteins Underlying Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Overexpression of IQGAP1 and β-Catenin Is Associated with Tumor Progression in Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Overexpression of IQGAP1 and β-Catenin Is Associated with Tumor Progression in Hepatocellular Carcinoma In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. IQGAP1 protein regulates nuclear localization of β-catenin via importin-β5 protein in Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Cdc42 and Rac1 regulate the interaction of IQGAP1 with beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Knockdown of IQGAP1 inhibits proliferation and epithelial–mesenchymal transition by Wnt/β-catenin pathway in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of IQGAP1 in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQGAP1 is a ubiquitously expressed 195 kDa scaffold protein that has emerged as a critical regulator of a multitude of cellular processes.[1] Its name, derived from the presence of an IQ motif and a GAP-related domain, belies its complex and diverse functions that extend far beyond the regulation of GTPases.[1] In the context of cell culture, IQGAP1 acts as a central node, integrating signals from various pathways to control cell morphology, motility, adhesion, and proliferation.[1][2] This technical guide provides an in-depth exploration of the core functions of IQGAP1, presenting quantitative data, detailed experimental protocols, and visual representations of its intricate signaling networks.
Core Functions of IQGAP1 in Cellular Processes
IQGAP1's influence on cellular behavior is primarily attributed to its role as a scaffolding protein, bringing together various signaling molecules to facilitate their interaction and downstream effects.[3][4] It participates in a wide array of cellular activities, from the dynamic rearrangement of the cytoskeleton to the regulation of gene expression.[4][5]
Cytoskeletal Dynamics and Cell Migration
IQGAP1 is a key orchestrator of the actin cytoskeleton.[5] It directly binds to F-actin, cross-linking filaments and localizing to the leading edge of migrating cells to recruit actin polymerization machinery.[1][6] This function is intricately linked to its interaction with the Rho GTPases, Rac1 and Cdc42.[1] Contrary to what its name suggests, IQGAP1 does not possess GAP activity; instead, it stabilizes the active, GTP-bound forms of Rac1 and Cdc42, thereby promoting the formation of lamellipodia and filopodia, respectively, which are essential for cell migration.[1] Overexpression of IQGAP1 has been shown to increase cell migration and invasion in various cancer cell lines.[1]
Cell-Cell Adhesion
IQGAP1 plays a dual role in regulating E-cadherin-mediated cell-cell adhesion.[7][8] It can weaken adherens junctions by binding to β-catenin and displacing α-catenin from the cadherin-catenin complex.[1][9] However, this interaction is regulated by Rac1 and Cdc42.[8] When Rac1 is active, it binds to IQGAP1, preventing its interaction with β-catenin and thereby stabilizing cell-cell contacts.[1][9] This dynamic regulation allows for the rapid remodeling of cell junctions required during processes like tissue development and cancer metastasis.[7]
Signal Transduction
IQGAP1 serves as a scaffold for several critical signaling pathways, most notably the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways.[2][10][11]
-
MAPK Pathway: IQGAP1 directly binds to key components of the MAPK cascade, including B-Raf, MEK1/2, and ERK1/2.[2][3] This scaffolding function is necessary for the efficient phosphorylation and activation of ERK in response to stimuli like Epidermal Growth Factor (EGF).[1][3]
-
PI3K/Akt Pathway: IQGAP1 has been implicated in PI3K/Akt signaling, with its knockdown impairing the activation of Akt in response to growth factors.[2]
-
mTOR Pathway: IQGAP1 regulates cell proliferation through a novel pathway involving Cdc42 and mTOR.[12] The N-terminus of IQGAP1 interacts with mTOR, which is required for IQGAP1-mediated cell proliferation.[12]
-
Wnt/β-catenin Pathway: Through its interaction with β-catenin, IQGAP1 can influence the Wnt signaling pathway by promoting the nuclear localization of β-catenin and the expression of its target genes.[1]
Cell Proliferation
By scaffolding key components of proliferative signaling pathways like MAPK and mTOR, IQGAP1 plays a significant role in regulating cell division.[1][12] Mitogenic signals can lead to the phosphorylation of IQGAP1, which in turn activates Cdc42 and promotes cell division.[12] The dynamic interplay between phosphorylated and dephosphorylated IQGAP1 helps coordinate cell growth and division.[12]
Quantitative Data on IQGAP1 Interactions and Function
The following tables summarize key quantitative data related to IQGAP1's interactions and its effects on cellular processes.
| Interacting Protein | Binding Affinity (Kd) | Method | Cell Line/System | Reference |
| Rac1 (GTP-bound) | 20 - 200 nM | Stopped-flow fluorometry, Fluorescence polarization | In vitro | [2][12] |
| Cdc42 (GTP-bound) | 20 - 200 nM | Stopped-flow fluorometry, Fluorescence polarization | In vitro | [2][12] |
| Actin (F-actin) | ~40 nM | Sedimentation assay | In vitro | [1] |
| Calmodulin (Ca2+-dependent) | Not specified | Co-immunoprecipitation | In vitro | [1] |
| MEK1/2 | Not specified | Co-immunoprecipitation, In vitro binding assay | HEK293H cells | [3] |
| ERK1/2 | Not specified | Co-immunoprecipitation, In vitro binding assay | HEK293H cells | [3] |
| β-catenin | Not specified | Co-immunoprecipitation | EL cells | [8] |
| E-cadherin | Not specified | Co-immunoprecipitation | EL cells | [8] |
| Cellular Process | IQGAP1 Manipulation | Quantitative Effect | Cell Line | Reference |
| Cell Migration | Overexpression of C-terminal region | ~4-fold increase in migration rate | NIH3T3 cells | [3] |
| Cell Migration | Overexpression | 2.99 ± 0.2-fold increase in Cdc42 co-IP at 12h post-wounding | MCF-7 cells | [13] |
| ERK Activation | Transient overexpression | 55% reduction in EGF-stimulated MEK activity | HEK-293H cells | [5] |
| Nrf2 Activation | Knockdown | Attenuated PEITC-induced ARE-luciferase activity by ~50% | HEK-293 cells | [14] |
Experimental Protocols
Detailed methodologies for key experiments used to study IQGAP1 function are provided below.
Immunoprecipitation (IP) of IQGAP1
This protocol is used to isolate IQGAP1 and its interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-IQGAP1 antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse cells on ice with cold lysis buffer for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-IQGAP1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Collect the beads by centrifugation and wash them three times with cold wash buffer.
-
Elute the protein complexes by boiling the beads in elution buffer for 5 minutes.
-
Analyze the eluate by Western blotting.
siRNA-mediated Knockdown of IQGAP1
This protocol is used to reduce the expression of IQGAP1 in cultured cells to study its loss-of-function effects.
Materials:
-
IQGAP1-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
Procedure:
-
Seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
In one tube, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and verify the knockdown efficiency by Western blotting or qRT-PCR.
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration.
Materials:
-
Culture plates
-
Sterile p200 pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium, optionally with a proliferation inhibitor like mitomycin C to distinguish migration from proliferation.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the wound at different time points and calculate the rate of wound closure.
Transwell Migration Assay
This assay measures the chemotactic migration of individual cells.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Pre-hydrate the Transwell inserts with serum-free medium.
-
Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Resuspend cells in serum-free medium and add them to the upper chamber of the inserts.
-
Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Immunofluorescence Staining of IQGAP1
This protocol is used to visualize the subcellular localization of IQGAP1.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against IQGAP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-IQGAP1 antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the central role of IQGAP1 in key signaling pathways and provide a visual guide to the experimental workflows.
Conclusion
IQGAP1 is a master regulator in cell culture, acting as a critical scaffold to integrate diverse signaling pathways that control fundamental cellular processes. Its involvement in cytoskeletal dynamics, cell adhesion, migration, and proliferation makes it a protein of significant interest, particularly in the fields of cancer biology and drug development. A thorough understanding of its function, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers aiming to unravel the complexities of cellular signaling and identify novel therapeutic targets. This guide provides a comprehensive foundation for the study of IQGAP1, offering both the theoretical framework and the practical methodologies necessary for its investigation in a cell culture setting.
References
- 1. IQGAP1, a Rac- and Cdc42-binding Protein, Directly Binds and Cross-links Microfilaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New model for the interaction of IQGAP1 with CDC42 and RAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IQGAP1 regulates cell proliferation through a novel CDC42-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated Cdc42-Bound IQGAP1 Determines the Cellular Endocytic Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IQGAP1 Is a Scaffold for Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IQGAP1 is a scaffold for mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The IQGAP1-Rac1 and IQGAP1-Cdc42 interactions: interfaces differ between the complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical analysis of the interactions of IQGAP1 C-terminal domain with CDC42 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IQGAP1 antibody (22167-1-AP) | Proteintech [ptglab.com]
- 10. Transwell migration assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multiple Proteins Mediate IQGAP1-Stimulated Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ras GTPase-activating-like Protein IQGAP1 Mediates Nrf2 Protein Activation via the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (ERK) Kinase (MEK)-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
IQGAP1: A Scaffold Protein at the Crossroads of Signal Transduction and Gene Transcription
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
IQ motif-containing GTPase-activating protein 1 (IQGAP1) is a ubiquitously expressed 190 kDa scaffold protein that has emerged as a critical regulator of a multitude of cellular processes.[1][2] While initially characterized by its role in cytoskeletal dynamics and cell adhesion, a growing body of evidence reveals its profound influence on signal transduction cascades that culminate in the nucleus to modulate gene transcription.[3][4][5] IQGAP1 interacts with over 100 binding partners, placing it at the nexus of key signaling pathways, including the MAPK/ERK, Wnt/β-catenin, and Hippo/YAP pathways.[4][6][7] Its ability to assemble and spatially organize signaling complexes allows it to function as a molecular puppeteer, orchestrating cellular responses to extracellular stimuli, which has significant implications in physiology and disease, particularly in carcinogenesis.[1][8][9] This guide provides a comprehensive technical overview of the mechanisms by which IQGAP1 affects gene transcription, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Signaling Pathways Mediating Transcriptional Regulation by IQGAP1
IQGAP1 lacks intrinsic enzymatic activity and exerts its influence by scaffolding core components of signaling pathways, thereby enhancing signal fidelity and amplitude. Its effects on gene transcription are primarily mediated through its interaction with and modulation of several key pathways.
The Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is crucial for development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. A key event in this pathway is the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors to drive the expression of target genes like c-myc and cyclin D1.[5][10]
IQGAP1 is a significant positive regulator of this pathway.[8] It directly binds to β-catenin, promotes its nuclear accumulation, and enhances its transcriptional activity.[10][11][12][13] Studies have shown that IQGAP1 overexpression upregulates β-catenin mRNA levels and increases the expression of Wnt target genes.[10][11] Conversely, knockdown of IQGAP1 reduces β-catenin expression and subsequent cell proliferation and migration.[8][10] The mechanism of nuclear import appears to involve importin-β5, with IQGAP1 facilitating the interaction between β-catenin and this nuclear transport receptor.[12][14]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is a central signaling module that translates extracellular signals into cellular responses like proliferation and differentiation by regulating gene transcription.[3] IQGAP1 acts as a crucial scaffold for this pathway, binding directly to key components including B-Raf, MEK1/2, and ERK1/2.[3][4] By bringing these kinases into proximity, IQGAP1 enhances the efficiency and specificity of signal transmission upon stimulation by growth factors like EGF and VEGF.[3][15] Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, thereby initiating a program of gene expression that drives cell cycle progression.[3] Both overexpression and depletion of IQGAP1 have been shown to impair EGF-stimulated MEK and ERK activation, highlighting its role in maintaining optimal signaling flux.[4][15]
The Hippo/YAP Signaling Pathway
The Hippo pathway is a key regulator of organ size, tissue regeneration, and stem cell biology.[6] Its primary downstream effector is the transcriptional co-activator Yes-associated protein (YAP), which, upon activation, translocates to the nucleus and binds with TEAD family transcription factors to promote pro-proliferative and anti-apoptotic gene expression.[6][16]
IQGAP1's role in this pathway is inhibitory.[6] It directly binds to YAP through its IQ domain, interacting with the TEAD-binding domain of YAP.[6][16] This interaction has a net negative effect on YAP's transcriptional activity. Studies have shown that the knockout or knockdown of IQGAP1 leads to a significant increase in the formation of nuclear YAP-TEAD complexes and a subsequent enhancement of YAP-mediated transcription.[6][16] By sequestering YAP or otherwise hindering its interaction with TEAD, IQGAP1 acts as a brake on the Hippo pathway's transcriptional output.
Quantitative Data Summary
The following table summarizes quantitative findings from studies investigating the effect of IQGAP1 on gene transcription.
| Signaling Pathway | Target Gene / Reporter | Experimental System | IQGAP1 Modulation | Observed Effect on Transcription | Reference(s) |
| Wnt/β-catenin | β-catenin mRNA | HCC Cells | Overexpression | Upregulation | [10][11] |
| Wnt/β-catenin | β-catenin mRNA | HCC Cells | siRNA Knockdown | Decreased Expression | [10][11] |
| Wnt/β-catenin | β-catenin Promoter | HCC Cells | Overexpression | Increased Luciferase Activity | [10][11] |
| Wnt/β-catenin | c-myc, cyclin D1, Axin2 | HCC Cells | Overexpression | Upregulation | [11] |
| Hippo/YAP | TEAD-mediated Reporter | IQGAP1-null MEFs | Knockout | 3.8 ± 0.7-fold Increase | [16] |
| Hippo/YAP | YAP-TEAD Complex | IQGAP1-null MEFs | Knockout | Significant Increase in Nuclear Complexes | [6] |
Key Experimental Methodologies
Investigating the influence of IQGAP1 on gene transcription requires a combination of techniques to measure changes in mRNA levels, promoter activity, and the direct association of transcription factors with DNA.
Luciferase Reporter Assay
This assay is used to study the activity of a specific gene's promoter. A reporter plasmid is constructed where the promoter of interest drives the expression of a luciferase gene. Changes in light emission following the addition of a substrate correspond to changes in promoter activity.[17]
Experimental Workflow
-
Cell Culture and Transfection:
-
Plate cells in an opaque 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Prepare a transfection mix containing:
-
The firefly luciferase reporter plasmid with the promoter of interest.
-
An expression plasmid for IQGAP1 (for overexpression studies) or an siRNA construct against IQGAP1 (for knockdown studies).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Transfect cells using a suitable reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression and reporter gene transcription.
-
Cell Lysis:
-
Aspirate the culture medium and wash cells once with 1X PBS.
-
Add 20-100 µL of 1X Passive Lysis Buffer to each well.
-
Incubate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Program a luminometer to inject LAR II, wait 2 seconds, then measure firefly luminescence for 10 seconds. Then, inject Stop & Glo® Reagent, wait 2 seconds, and measure Renilla luminescence for 10 seconds.
-
Transfer 20 µL of cell lysate to a luminometer tube or well.
-
Initiate the reading.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each sample. Compare the normalized activity in IQGAP1-modulated cells to the control cells to determine the effect on promoter activity.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine whether a specific protein (e.g., a transcription factor modulated by IQGAP1 signaling) binds to a specific genomic region in living cells.[20][21]
Experimental Workflow
Detailed Protocol [20][22][23]
-
Cross-linking:
-
Treat cells (approx. 1-5 x 107) with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells using a detergent-based lysis buffer to release nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and shear chromatin to fragments of 200-1000 bp using sonication or micrococcal nuclease digestion. This step requires optimization for each cell type.
-
-
Immunoprecipitation:
-
Centrifuge the sheared chromatin to pellet debris; transfer the supernatant (soluble chromatin) to a new tube.
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., β-catenin, YAP, TEAD). Include a negative control with a non-specific IgG.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the antibody-chromatin mixture and rotate for 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
-
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers flanking the putative binding site to quantify enrichment.
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is the gold standard for accurately measuring the abundance of specific mRNA transcripts.[24][25] It is used to validate how modulation of IQGAP1 and its associated signaling pathways affects the expression levels of target genes.
Detailed Protocol (Two-Step) [25][26]
-
RNA Isolation:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.
-
Perform DNase I treatment to remove any contaminating genomic DNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
In a 20 µL reaction, combine 1 µg of total RNA with reverse transcriptase, an RNase inhibitor, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubate according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50 min, followed by enzyme inactivation at 70-85°C for 5 min). The resulting product is complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, DNA polymerase, dNTPs, and forward and reverse primers specific to the gene of interest (e.g., c-myc, cyclin D1). Also prepare reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Add diluted cDNA template to the master mix.
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step (95°C for 5-10 min) followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method:
-
ΔCq = Cq (gene of interest) - Cq (housekeeping gene)
-
ΔΔCq = ΔCq (treated/modulated sample) - ΔCq (control sample)
-
Fold Change = 2-ΔΔCq
-
-
Conclusion and Future Directions
IQGAP1 is unequivocally a central node in the signaling networks that govern gene transcription. By scaffolding components of the Wnt/β-catenin and MAPK/ERK pathways, it potentiates signals that drive cell proliferation and survival.[3][11] Conversely, through its interaction with YAP, it can restrain the transcriptional output of the Hippo pathway.[6] This dual functionality underscores its complex role as a signaling rheostat.
For drug development professionals, the multifaceted nature of IQGAP1 presents both a challenge and an opportunity. Its overexpression in many cancers and its involvement in key oncogenic pathways make it an attractive therapeutic target.[8][9] Future research should focus on:
-
Dissecting context-specific interactions: Understanding how IQGAP1's binding preferences and functional outcomes differ between cell types and disease states.
-
Developing targeted inhibitors: Designing molecules that disrupt specific protein-protein interactions within the IQGAP1 scaffold (e.g., IQGAP1-MEK or IQGAP1-β-catenin) could offer a more nuanced therapeutic approach than global inhibition.
-
Exploring crosstalk: Further elucidating how IQGAP1 integrates signals from disparate pathways (e.g., between growth factor and Wnt signaling) to fine-tune transcriptional programs.[15]
A deeper understanding of the molecular puppetry performed by IQGAP1 will undoubtedly pave the way for novel therapeutic strategies aimed at correcting dysregulated gene expression in human disease.
References
- 1. IQGAP1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. IQGAP1 and Its Binding Proteins Control Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IQGAP1 Is a Scaffold for Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IQGAP1: Insights into the function of a molecular puppeteer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IQGAP1 Binds to Yes-associated Protein (YAP) and Modulates Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IQGAPs choreograph cellular signaling from the membrane to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of IQGAP1 in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Overexpression of IQGAP1 and β-Catenin Is Associated with Tumor Progression in Hepatocellular Carcinoma In Vitro and In Vivo | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. IQGAP1 Protein Regulates Nuclear Localization of β-Catenin via Importin-β5 Protein in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IQGAPs in Cancer: A Family of Scaffold Proteins Underlying Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IQGAP1 protein regulates nuclear localization of β-catenin via importin-β5 protein in Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. IQGAP1 binds to YAP and modulates its transcriptional activity | NIH Research Festival [researchfestival.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 24. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. elearning.unite.it [elearning.unite.it]
The Discovery and Development of IQ-1: A Modulator of Wnt/β-Catenin Signaling
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of the small molecule compound IQ-1. IQ-1 was identified through a high-throughput screen as a potent modulator of the Wnt/β-catenin signaling pathway. It has been shown to maintain the pluripotency of murine embryonic stem cells by selectively promoting β-catenin's interaction with the coactivator CBP over p300. This is achieved through its interaction with the PR72/130 subunit of protein phosphatase 2A (PP2A). This document details the key experimental protocols used in its characterization, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the fields of stem cell biology, oncology, and Wnt signaling.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway is implicated in a variety of diseases, including cancer. A key event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, where it partners with transcriptional coactivators to regulate gene expression. The choice of coactivator, primarily between CREB-binding protein (CBP) and its close homolog p300, can dictate distinct cellular outcomes.
The small molecule IQ-1, chemically known as (2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide, was discovered as a compound that can sustain the long-term pluripotency of murine embryonic stem cells (mESCs) in a Wnt-dependent manner.[1] Its discovery has provided a valuable tool for studying the nuances of Wnt signaling and has potential therapeutic implications.
Discovery of IQ-1
IQ-1 was identified from a high-throughput, cell-based screen designed to find small molecules that could support the long-term, feeder-free culture of mESCs.[1] The screening assay utilized a reporter system to measure β-catenin-mediated transcriptional activation.
High-Throughput Screening Workflow
The following diagram illustrates the general workflow employed for the discovery of IQ-1.
Caption: High-throughput screening workflow for the identification of Wnt/β-catenin signaling modulators.
Chemical Properties and Synthesis
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide |
| Molecular Formula | C₂₁H₂₂N₄O₂ |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 331001-62-8 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
Synthesis of IQ-1
A potential synthetic pathway could involve the following key steps:
-
Formation of an isoquinoline (B145761) precursor: This could be achieved through a series of reactions starting from a suitable benzene (B151609) derivative.
-
Introduction of the acetamide (B32628) side chain: This would likely involve the reaction of the isoquinoline precursor with a reagent containing the acetamide moiety.
-
Condensation with (4-acetylphenyl)hydrazine: The final step would be the condensation of the intermediate from step 2 with (4-acetylphenyl)hydrazine to form the hydrazone linkage.
Mechanism of Action
IQ-1 modulates Wnt/β-catenin signaling by targeting the PR72/130 subunit of the serine/threonine phosphatase PP2A.[1] This interaction prevents the dephosphorylation of the transcriptional coactivator p300, which in turn inhibits the association of β-catenin with p300. Consequently, β-catenin preferentially binds to the coactivator CBP, leading to an increase in β-catenin/CBP-mediated transcription. This shift in coactivator usage is crucial for maintaining the pluripotency of mESCs.[1]
Signaling Pathway of IQ-1 Action
The following diagram illustrates the proposed signaling pathway through which IQ-1 exerts its effects on the Wnt/β-catenin pathway.
Caption: Proposed signaling pathway of IQ-1 in modulating Wnt/β-catenin coactivator usage.
Quantitative Data
Currently, specific IC50 or EC50 values for IQ-1's activity from peer-reviewed literature are not widely available. The primary study by Miyabayashi et al. (2007) describes its effects at specific concentrations.[1]
| Assay | Cell Line | Treatment | Concentration | Observed Effect | Reference |
| mESC Culture | Murine ESCs | IQ-1 + Wnt3a | Not specified | Long-term maintenance of pluripotency | [1] |
| Luciferase Reporter Assay | Not specified | IQ-1 | Not specified | Increased β-catenin/CBP-mediated transcription | [1] |
| Co-immunoprecipitation | Not specified | IQ-1 | Not specified | Decreased interaction between β-catenin and p300 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of IQ-1. These are based on standard molecular and cell biology techniques and are likely similar to those employed in the original research.
Luciferase Reporter Assay for Wnt/β-Catenin Signaling
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash (luciferase reporter with TCF/LEF binding sites) and FOPFlash (negative control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS
-
Wnt3a conditioned media or recombinant Wnt3a
-
IQ-1 compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well.
-
The next day, co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
24 hours post-transfection, replace the media with fresh DMEM containing Wnt3a conditioned media (or recombinant Wnt3a) and varying concentrations of IQ-1.
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Co-immunoprecipitation of β-catenin and p300/CBP
This technique is used to assess the in vivo interaction between β-catenin and its coactivators.
Materials:
-
Cells expressing endogenous or overexpressed β-catenin, p300, and CBP
-
IQ-1 compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-β-catenin, anti-p300, anti-CBP, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Treat cells with or without IQ-1 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (anti-β-catenin) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p300 and CBP.
Alkaline Phosphatase Staining for mESC Pluripotency
Alkaline phosphatase (AP) is a marker of undifferentiated pluripotent stem cells.
Materials:
-
mESCs cultured with or without IQ-1 and Wnt3a
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Alkaline Phosphatase Staining Kit (containing a substrate like BCIP/NBT)
Protocol:
-
Culture mESCs under the desired conditions.
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the AP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the staining solution in the dark at room temperature for 15-30 minutes, or until a purple color develops in the pluripotent colonies.
-
Stop the reaction by washing the cells with PBS.
-
Visualize and photograph the stained colonies using a light microscope.
Conclusion
The discovery of IQ-1 has provided a significant advancement in the understanding of Wnt/β-catenin signaling, particularly the role of coactivator selection in determining cell fate. Its ability to maintain mESC pluripotency highlights its potential as a valuable research tool in stem cell biology. Further investigation into the therapeutic applications of modulating the β-catenin/CBP versus β-catenin/p300 balance in diseases such as cancer is a promising area for future research. This technical guide provides a foundational understanding of IQ-1 for researchers and professionals seeking to explore its properties and applications.
References
An In-depth Technical Guide to IQGAP1: Target Identification and Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
IQ motif-containing GTPase-activating protein 1 (IQGAP1) is a multifaceted scaffolding protein that has emerged as a critical node in numerous cellular signaling pathways.[1][2][3] With a molecular weight of approximately 190 kDa, IQGAP1 is ubiquitously expressed and acts as a master regulator, integrating diverse signals that control fundamental cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[2][4] Unlike typical GTPase-activating proteins, IQGAP1 lacks intrinsic GAP activity and instead stabilizes the active, GTP-bound forms of Rho GTPases like Cdc42 and Rac1.[2] Its function as a scaffold protein allows it to bring together various signaling molecules, including components of the MAPK, PI3K/Akt, and Wnt/β-catenin pathways, thereby orchestrating complex cellular responses.[1][3][5]
Given its central role in processes that are frequently dysregulated in cancer—such as proliferation, invasion, and metastasis—IQGAP1 has garnered significant attention as a potential therapeutic target.[2][3] Overexpression of IQGAP1 has been documented in a wide array of human cancers and often correlates with poor patient prognosis, making it a compelling candidate for drug development.[3][6] This guide provides a comprehensive technical overview of IQGAP1, focusing on its identification and validation as a therapeutic target.
IQGAP1: The Molecular Architecture
IQGAP1 is a large, 1657 amino acid protein characterized by multiple distinct domains that mediate its vast network of protein-protein interactions.[7] Understanding this architecture is fundamental to appreciating its function as a signaling hub.
-
Calponin Homology Domain (CHD): Located at the N-terminus, this domain facilitates the direct binding of IQGAP1 to F-actin, linking signaling cascades directly to the cytoskeleton.[8]
-
WW Domain: This domain is responsible for binding to proline-rich sequences, notably mediating the interaction with key signaling kinases like ERK1/2.[2][9]
-
IQ Motifs: IQGAP1 contains four IQ motifs that serve as binding sites for calmodulin and myosin essential light chain, implicating it in calcium signaling.[2][10]
-
GAP-Related Domain (GRD): This domain is crucial for the interaction with small GTPases, specifically binding to the active forms of Cdc42 and Rac1.[2]
-
RasGAP C-terminal (RGC) domain: The C-terminal region also contributes to protein interactions and the overall scaffolding function.[7]
Caption: Domain architecture of IQGAP1 and its key interacting partners.
IQGAP1 in Oncology: A Validated Target
The rationale for targeting IQGAP1 in cancer is supported by extensive evidence demonstrating its upregulation in various malignancies and its functional role in driving tumorigenesis.
Data Presentation: IQGAP1 Expression and Prognosis in Cancer
Quantitative analysis across multiple cancer types consistently reveals elevated IQGAP1 expression, which often correlates with negative clinical outcomes.
| Cancer Type | IQGAP1 Expression Status | Associated Prognosis | Reference(s) |
| Head and Neck (HNSCC) | Overexpressed | Poorer Survival | [3] |
| Breast Cancer | Overexpressed | Poorer Prognosis, Chemoresistance | [3][4] |
| Hepatocellular Carcinoma (HCC) | Overexpressed | Promotes Metastasis | [4] |
| Gastric Cancer | Overexpressed | Higher Tumor Grade, Poorer Survival | [3] |
| Colorectal Cancer (CRC) | Overexpressed | Associated with Tumor Progression | [6] |
| Ovarian Cancer | Higher in Aggressive Tumors | Promotes Invasion | [3][6] |
| Pancreatic Cancer | Overexpressed | Promotes Proliferation and Invasion | [3][11] |
| Lung Cancer | Overexpressed | Promotes Growth and Metastasis | [3] |
Key Signaling Pathways Modulated by IQGAP1
IQGAP1's role as a scaffold protein allows it to be a central component of several major signaling cascades critical for cancer progression.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and proliferation.[3] IQGAP1 acts as a scaffold for this pathway by directly binding to B-Raf, MEK1/2, and ERK1/2.[1][3] This scaffolding function enhances the efficiency and specificity of signal transmission from upstream signals, like EGFR, to the nucleus, ultimately promoting cell proliferation and survival.[3]
Caption: IQGAP1 scaffolding of the MAPK/ERK signaling cascade.
Rho GTPase and Cytoskeletal Regulation
IQGAP1 is a key effector of the Rho GTPases Rac1 and Cdc42.[12] It binds to and stabilizes the active, GTP-bound forms of these proteins, thereby prolonging their signaling output.[2] This interaction is critical for regulating the actin cytoskeleton, which is essential for cell motility, invasion, and the formation of lamellipodia and filopodia at the leading edge of migrating cells.[3][10]
Caption: IQGAP1 regulation of the actin cytoskeleton via Rho GTPases.
Experimental Protocols for Target Validation
Validating IQGAP1 as a drug target requires a systematic approach involving multiple experimental techniques to confirm its role in the disease context and to assess the consequences of its inhibition.
Workflow for IQGAP1 Target Validation
The process begins with identifying IQGAP1 overexpression in patient samples and proceeds through functional validation in cell and animal models.
Caption: A logical workflow for the validation of IQGAP1 as a cancer target.
Protocol 1: IQGAP1 Knockdown using siRNA
Objective: To transiently reduce IQGAP1 expression in cancer cell lines to assess its impact on cellular phenotypes.
-
Cell Seeding: Seed cancer cells (e.g., MCF7 for breast cancer, PANC-1 for pancreatic cancer) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium (e.g., Opti-MEM). Incubate for 5 minutes at room temperature.
-
siRNA Preparation: In a separate tube, dilute 20-50 pmol of IQGAP1-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.
-
Complex Formation: Combine the diluted transfection reagent and the diluted siRNA. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest a subset of cells to confirm IQGAP1 knockdown via Western Blot or qPCR.
-
Phenotypic Analysis: Use the remaining cells for functional assays, such as proliferation (MTT assay), migration (wound healing/scratch assay), or invasion (transwell Matrigel assay).[3][12]
Protocol 2: Co-Immunoprecipitation (Co-IP) for IQGAP1-Partner Interaction
Objective: To validate the physical interaction between IQGAP1 and a putative binding partner (e.g., ERK2, Cdc42) in a cellular context.
-
Cell Lysis: Wash cells grown on a 10 cm dish twice with ice-cold PBS. Lyse the cells by adding 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add 20-30 µL of Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge at 1,000 x g for 1 minute and collect the supernatant.
-
Immunoprecipitation: Set aside 50 µL of the pre-cleared lysate as the "input" control. To the remaining lysate, add 2-5 µg of anti-IQGAP1 antibody or an isotype control IgG. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 40 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation (1,000 x g, 1 min) and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil the samples for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Centrifuge the samples to pellet the beads. Load the supernatant (and the "input" control) onto an SDS-PAGE gel. Perform Western blotting and probe with antibodies against the putative interacting protein (e.g., anti-ERK2) and IQGAP1. An interaction is confirmed if the partner protein is detected in the IQGAP1 IP lane but not in the IgG control lane.[8][13]
Protocol 3: Cell Migration Wound Healing (Scratch) Assay
Objective: To assess the effect of IQGAP1 depletion on the migratory capacity of cancer cells.
-
Cell Culture: Grow cells to a confluent monolayer in a 6-well plate. If testing the effect of knockdown, perform this assay 48 hours post-transfection with IQGAP1 siRNA.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the cells twice with PBS to remove detached cells and debris.
-
Imaging (Time 0): Replace the PBS with fresh culture medium (low serum to inhibit proliferation). Immediately capture images of the scratch at defined points using a microscope with a camera. This is the 0-hour time point.
-
Incubation: Return the plate to the incubator (37°C, 5% CO2).
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).
-
Data Analysis: Quantify the area of the open "wound" at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point. Compare the migration rate between IQGAP1-depleted cells and control cells. A significant reduction in wound closure in the IQGAP1 knockdown group indicates a role for IQGAP1 in cell migration.[12][14]
Conclusion
IQGAP1 stands as a high-value, validated target for cancer therapy. Its role as a central scaffolding protein that integrates multiple oncogenic signaling pathways—including MAPK, Rho GTPase, and PI3K/Akt—positions it as a critical driver of tumor progression.[1][3][4] The consistent overexpression of IQGAP1 across a spectrum of human cancers and its correlation with poor clinical outcomes further underscore its therapeutic potential.[3][6] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and confirm the role of IQGAP1 in specific cancer contexts. Future drug development efforts focused on disrupting key protein-protein interactions mediated by IQGAP1, such as the IQGAP1-ERK interaction, hold promise for a new class of targeted cancer therapeutics.[9]
References
- 1. rupress.org [rupress.org]
- 2. IQGAP1 - Wikipedia [en.wikipedia.org]
- 3. Role of IQGAP1 in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IQGAP1: cross-disease target via receptor-pathway networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IQGAP1: Insights into the function of a molecular puppeteer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IQGAPs in Cancer: A Family of Scaffold Proteins Underlying Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IQGAPs choreograph cellular signaling from the membrane to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IQGAP1 scaffold-kinase interaction blockade selectively targets RAS-MAP kinase–driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. mdpi.com [mdpi.com]
- 12. IQGAP1 promotes cell motility and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IQGAP1 and Its Binding Proteins Control Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination of the scaffold protein IQGAP1 diminishes its interaction with and activation of the Rho GTPase CDC42 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of IQ-1 Small Molecules: A Tale of Two Targets
The designation "IQ-1" refers to two distinct small molecules with different biological activities, a critical distinction for researchers in drug development. One, a modulator of the Wnt/β-catenin signaling pathway, plays a significant role in stem cell biology. The other, a potent inhibitor of c-Jun N-terminal kinase (JNK), exhibits anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth analysis of the biological activities of both molecules, presenting quantitative data, detailed experimental protocols, and visual representations of their respective signaling pathways.
Part 1: IQ-1, the Wnt/β-catenin Signaling Modulator
The small molecule IQ-1 (CAS 331001-62-8) is a key tool for studying and manipulating the Wnt/β-catenin signaling pathway, which is fundamental in embryonic development, tissue homeostasis, and disease.
Mechanism of Action
IQ-1 does not directly inhibit the interaction between β-catenin and its transcriptional coactivators. Instead, it selectively inhibits p300-dependent β-catenin signaling by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A)[1]. This binding event leads to a decrease in the phosphorylation of the β-catenin coactivator p300, which in turn reduces the affinity of p300 for β-catenin[1]. Consequently, the interaction between β-catenin and p300 is inhibited, while the interaction between β-catenin and another coactivator, CREB-binding protein (CBP), is enhanced[1][2]. This differential modulation of coactivator usage is central to the biological effects of IQ-1.
Biological Activities and Cellular Effects
The primary and most well-documented biological activity of IQ-1 is its ability to maintain the pluripotency of embryonic stem cells (ESCs)[1]. When used in conjunction with Wnt3a, IQ-1 sustains the self-renewal of mouse ESCs in the absence of serum, feeder layers, or leukemia inhibitory factor (LIF)[1]. This effect is attributed to the enhancement of β-catenin/CBP-mediated transcription, which promotes the expression of pluripotency factors.
Beyond stem cell maintenance, IQ-1 has been shown to:
-
Enhance the expansion of mouse ESC-derived cardiovascular progenitor cells [1].
-
Induce the conversion of cancer cells into a side population of cancer stem-like cells , which are characterized by high drug resistance and tumorigenicity[1].
-
Proximalize mouse embryonic lung epithelium by inhibiting the β-catenin/p300 interaction, which is crucial for distal lung development[2].
Quantitative Data
While specific IC50 or EC50 values for the direct inhibition of the β-catenin/p300 interaction by IQ-1 are not consistently reported in the literature, its effective concentrations in various cellular assays have been documented.
| Assay Type | Cell Line/System | Effective Concentration | Observed Effect | Reference |
| Mouse ESC Maintenance | Mouse Embryonic Stem Cells | 1 - 10 µM (in combination with Wnt3a) | Maintenance of pluripotency | [1] |
| Lung Epithelium Development | Mouse Embryonic Lung Explants | 10 µM | Disruption of distal branching and proximalization of epithelium | [2] |
| Cancer Stem-like Cell Induction | Cancer Cell Lines | Not specified | Conversion to a cancer stem-like cell phenotype | [1] |
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of IQ-1 within the canonical Wnt/β-catenin signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Using IQ 1 in Mouse Embryonic Stem Cell (mESC) Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mouse embryonic stem cells (mESCs) are pluripotent cells derived from the inner cell mass of the blastocyst. Their capacity for indefinite self-renewal and ability to differentiate into all three primary germ layers make them an invaluable tool in developmental biology, disease modeling, and regenerative medicine. Traditional mESC culture methods often rely on feeder layers of mouse embryonic fibroblasts (MEFs) or the use of fetal bovine serum (FBS) and leukemia inhibitory factor (LIF) to maintain pluripotency. However, these undefined components can introduce variability and hinder the translation of research findings.
The small molecule IQ 1, in combination with Wnt3a, offers a robust and defined method for the long-term, feeder-free, and serum-free maintenance of mESC pluripotency.[1] this compound acts as a modulator of the canonical Wnt/β-catenin signaling pathway, which is critical for maintaining the undifferentiated state of mESCs. Specifically, this compound promotes the interaction between β-catenin and the transcriptional coactivator CBP while inhibiting its interaction with p300. This selective coactivator usage enhances the transcriptional program that sustains pluripotency. This document provides detailed protocols for the use of this compound in mESC culture, including transitioning from traditional culture systems, routine maintenance, and quality control procedures.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Component | Stock Concentration | Recommended Working Concentration | Solvent |
| This compound | 4 mg/mL | 4 µg/mL | DMSO |
| Recombinant Wnt3a | 100 µg/mL | 100 ng/mL | PBS with 0.1% BSA |
Table 2: Quantitative Analysis of Pluripotency Marker Expression
| Marker | Assay Type | Expected Outcome in this compound/Wnt3a Culture |
| Oct4 | qRT-PCR | High relative expression, comparable to serum/LIF conditions. |
| Nanog | qRT-PCR | High relative expression, comparable to serum/LIF conditions.[2] |
| Sox2 | qRT-PCR | High relative expression, comparable to serum/LIF conditions.[3] |
| SSEA-1 | Flow Cytometry | >90% positive cells |
| Alkaline Phosphatase | Staining | Strong positive staining of colonies |
Signaling Pathway
The maintenance of mESC pluripotency by this compound and Wnt3a is mediated through the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon binding of Wnt3a to its receptor, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This compound then facilitates the interaction of β-catenin with the coactivator CBP, promoting the transcription of pluripotency-associated genes.
Experimental Protocols
Preparation of this compound/Wnt3a mESC Culture Medium
Materials:
-
DMEM/F12
-
Neurobasal Medium
-
N2 Supplement (100X)
-
B27 Supplement (50X)
-
L-Glutamine or GlutaMAX (100X)
-
Penicillin-Streptomycin (100X)
-
2-Mercaptoethanol (1000X)
-
BSA (Bovine Serum Albumin), ESC-qualified
-
This compound (stock solution: 4 mg/mL in DMSO)
-
Recombinant mouse Wnt3a (stock solution: 100 µg/mL in PBS with 0.1% BSA)
Protocol:
-
To prepare 100 mL of basal medium, combine the following in a sterile bottle:
-
49 mL DMEM/F12
-
49 mL Neurobasal Medium
-
1 mL N2 Supplement
-
2 mL B27 Supplement
-
1 mL GlutaMAX
-
1 mL Penicillin-Streptomycin
-
100 µL 2-Mercaptoethanol
-
100 mg BSA (final concentration 0.1%)
-
-
Filter-sterilize the basal medium using a 0.22 µm filter.
-
Store the basal medium at 4°C for up to 2 weeks.
-
Immediately before use, supplement the basal medium with this compound to a final concentration of 4 µg/mL and Wnt3a to a final concentration of 100 ng/mL. For example, to prepare 10 mL of complete medium, add 1 µL of this compound stock and 1 µL of Wnt3a stock.
Transitioning mESCs from Serum/LIF to this compound/Wnt3a Medium
This protocol describes the adaptation of mESCs from a serum and LIF-based culture system on feeders to a feeder-free, serum-free this compound/Wnt3a system. A gradual transition is recommended to ensure cell viability and adaptation.
Workflow Diagram:
Protocol:
-
Day 0: Culture mESCs on MEF feeders in standard serum/LIF medium until they reach 70-80% confluency.
-
Passage 1:
-
Coat a new culture dish with 0.1% gelatin for at least 30 minutes at 37°C.
-
Prepare a medium mixture of 75% serum/LIF medium and 25% complete this compound/Wnt3a medium.
-
Dissociate the mESCs from the feeder layer using a suitable enzyme (e.g., Accutase or TrypLE).
-
Plate the mESCs onto the gelatin-coated dish in the 75:25 medium mixture.
-
-
Subsequent Passages:
-
At each subsequent passage (typically every 2-3 days when cells are 70-80% confluent), increase the proportion of the complete this compound/Wnt3a medium as follows:
-
Passage 2: 50% serum/LIF medium + 50% this compound/Wnt3a medium.
-
Passage 3: 25% serum/LIF medium + 75% this compound/Wnt3a medium.
-
Passage 4: 100% this compound/Wnt3a medium.
-
-
-
Adaptation and Morphology:
-
During the transition, monitor the cells daily. Some cell death may be observed initially.
-
Adapted mESCs in this compound/Wnt3a medium should form compact, dome-shaped colonies with well-defined borders, characteristic of naive pluripotency.[4] The colonies may appear slightly flatter than those grown in 2i/LIF conditions.
-
Routine Passaging of mESCs in this compound/Wnt3a Medium
Protocol:
-
Culture mESCs in complete this compound/Wnt3a medium on gelatin-coated dishes. Change the medium daily.
-
When the cells reach 70-80% confluency (typically every 2-3 days), aspirate the medium and wash the cells once with sterile PBS.
-
Add an appropriate volume of a gentle dissociation reagent like Accutase or TrypLE and incubate at 37°C for 3-5 minutes, or until the colonies begin to detach.
-
Gently pipette the cells to create a single-cell suspension.
-
Neutralize the dissociation reagent with basal medium and centrifuge the cells at 200 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete this compound/Wnt3a medium.
-
Plate the cells onto a new gelatin-coated dish at a split ratio of 1:6 to 1:10. A recommended seeding density is 1-2 x 10^4 cells/cm².
Quality Control of mESCs Cultured in this compound/Wnt3a Medium
Regular quality control is essential to ensure the maintenance of pluripotency and genomic stability.
a) Morphological Assessment:
-
Daily visual inspection under a microscope is the first line of quality control. Healthy, undifferentiated mESCs in this compound/Wnt3a medium should form round, compact colonies with smooth, well-defined edges. The appearance of flattened, irregular colonies or differentiated cell types at the periphery of colonies is an indication of a loss of pluripotency.
b) Pluripotency Marker Analysis:
-
Alkaline Phosphatase (AP) Staining: A simple and rapid method to assess pluripotency. Undifferentiated colonies will stain bright red/purple.
-
Immunocytochemistry (ICC): Stain for key pluripotency transcription factors such as Oct4, Nanog, and Sox2. Expect strong nuclear localization in the vast majority of cells within a colony.
-
Flow Cytometry: For a quantitative assessment, stain for surface markers like SSEA-1 and intracellular markers like Oct4 and Nanog. A healthy culture should have >90% of cells positive for these markers.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the relative expression levels of pluripotency genes (e.g., Pou5f1 (Oct4), Nanog, Sox2) and early differentiation markers (e.g., Fgf5, T/Brachyury). High expression of pluripotency genes and low to undetectable expression of differentiation markers is expected.
c) Karyotype Analysis:
-
Prolonged cell culture can sometimes lead to chromosomal abnormalities.[5][6] It is recommended to perform karyotype analysis (e.g., G-banding) every 10-15 passages to ensure the cells have a normal chromosome count and structure.
d) In Vitro and In Vivo Differentiation Potential:
-
Embryoid Body (EB) Formation: To confirm differentiation potential into all three germ layers, induce EB formation by culturing the mESCs in suspension in the absence of pluripotency-maintaining factors. After several days, plate the EBs and analyze for markers of ectoderm (e.g., β-III tubulin), mesoderm (e.g., α-smooth muscle actin), and endoderm (e.g., GATA4) by ICC or qRT-PCR.
-
Teratoma Formation: The most stringent test for pluripotency. Inject the mESCs into an immunodeficient mouse and assess the resulting teratoma for the presence of tissues from all three germ layers.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Increased cell death during adaptation | Abrupt change in culture conditions. | Ensure a gradual transition as outlined in the protocol. Check the quality and concentration of reagents. |
| Spontaneous differentiation | Suboptimal cell density (too low or too high). Inconsistent medium changes. Poor quality of reagents. | Maintain a consistent passaging schedule and seeding density. Change medium daily. Use high-quality, ESC-qualified reagents. |
| Poor attachment to gelatin | Incomplete gelatin coating. Over-digestion during passaging. | Ensure the entire surface of the dish is coated with 0.1% gelatin for at least 30 minutes. Reduce the incubation time with the dissociation reagent. |
| Heterogeneous colony morphology | Incomplete adaptation. Emergence of differentiated cells. | Continue the adaptation process for a few more passages. If differentiation persists, consider re-cloning the cell line. |
Conclusion
The use of this compound in combination with Wnt3a provides a chemically defined, feeder-free, and serum-free culture system for the robust maintenance of mouse embryonic stem cell pluripotency. By following the detailed protocols and quality control measures outlined in these application notes, researchers can reliably culture high-quality mESCs for a wide range of applications in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Wnt Signaling Regulates the Lineage Differentiation Potential of Mouse Embryonic Stem Cells through Tcf3 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual role of lipids for genome stability and pluripotency facilitates full potency of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquiring Ground State Pluripotency: Switching Mouse Embryonic Stem Cells from Serum/LIF Medium to 2i/LIF Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for IQ 1 and Wnt3a Co-administration in Pluripotency Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the synergistic effects of the small molecule IQ 1 and Wnt3a to maintain and study the pluripotency of embryonic stem cells (ESCs). The combination of this compound and Wnt3a has been demonstrated to be sufficient for the long-term maintenance of murine ESCs in a pluripotent state, even in the absence of serum and Leukemia Inhibitory Factor (LIF).[1][2]
Introduction
The self-renewal and pluripotency of embryonic stem cells are governed by a complex network of signaling pathways. The Wnt/β-catenin signaling pathway is a critical regulator of these processes.[3][4] Wnt3a, a canonical Wnt ligand, activates this pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator. The choice of its binding partner, either CREB-binding protein (CBP) or p300, can lead to different cellular outcomes.
This compound is a small molecule that selectively inhibits the interaction between β-catenin and p300.[2] By doing so, it favors the formation of the β-catenin/CBP complex, which promotes the expression of genes associated with pluripotency, such as Oct4 and Sox2.[1] The co-administration of Wnt3a and this compound provides a robust method to sustain the undifferentiated state of murine ESCs, offering a defined, serum-free culture system for pluripotency research.[1]
Data Presentation
Table 1: Effect of this compound and Wnt3a on Pluripotency Marker Expression in Murine ESCs
| Treatment Condition | Oct4 Expression | Nanog Expression | Rex1 Expression | c-myc Expression | Notes |
| Wnt3a alone | Not sufficient to maintain | Not sufficient to maintain | Not sufficient to maintain | - | Induces proliferation but not pluripotency maintenance.[1] |
| This compound + Wnt3a | Maintained | Maintained | Maintained | Down-regulated | Sufficient for long-term (at least 48 days) maintenance of pluripotency and proliferation in the absence of serum.[1] |
| Control (LIF + serum) | Maintained | Maintained | Maintained | - | Standard culture conditions for murine ESCs. |
Table 2: Functional Assessment of Pluripotency after Long-Term Culture with this compound and Wnt3a
| Culture Duration (days) | Treatment | Embryoid Body Formation | Differentiation into Three Germ Layers |
| 48 | This compound + Wnt3a | Successful | Confirmed |
| 3 | Wnt3a alone | Loss of ability | - |
Signaling Pathway
The co-administration of Wnt3a and this compound modulates the canonical Wnt/β-catenin signaling pathway to favor the maintenance of pluripotency.
Caption: Wnt3a and this compound signaling pathway in pluripotency.
Experimental Protocols
Protocol 1: Culture of Murine Embryonic Stem Cells with this compound and Wnt3a
This protocol describes the maintenance of murine ESCs in an undifferentiated state using a serum-free medium supplemented with this compound and Wnt3a.
Materials:
-
Murine Embryonic Stem Cells (e.g., E14tg2a)
-
DMEM (high glucose)
-
15% KnockOut Serum Replacement (KSR)
-
1% Non-Essential Amino Acids (NEAA)
-
2 mM L-glutamine
-
0.1 mM β-mercaptoethanol
-
1% Penicillin-Streptomycin
-
Recombinant human Wnt3a (carrier-free)
-
This compound
-
0.1% Gelatin-coated tissue culture plates
-
PBS (Ca2+/Mg2+ free)
-
Trypsin-EDTA (0.25%)
Procedure:
-
Preparation of Culture Medium:
-
Prepare the basal medium by mixing DMEM, KSR, NEAA, L-glutamine, β-mercaptoethanol, and Penicillin-Streptomycin.
-
Prepare stock solutions of Wnt3a in PBS with 0.1% BSA and this compound in DMSO.
-
On the day of use, supplement the basal medium with Wnt3a to a final concentration of 20 ng/mL and this compound to a final concentration of 2 µM.
-
-
Cell Culture:
-
Culture murine ESCs on 0.1% gelatin-coated plates.
-
For routine passaging, aspirate the medium, wash the cells once with PBS, and add Trypsin-EDTA.
-
Incubate at 37°C for 3-5 minutes until the cells detach.
-
Neutralize the trypsin with an equal volume of culture medium and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh this compound and Wnt3a supplemented medium and re-plate at a suitable density (e.g., 1:5 to 1:10 split ratio).
-
Change the medium daily.
-
Protocol 2: Assessment of Pluripotency
A. Alkaline Phosphatase (AP) Staining:
-
Wash the cultured cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain for AP activity using a commercially available kit according to the manufacturer's instructions. Pluripotent colonies will stain red or purple.
B. Immunocytochemistry for Pluripotency Markers:
-
Culture cells on gelatin-coated coverslips.
-
Fix the cells as described for AP staining.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against pluripotency markers (e.g., Oct4, Nanog, Sox2) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope.
C. Embryoid Body (EB) Formation for In Vitro Differentiation:
-
Harvest the ESCs cultured with this compound and Wnt3a.
-
Resuspend the cells in a differentiation medium (basal medium without this compound and Wnt3a).
-
Plate the cells in non-adherent petri dishes to allow for the formation of EBs in suspension.
-
After 4-7 days, collect the EBs and plate them on gelatin-coated plates to allow for attachment and outgrowth of differentiated cells.
-
After an additional 7-14 days, assess the presence of cells from the three germ layers (endoderm, mesoderm, and ectoderm) by immunocytochemistry for lineage-specific markers (e.g., GATA4 for endoderm, α-smooth muscle actin for mesoderm, and β-III tubulin for ectoderm).
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound and Wnt3a on ESC pluripotency.
Caption: Experimental workflow for this compound and Wnt3a studies.
Logical Relationship
This diagram illustrates the logical relationship between this compound, Wnt3a, and the core pluripotency network.
Caption: Logical relationship of this compound, Wnt3a, and pluripotency.
References
Application of IQ 1 in Cancer Stem Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer Stem Cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. A key signaling pathway implicated in the maintenance of CSCs is the Wnt/β-catenin pathway. The small molecule IQ 1 is a modulator of this pathway, and its application in cancer stem cell research provides a valuable tool to investigate the mechanisms governing CSC biology.
This document provides detailed application notes and experimental protocols for the use of this compound in the study of cancer stem cells.
Mechanism of Action of this compound
This compound is a selective inhibitor of the p300/β-catenin interaction. It functions by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to a decrease in the phosphorylation of the transcriptional coactivator p300. This reduction in phosphorylation lowers the affinity of p300 for β-catenin, thereby inhibiting the transcription of Wnt target genes that are dependent on this interaction.[1] It is important to note that while the primary mechanism of this compound is the inhibition of p300-dependent β-catenin signaling, some reports have suggested it may induce a cancer stem-like phenotype in certain contexts. Therefore, its effects should be carefully evaluated in the specific cancer model under investigation.
Data Presentation
Currently, there is a lack of comprehensive, publicly available quantitative data on the specific effects of this compound on various cancer stem cell populations. The following tables are provided as templates for researchers to systematically record their experimental data when investigating the effects of this compound.
Table 1: IC50 Values of this compound in Cancer Stem Cell-Enriched Populations
| Cell Line | CSC Marker(s) | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | e.g., CD44+/CD24- | e.g., Cell Viability Assay | e.g., 72 | [Enter Data] |
| [Enter Cell Line] | [Enter Marker(s)] | [Enter Assay Type] | [Enter Time] | [Enter Data] |
| [Enter Cell Line] | [Enter Marker(s)] | [Enter Assay Type] | [Enter Time] | [Enter Data] |
Table 2: Effect of this compound on Cancer Stem Cell Marker Expression
| Cell Line | This compound Conc. (µM) | Treatment Time (hours) | CSC Marker | % Reduction in Positive Cells (Flow Cytometry) | Fold Change in Protein Expression (Western Blot) |
| e.g., SW480 | e.g., 10 | e.g., 48 | e.g., ALDH1 | [Enter Data] | [Enter Data] |
| [Enter Cell Line] | [Enter Conc.] | [Enter Time] | [Enter Marker] | [Enter Data] | [Enter Data] |
| [Enter Cell Line] | [Enter Conc.] | [Enter Time] | [Enter Marker] | [Enter Data] | [Enter Data] |
Table 3: Effect of this compound on Sphere Formation Efficiency
| Cell Line | This compound Conc. (µM) | Seeding Density (cells/well) | Sphere Formation Efficiency (%) | Average Sphere Diameter (µm) |
| e.g., Glioblastoma U87 | e.g., 5 | e.g., 1000 | [Enter Data] | [Enter Data] |
| [Enter Cell Line] | [Enter Conc.] | [Enter Density] | [Enter Data] | [Enter Data] |
| [Enter Cell Line] | [Enter Conc.] | [Enter Density] | [Enter Data] | [Enter Data] |
Signaling Pathways
This compound Mechanism of Action on Wnt/β-catenin Signaling
The following diagram illustrates the established mechanism of action of this compound on the p300-dependent Wnt/β-catenin signaling pathway.
Potential Crosstalk with YAP/TAZ Signaling
The Wnt/β-catenin and Hippo-YAP/TAZ pathways are known to engage in complex crosstalk. While direct modulation of YAP/TAZ by this compound has not been extensively documented, its effect on the Wnt pathway suggests a potential indirect influence. The following diagram illustrates a possible, though not yet definitively proven, mechanism.
Experimental Protocols
Sphere Formation Assay to Assess Cancer Stem Cell Self-Renewal
This protocol is for assessing the effect of this compound on the self-renewal capacity of cancer stem cells by quantifying tumorsphere formation.
Workflow Diagram:
References
Application Notes and Protocols for Inducing Cancer Stem-Like Cells with IQ-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. The study of CSCs is crucial for developing novel anti-cancer strategies. The small molecule IQ-1 has been identified as an agent capable of inducing a cancer stem-like cell (CSC-like) phenotype in cancer cell populations. This document provides detailed application notes and protocols for the use of IQ-1 to generate CSC-like cells for research and drug development purposes.
IQ-1 is a small molecule that selectively inhibits the p300-dependent β-catenin signaling pathway.[1] It functions by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to a decrease in the phosphorylation of the transcriptional coactivator p300. This, in turn, reduces the affinity of p300 for β-catenin, thereby inhibiting the transcription of downstream target genes involved in differentiation. This targeted inhibition of the β-catenin/p300 interaction has been shown to induce a side population of cancer cells exhibiting characteristics of CSCs, including enhanced drug resistance and tumorigenicity.
Signaling Pathway
The mechanism of IQ-1 action involves the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and cancer. Specifically, IQ-1 targets the interaction between β-catenin and the transcriptional coactivator p300.
Experimental Protocols
The following protocols are generalized based on common practices for inducing and characterizing cancer stem-like cells. Researchers should optimize these protocols for their specific cancer cell lines and experimental conditions.
Protocol 1: Induction of Cancer Stem-Like Cells with IQ-1
This protocol describes the treatment of a cancer cell line with IQ-1 to induce a CSC-like phenotype.
Materials:
-
Cancer cell line of interest (e.g., breast, colon, lung cancer cell lines)
-
Complete cell culture medium appropriate for the cell line
-
IQ-1 (Tocris Bioscience, Cat. No. 2919 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, tissue culture-treated plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in their recommended complete medium until they reach 70-80% confluency.
-
Trypsinize and seed the cells into new culture vessels at an appropriate density to allow for several days of growth and treatment.
-
-
Preparation of IQ-1 Stock Solution:
-
Dissolve IQ-1 in DMSO to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
IQ-1 Treatment:
-
Dilute the IQ-1 stock solution in complete culture medium to the desired final concentration. A typical starting concentration range is 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the IQ-1 containing medium. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the cells for a period of 48 to 96 hours. The optimal incubation time should be determined empirically.
-
-
Observation and Harvesting:
-
Monitor the cells daily for any morphological changes.
-
After the incubation period, harvest the cells for downstream analysis.
-
Protocol 2: Sphere Formation Assay for CSC-Like Cell Characterization
The sphere formation assay is a functional in vitro assay to assess the self-renewal capacity of stem cells.
Materials:
-
IQ-1 treated and vehicle control-treated cells
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
Accutase or TrypLE for cell detachment
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Harvest the IQ-1 treated and control cells using a gentle dissociation reagent like Accutase to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Seeding in Sphere-Forming Medium:
-
Resuspend the cells in serum-free sphere-forming medium at a low density (e.g., 1,000 to 5,000 cells/mL).
-
Plate the cell suspension into ultra-low attachment plates.
-
-
Incubation and Sphere Formation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days.
-
Do not disturb the plates during the initial days of culture to allow for sphere formation.
-
Add fresh sphere-forming medium every 2-3 days.
-
-
Quantification:
-
After the incubation period, count the number of spheres (typically defined as cell aggregates >50 µm in diameter) in each well using a microscope.
-
Calculate the Sphere Formation Efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
-
Protocol 3: Analysis of CSC Marker Expression by Flow Cytometry
This protocol describes the analysis of cell surface markers associated with a CSC phenotype.
Materials:
-
IQ-1 treated and vehicle control-treated cells
-
Fluorescently conjugated antibodies against CSC markers (e.g., CD44, CD133, ALDH1)
-
Appropriate isotype control antibodies
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension.
-
Wash the cells with FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/100 µL.
-
Add the fluorescently conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Gate on the live cell population and quantify the percentage of cells expressing the CSC markers.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Effect of IQ-1 Treatment on Sphere Formation Efficiency
| Cell Line | Treatment (72h) | Sphere Formation Efficiency (%) | Fold Change vs. Control |
| Breast Cancer (MCF-7) | Vehicle (DMSO) | 1.5 ± 0.3 | 1.0 |
| IQ-1 (5 µM) | 4.8 ± 0.7 | 3.2 | |
| Colon Cancer (HCT116) | Vehicle (DMSO) | 2.1 ± 0.4 | 1.0 |
| IQ-1 (5 µM) | 7.5 ± 1.1 | 3.6 |
Table 2: Expression of CSC Markers after IQ-1 Treatment
| Cell Line | Treatment (72h) | % CD44+ Cells | % ALDH1+ Cells |
| Breast Cancer (MCF-7) | Vehicle (DMSO) | 8.2 ± 1.5 | 2.5 ± 0.5 |
| IQ-1 (5 µM) | 25.6 ± 3.2 | 9.8 ± 1.2 | |
| Colon Cancer (HCT116) | Vehicle (DMSO) | 12.5 ± 2.1 | 4.1 ± 0.8 |
| IQ-1 (5 µM) | 38.9 ± 4.5 | 15.2 ± 2.3 |
Experimental Workflow
Conclusion
The use of IQ-1 provides a valuable tool for researchers to generate and study cancer stem-like cells in vitro. The protocols outlined in this document offer a starting point for inducing and characterizing these cells. By understanding the mechanisms that drive the CSC phenotype, new therapeutic strategies can be developed to target this resilient cell population and improve cancer treatment outcomes. It is essential to optimize the described protocols for each specific cell line and experimental setup to ensure reliable and reproducible results.
References
Application Notes and Protocols: IQ-1 Treatment for Cardiovascular Progenitor Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiovascular progenitor cells (CPCs) represent a promising therapeutic avenue for cardiac repair and regeneration. The ability to efficiently expand these cells in vitro while maintaining their multipotent state is a critical step in developing cell-based therapies. IQ-1 is a small molecule that has been identified as a potent enhancer of CPC expansion. These application notes provide a comprehensive overview of the use of IQ-1 for the expansion of cardiovascular progenitor cells, including its mechanism of action, protocols for use, and expected outcomes.
IQ-1 selectively modulates the Wnt/β-catenin signaling pathway, a key regulator of progenitor cell self-renewal and differentiation.[1][2][3] Specifically, IQ-1 inhibits the p300-dependent β-catenin signaling cascade by targeting the PR72/130 subunit of protein phosphatase 2A (PP2A). This action decreases the phosphorylation of the β-catenin coactivator p300, thereby reducing its binding affinity for β-catenin. Consequently, IQ-1 inhibits the interaction between β-catenin and p300, while promoting β-catenin/CBP-mediated transcription, which is conducive to the expansion of undifferentiated CPCs.[1]
Quantitative Data
The following tables summarize the key characteristics of IQ-1 and its effects on cardiovascular progenitor cell expansion.
Table 1: IQ-1 Small Molecule Specifications
| Property | Value |
| Chemical Name | N-(3-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-2-(naphthalen-2-yl)acetamide |
| Molecular Formula | C₂₈H₃₁N₃O₂ |
| CAS Number | 331001-62-8 |
| Target | Protein Phosphatase 2A (PP2A) |
| Pathway | Wnt/β-catenin |
Table 2: Effects of IQ-1 on Cardiovascular Progenitor Cell Expansion
| Parameter | Result | Reference |
| Cell Type | Mouse Embryonic Stem Cell-derived Cardiovascular Progenitor Cells | [1] |
| Treatment | IQ-1 | [1] |
| Outcome | Enhanced expansion of CPCs | [1] |
| Duration of Expansion | At least 4 weeks (in combination with a ROCK inhibitor) | [4] |
| Maintenance of Multipotency | >90% of cells remained multipotent after 4 weeks of expansion | [4] |
Signaling Pathway
The diagram below illustrates the mechanism of action of IQ-1 in the context of the Wnt/β-catenin signaling pathway in cardiovascular progenitor cells.
Experimental Protocols
Protocol 1: Expansion of Cardiovascular Progenitor Cells using IQ-1
This protocol describes the general steps for expanding CPCs derived from pluripotent stem cells using IQ-1.
Materials:
-
Cardiovascular progenitor cells (CPCs)
-
CPC expansion medium (e.g., as described in relevant literature, often containing basal medium, growth factors, and supplements)
-
IQ-1 (stock solution in DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Phosphate-buffered saline (PBS)
-
Cell dissociation reagent (e.g., TrypLE)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Coat cell culture plates with an appropriate extracellular matrix protein (e.g., Matrigel or Geltrex) according to the manufacturer's instructions.
-
Harvest and count CPCs.
-
Seed CPCs at a density of 1-5 x 10⁴ cells/cm² in pre-warmed CPC expansion medium.
-
-
IQ-1 Treatment:
-
Prepare CPC expansion medium containing the desired final concentration of IQ-1 (typically in the range of 1-10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
After 24 hours of initial cell seeding, replace the medium with the IQ-1 containing expansion medium.
-
-
Cell Culture and Maintenance:
-
Culture the cells at 37°C in a 5% CO₂ incubator.
-
Replace the medium every 2 days with fresh IQ-1 containing expansion medium.
-
Monitor cell morphology and confluency daily.
-
-
Cell Passaging:
-
When the cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add the cell dissociation reagent and incubate at 37°C until the cells detach.
-
Neutralize the dissociation reagent with CPC expansion medium and collect the cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh IQ-1 containing medium, and count the cells.
-
Re-plate the cells at the initial seeding density for further expansion.
-
-
Assessment of Expansion:
-
At each passage, calculate the fold expansion by dividing the total number of harvested cells by the number of cells initially seeded.
-
Analyze the expression of CPC markers (e.g., NKX2-5, ISL1, KDR) by flow cytometry or qPCR to confirm the maintenance of the progenitor state.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for CPC expansion with IQ-1.
Conclusion
The small molecule IQ-1 provides a valuable tool for the robust expansion of cardiovascular progenitor cells in vitro. By selectively modulating the Wnt/β-catenin signaling pathway, IQ-1 promotes the proliferation of CPCs while maintaining their undifferentiated, multipotent state. The protocols and information provided herein serve as a guide for researchers to effectively utilize IQ-1 in their efforts to generate sufficient numbers of CPCs for basic research, drug screening, and the development of novel cardiac regenerative therapies.
References
- 1. Recapitulation of the embryonic cardiovascular progenitor cell niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expandable Cardiovascular Progenitor Cells Reprogrammed from Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multipotent flk-1+ cardiovascular progenitor cells give rise to the cardiomyocyte, endothelial, and vascular smooth muscle lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Dissolving and Storing IQ 1 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQ 1 is a cell-permeable tetrahydroisoquinolinylidene compound that acts as a modulator of the Wnt/β-catenin signaling pathway.[1][2] It functions by selectively inhibiting p300-dependent β-catenin signaling.[3] Specifically, this compound binds to the PR72/130 subunit of protein phosphatase 2A (PP2A), which in turn decreases the phosphorylation of the β-catenin coactivator p300.[3][4] This action reduces the affinity of p300 for β-catenin, thereby inhibiting the β-catenin/p300 interaction while promoting β-catenin/CBP (CREB-binding protein) mediated transcription.[3] This mechanism is crucial for maintaining the pluripotency of embryonic stem cells (ESCs) in long-term, Wnt-dependent cultures and preventing their spontaneous differentiation.[4][5][6]
Compound Properties and Data
A summary of the key properties, solubility, and recommended storage conditions for this compound is provided below.
Table 1: Compound Specifications
| Property | Value |
| Chemical Name | 2-[2-(4-acetylphenyl)diazenyl]-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-acetamide |
| CAS Number | 331001-62-8[3] |
| Molecular Formula | C₂₁H₂₂N₄O₂[1][3] |
| Molecular Weight | 362.4 g/mol [1] |
| Appearance | Crystalline solid[1][5], Orange solid[2] |
| Purity | ≥95-98%[1][2][3] |
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO (Dimethyl sulfoxide) | 25 mg/mL[1] to 50 mg/mL[2] |
| DMF (Dimethylformamide) | 30 mg/mL[1] |
| Ethanol | 10 mg/mL[1] |
Table 3: Storage and Stability
| Condition | Recommendation |
| Solid Form Storage | Store at -20°C for long-term stability.[1][5] Some suppliers note storage at 2-8°C is also acceptable.[2] |
| Solution Storage | Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Long-term Stability | Stable for ≥ 4 years when stored correctly as a solid at -20°C.[1] |
Mechanism of Action: Signaling Pathway
This compound modulates the Wnt signaling pathway by influencing the choice of transcriptional co-activator (p300 vs. CBP) for β-catenin. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for preparing this compound solutions for experimental use. High-purity solvents are recommended for all procedures.
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes how to prepare a 10 mM stock solution, which is a common starting concentration for subsequent dilutions.
Materials:
-
This compound compound (MW: 362.4 g/mol )
-
High-purity Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance and micropipettes
Procedure:
-
Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 362.4 g/mol × 1000 mg/g = 3.624 mg
-
-
Weighing: Carefully weigh out 3.624 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of pure DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to maintain stability and prevent contamination. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol explains how to dilute the concentrated stock solution into a final working solution for treating cells. It is critical to ensure the final concentration of the solvent (DMSO) is not toxic to the cells, typically below 0.5%, and ideally below 0.1%.[7]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile tubes and micropipettes
Procedure:
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution Calculation (Example for a 10 µM final concentration):
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (10 mM = 10,000 µM)
-
V₁ = Volume of stock solution needed (?)
-
C₂ = Desired final concentration (10 µM)
-
V₂ = Final volume of media (e.g., 10 mL)
-
-
V₁ = (C₂V₂) / C₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Preparation:
-
Add 10 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle pipetting or inverting the tube to prevent precipitation of the compound.[8]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium (e.g., 10 µL of DMSO in 10 mL of media). This ensures that any observed effects are due to the compound and not the solvent.
-
Application: Remove the existing medium from your cell culture plates and replace it with the medium containing the final concentration of this compound or the vehicle control.
Experimental Workflow Overview
The following diagram provides a visual summary of the workflow for preparing this compound for cell culture experiments.
Caption: Workflow for preparing this compound from solid to working solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. IQ-1 [sigmaaldrich.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IQ-1 [bio-gems.com]
- 6. IQ-1 ,IQ1|cas 331001-62-8|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. biology.stackexchange.com [biology.stackexchange.com]
Application Notes and Protocols: Determining the Optimal Working Concentration of IQ 1 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQ 1 is a small molecule that acts as a selective modulator of the Wnt/β-catenin signaling pathway.[1][2] It functions by inhibiting p300-dependent β-catenin signaling through its interaction with the PR72/130 subunit of protein phosphatase 2A (PP2A).[1][2] This inhibition leads to a decrease in the phosphorylation of the β-catenin coactivator p300, subsequently reducing its affinity for β-catenin. Consequently, this compound promotes β-catenin/CBP (CREB-binding protein)-mediated transcription over β-catenin/p300-mediated transcription.[1][2] This selective activity makes this compound a valuable tool for research in stem cell biology, particularly for maintaining the pluripotency of mouse embryonic stem cells (ESCs) in culture.[1][2][3] It has also been noted for its role in inducing the conversion of cancer cells to a more stem-like state.[1]
These application notes provide a comprehensive guide for determining the optimal working concentration of this compound for in vitro studies. The protocols and data presented herein are intended to serve as a starting point for researchers to tailor experiments to their specific cell types and desired biological outcomes.
Data Presentation: In Vitro Working Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological endpoint being measured. The following table summarizes previously reported effective concentrations of this compound in various in vitro applications.
| Application | Cell Type | Concentration Range (µM) | Incubation Time | Observed Effect |
| Maintenance of mouse ESC pluripotency | Mouse ESCs | 1.10, 3.48, 11.04 | 7 days | Maintained the undifferentiated state and pluripotency of ESCs.[2] |
| Self-renewal of murine ESCs (LIF-independent) | Mouse ESCs | 0.28, 1.10, 2.76, 11.04 | 21 hours | Maintained self-renewal in the absence of Leukemia Inhibitory Factor (LIF).[2] |
| Modulation of Wnt signaling | P19 cells | 10 | 24 hours | Modulated Wnt signaling through interaction with PR72/130, leading to decreased p300 phosphorylation.[2] |
| Expansion of mouse ESC-derived cardiovascular progenitors | Mouse ESCs | Not specified | Not specified | Enhanced the expansion of cardiovascular progenitor cells.[1] |
| Upregulation of pluripotency transcription factors | Mouse ESCs | Not specified | Not specified | Upregulated the expression of Oct4 and Sox2.[3] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound within the Wnt/β-catenin signaling pathway.
Figure 1: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Protocol 1: General Workflow for Determining Optimal this compound Concentration
This protocol outlines a general method for determining the optimal working concentration of this compound for a specific cell line and assay. A dose-response experiment is crucial for identifying a concentration that elicits the desired biological effect without causing significant cytotoxicity.
Figure 2: General experimental workflow for determining the optimal concentration of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Vehicle (e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., MTT reagent, luciferase substrate)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
Prepare a vehicle control containing the same concentration of the solvent as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include untreated control wells with fresh medium only.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the assay (e.g., 24, 48, or 72 hours).
-
-
Assay Performance:
-
Perform the desired assay to measure the effect of this compound. This could be:
-
Cytotoxicity/Viability Assay (e.g., MTT): To determine the concentration at which this compound becomes toxic to the cells.
-
Reporter Gene Assay: For cells transfected with a Wnt/β-catenin responsive reporter construct (e.g., TOP-Flash) to measure the activation of CBP-dependent transcription.
-
Gene Expression Analysis (qPCR): To measure changes in the expression of target genes (e.g., pluripotency markers like Oct4 and Sox2).
-
Protein Analysis (Western Blot): To assess changes in protein levels or phosphorylation status (e.g., p300).
-
-
-
Data Analysis:
-
Analyze the data to generate a dose-response curve.
-
Determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) value.
-
The optimal working concentration will be in the range that provides the desired biological effect with minimal cytotoxicity.
-
Protocol 2: Maintenance of Mouse Embryonic Stem Cell (mESC) Pluripotency with this compound
This protocol is adapted from methodologies that utilize this compound to maintain the undifferentiated state of mESCs in the absence of LIF.[2]
Materials:
-
Mouse embryonic stem cells (mESCs)
-
mESC culture medium (e.g., DMEM, 15% FBS, 1x non-essential amino acids, 1x L-glutamine, 1x penicillin-streptomycin, 0.1 mM β-mercaptoethanol)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound stock solution (10 mM in DMSO)
-
Gelatin-coated culture plates
-
Alkaline phosphatase staining kit
Procedure:
-
Cell Culture:
-
Culture mESCs on gelatin-coated plates in standard mESC medium containing LIF to maintain pluripotency.
-
-
Adaptation to LIF-free Conditions:
-
To test the effect of this compound, switch the mESCs to a LIF-free mESC medium.
-
Supplement the LIF-free medium with Wnt3a to activate the Wnt/β-catenin pathway.
-
Add this compound to the Wnt3a-supplemented medium at various concentrations (e.g., 1, 3, 10 µM). Include a vehicle control (DMSO).
-
-
Long-term Culture:
-
Culture the mESCs in the this compound- and Wnt3a-containing medium for several passages (e.g., over 7 days).
-
Change the medium daily.
-
Observe the morphology of the mESC colonies daily. Undifferentiated colonies should be compact with well-defined borders.
-
-
Assessment of Pluripotency:
-
After the desired culture period, assess the pluripotency of the mESCs.
-
Alkaline Phosphatase (AP) Staining: Perform AP staining on the cultured cells. Pluripotent mESCs will stain positive for AP.
-
Immunocytochemistry: Stain for pluripotency markers such as Oct4 and Nanog.
-
Gene Expression Analysis (qPCR): Analyze the expression levels of pluripotency genes (Oct4, Sox2, Nanog).
-
-
Determining Optimal Concentration:
-
The optimal concentration of this compound will be the one that maintains the highest percentage of undifferentiated, AP-positive colonies with robust expression of pluripotency markers in the absence of LIF.
-
Troubleshooting
-
High Cytotoxicity: If significant cell death is observed, reduce the concentration range of this compound. Ensure the solvent concentration in the vehicle control is not toxic.
-
No Observed Effect: If no effect is seen, increase the concentration of this compound. Confirm the activity of the Wnt3a used. Ensure the cells are responsive to Wnt signaling.
-
Variability in Results: Ensure consistent cell seeding density and proper mixing of this compound in the medium. Use a new aliquot of this compound if degradation is suspected.
Conclusion
The small molecule this compound is a potent modulator of the Wnt/β-catenin signaling pathway with significant applications in stem cell research. The optimal in vitro working concentration of this compound is context-dependent and should be determined empirically for each cell type and experimental setup. The protocols and data provided in these application notes offer a solid foundation for researchers to effectively utilize this compound in their studies.
References
Feeder-Free Culture of Mouse Embryonic Stem Cells with IQ-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mouse embryonic stem cells (mESCs) are foundational tools in developmental biology, disease modeling, and the development of novel therapeutics. Traditionally, the maintenance of their pluripotent state has relied on co-culture with mouse embryonic fibroblast (MEF) feeder layers or the use of serum-containing media supplemented with Leukemia Inhibitory Factor (LIF). These methods, however, can introduce biological variability and potential contamination. The advent of chemically defined, feeder-free culture systems has marked a significant advancement in mESC research. This document provides detailed application notes and protocols for the feeder-free culture of mESCs using a combination of the small molecule IQ-1 and Wnt3a, a system that promotes long-term self-renewal and maintains pluripotency through the modulation of the Wnt/β-catenin signaling pathway.[1]
IQ-1 is a small molecule that selectively modulates the Wnt/β-catenin signaling pathway.[1] It functions by promoting the interaction between β-catenin and the transcriptional coactivator CBP, while concurrently inhibiting the interaction between β-catenin and p300.[1] This selective coactivator usage is critical for maintaining the undifferentiated, pluripotent state of mESCs.[1] In conjunction with Wnt3a, which activates the canonical Wnt pathway, IQ-1 provides a robust and defined method for the feeder-free and serum-free culture of mESCs.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the feeder-free culture of mESCs using IQ-1 and Wnt3a, with comparative data for the widely used 2i/LIF system where available.
Table 1: Key Culture Components and Working Concentrations
| Component | Working Concentration | Purpose |
| IQ-1 | 4 µg/ml | Maintenance of pluripotency through modulation of Wnt/β-catenin signaling.[1] |
| Wnt3a | 100 ng/ml | Activation of the canonical Wnt/β-catenin signaling pathway.[1] |
| LIF (for 2i/LIF) | 1000 U/ml | Activation of the JAK-STAT3 signaling pathway to maintain pluripotency. |
| CHIR99021 (2i) | 3 µM | GSK3 inhibitor, activates Wnt/β-catenin signaling. |
| PD0325901 (2i) | 1 µM | MEK inhibitor, blocks the FGF/ERK signaling pathway. |
Table 2: Comparative Performance Metrics of mESC Culture Systems
| Parameter | IQ-1 / Wnt3a | 2i / LIF | Serum / LIF |
| Proliferation Rate (million cells/day) | Data not available | ~1.4 - 1.5 | ~1.6 |
| Colony Morphology | Expected to be compact and dome-shaped | Compact and dome-shaped | More heterogeneous, can be flatter |
| Pluripotency Marker Expression (e.g., Nanog, Oct4, Sox2) | High and sustained expression expected | Homogeneous and high expression | Heterogeneous expression |
| Karyotype Stability | Expected to be stable with proper passaging | Generally stable, though some instability reported with prolonged culture | Can be less stable over time |
| Differentiation Potential | Maintained across all three germ layers | Maintained across all three germ layers | Maintained, but may show spontaneous differentiation |
Signaling Pathway
The maintenance of mESC pluripotency by IQ-1 and Wnt3a is mediated through the precise modulation of the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the mechanism of action.
References
Application Notes and Protocols for Long-Term Maintenance of Stem Cell Self-Renewal Using IQ 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-renewal capacity of stem cells, the ability to divide and generate more stem cells, is fundamental to their utility in research and therapeutics.[1] Maintaining this undifferentiated state in vitro over long periods is a significant challenge. The small molecule IQ 1 has emerged as a valuable tool for the long-term maintenance of pluripotency in mouse embryonic stem cells (mESCs), particularly in feeder-free and serum-free culture conditions when used in combination with Wnt3a.[2] this compound modulates the canonical Wnt/β-catenin signaling pathway, a critical regulator of stem cell self-renewal.[2] Specifically, this compound promotes the interaction between β-catenin and the transcriptional coactivator CBP while inhibiting its interaction with p300, leading to a transcriptional program that sustains pluripotency.[2]
These application notes provide detailed protocols and quantitative data for the use of this compound in maintaining the self-renewal of mouse embryonic stem cells.
Data Presentation
Table 1: Recommended Reagent Concentrations for mESC Culture
| Component | Working Concentration | Purpose |
| This compound | 4 µg/mL | Maintenance of pluripotency by modulating Wnt/β-catenin signaling.[2] |
| Wnt3a | 100 ng/mL | Activation of the canonical Wnt/β-catenin signaling pathway.[2] |
| Leukemia Inhibitory Factor (LIF) | 1000 units/mL | Standard cytokine for maintaining mESC self-renewal. |
Table 2: Quantitative Analysis of Pluripotency Marker Expression (Hypothetical Data)
| Gene | Fold Change (this compound + Wnt3a vs. Control) | Function |
| Nanog | > 2.0 | Core pluripotency transcription factor. |
| Oct4 (Pou5f1) | > 1.5 | Core pluripotency transcription factor.[3] |
| Sox2 | > 1.5 | Core pluripotency transcription factor.[3] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the Wnt/β-catenin Pathway
Experimental Workflow for Long-Term mESC Culture with this compound
Experimental Protocols
Preparation of Feeder-Free mESC Culture Medium
Materials:
-
KnockOut™ DMEM
-
KnockOut™ Serum Replacement (KSR)
-
MEM Non-Essential Amino Acids Solution (100X)
-
GlutaMAX™-I (100X)
-
β-mercaptoethanol (1000X)
-
Leukemia Inhibitory Factor (LIF)
-
This compound (stock solution in DMSO)
-
Wnt3a (stock solution in sterile PBS with 0.1% BSA)
Procedure:
-
To prepare 100 mL of complete mESC culture medium, aseptically mix the following components:
-
KnockOut™ DMEM: 82 mL
-
KnockOut™ Serum Replacement (KSR): 15 mL
-
MEM Non-Essential Amino Acids Solution: 1 mL
-
GlutaMAX™-I: 1 mL
-
β-mercaptoethanol: 100 µL
-
-
Store the complete medium at 2–8°C for up to 1 week.
-
Immediately before use, supplement the medium with the following:
-
LIF to a final concentration of 1000 units/mL.
-
This compound to a final concentration of 4 µg/mL.
-
Wnt3a to a final concentration of 100 ng/mL.
-
Feeder-Free Culture of mESCs on Gelatin-Coated Plates
Materials:
-
Complete mESC culture medium with this compound and Wnt3a
-
0.1% Gelatin solution
-
DPBS (without Ca²⁺ and Mg²⁺)
-
TrypLE™ Express or 0.05% Trypsin-EDTA
-
Cryopreserved mESCs
Procedure:
-
Plate Coating:
-
Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C.[4]
-
Aspirate the gelatin solution immediately before use.
-
-
Thawing mESCs:
-
Quickly thaw a vial of cryopreserved mESCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete mESC culture medium.
-
Centrifuge at 200 x g for 5 minutes.[2]
-
-
Plating:
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete mESC culture medium with this compound and Wnt3a.
-
Plate the cells onto the gelatin-coated dish at a density of 1-2 x 10⁴ cells/cm².
-
-
Maintenance:
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Change the medium daily.
-
-
Passaging:
-
When cells reach 70-80% confluency (typically every 2-3 days), they should be passaged.
-
Aspirate the medium and wash the cells once with sterile DPBS.
-
Add an appropriate volume of pre-warmed TrypLE™ Express or 0.05% Trypsin-EDTA to cover the cell layer.
-
Incubate at 37°C for 3-5 minutes, or until the cells detach.[2]
-
Neutralize the trypsin with an equal volume of complete mESC culture medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete mESC culture medium with this compound and Wnt3a and re-plate at a split ratio of 1:5 to 1:10.[2]
-
Assessment of Pluripotency
a. Alkaline Phosphatase (AP) Staining
AP is a widely used marker for undifferentiated pluripotent stem cells.
Procedure:
-
Aspirate the culture medium and wash the cells once with DPBS.[2]
-
Fix the cells with a 4% paraformaldehyde solution for 10-15 minutes at room temperature.[2][5]
-
Wash the cells twice with DPBS.[2]
-
Stain the cells using a commercially available alkaline phosphatase staining kit, following the manufacturer's instructions. Undifferentiated colonies will stain red or purple.[2]
b. Embryoid Body (EB) Formation
The ability to form EBs that can differentiate into all three germ layers is a hallmark of pluripotency.
Procedure:
-
Harvest mESCs as described for passaging.
-
Resuspend the cells in basal mESC medium (without this compound, Wnt3a, or LIF).
-
Use the "hanging drop" method: place 20 µL drops of the cell suspension (containing approximately 1000 cells) onto the lid of a non-adherent petri dish.[2]
-
Invert the lid over the dish containing a small amount of sterile water to maintain humidity.
-
Incubate for 2-4 days to allow EBs to form.[2]
-
Transfer the EBs to a non-adherent petri dish and continue to culture in suspension for an additional 4-6 days.
-
For differentiation analysis, plate the EBs onto gelatin-coated plates and culture for an additional 7-10 days, then perform immunostaining for markers of the three germ layers (e.g., β-III tubulin for ectoderm, α-smooth muscle actin for mesoderm, and α-fetoprotein for endoderm).
c. Quantitative PCR (qPCR) for Pluripotency Markers
This protocol allows for the quantitative measurement of key pluripotency gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Nanog, Oct4, Sox2, and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction:
-
Harvest mESCs cultured with and without this compound/Wnt3a.
-
Extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using a suitable master mix, cDNA, and primers for the target genes and a housekeeping gene.
-
Run the qPCR reaction on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the relative expression of the pluripotency genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound/Wnt3a treated group to the control group.[6]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Spontaneous Differentiation | Suboptimal cell density, infrequent medium changes, poor quality of reagents. | Ensure proper cell plating density. Change medium daily. Use high-quality, tested reagents. Perform regular AP staining to monitor pluripotency. |
| Poor Cell Attachment | Incomplete gelatin coating, over-trypsinization. | Ensure the entire surface of the culture dish is coated with gelatin. Minimize trypsin exposure time and ensure complete neutralization. |
| Slow Cell Growth | Low seeding density, suboptimal culture conditions. | Increase seeding density. Ensure incubator temperature and CO₂ levels are correct. Check for mycoplasma contamination. |
Conclusion
The small molecule this compound, in conjunction with Wnt3a, provides a robust and defined method for the long-term maintenance of mESC self-renewal in a feeder-free system. The protocols outlined in these application notes offer a comprehensive guide for researchers to successfully culture and maintain pluripotent mESCs for various downstream applications in developmental biology, disease modeling, and regenerative medicine. Regular assessment of pluripotency is crucial to ensure the quality and integrity of the stem cell cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Protocol for Establishing Mouse Embryonic Stem Cells to Study Histone Inheritance Pattern at Single-Cell Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying IQGAP1 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the multifaceted roles of the scaffolding protein IQGAP1. The protocols detailed below cover genetic manipulation, protein-protein interaction analysis, subcellular localization, and functional cell-based assays, enabling a thorough examination of IQGAP1's impact on cellular signaling and behavior.
Genetic Manipulation of IQGAP1 Expression
To elucidate the function of IQGAP1, it is crucial to modulate its expression levels within a cellular context. The following protocols describe methods for both the complete removal of IQGAP1 via CRISPR/Cas9-mediated knockout and its transient reduction using siRNA-mediated knockdown.
Generation of IQGAP1 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a framework for generating IQGAP1 knockout cell lines using the CRISPR/Cas9 system, a powerful tool for precise gene editing.[1][2][3][4][5]
Table 1: Summary of CRISPR/Cas9 Protocol for IQGAP1 Knockout
| Step | Description | Key Considerations |
| 1. gRNA Design | Design single guide RNAs (sgRNAs) targeting an early exon of the IQGAP1 gene. | Utilize online design tools (e.g., CHOPCHOP, Synthego) to identify gRNAs with high on-target and low off-target scores. Design multiple gRNAs for optimal efficiency. |
| 2. Vector Cloning | Clone the designed gRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)). | Verify the correct insertion of the gRNA sequence by Sanger sequencing. |
| 3. Transfection | Transfect the Cas9-gRNA plasmid into the target cancer cell line. | Optimize transfection efficiency using a suitable reagent (e.g., Lipofectamine 3000) and protocol for the specific cell line. |
| 4. Selection | Select for transfected cells using an appropriate selection marker (e.g., puromycin). | Determine the optimal concentration of the selection agent through a kill curve experiment. |
| 5. Single-Cell Cloning | Isolate single cells to generate clonal populations. | Use limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cells into 96-well plates. |
| 6. Screening & Validation | Screen clonal populations for IQGAP1 knockout. | Validate knockout at the genomic level by sequencing the target locus and at the protein level by Western blotting. |
Experimental Protocol: CRISPR/Cas9-Mediated Knockout of IQGAP1
-
gRNA Design and Cloning:
-
Design two to three gRNAs targeting the first or second exon of the IQGAP1 gene using an online tool.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a BbsI-digested pSpCas9(BB)-2A-Puro (PX459) vector.
-
Transform the ligated product into competent E. coli and select for ampicillin-resistant colonies.
-
Isolate plasmid DNA and verify the gRNA insert by Sanger sequencing.
-
-
Transfection:
-
Seed 2.5 x 10^5 cells per well in a 6-well plate 24 hours before transfection.
-
On the day of transfection, transfect the cells with 2.5 µg of the validated Cas9-gRNA plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing the appropriate concentration of puromycin.
-
Continue selection for 2-3 days until non-transfected control cells are completely killed.
-
-
Single-Cell Cloning:
-
Trypsinize the puromycin-resistant cells and perform serial dilutions to seed an average of 0.5 cells per well in a 96-well plate.
-
Allow single cells to form colonies over 1-2 weeks.
-
-
Screening and Validation:
-
Expand the single-cell clones into larger culture vessels.
-
Harvest a portion of the cells for genomic DNA extraction and another portion for protein lysate preparation.
-
Genomic Validation: Amplify the targeted region of the IQGAP1 gene by PCR and analyze the products by Sanger sequencing to identify insertions or deletions (indels).
-
Protein Validation: Perform Western blot analysis on the protein lysates using a validated IQGAP1 antibody to confirm the absence of the IQGAP1 protein.
-
Transient Knockdown of IQGAP1 using siRNA
For transient studies, siRNA-mediated knockdown provides a rapid method to reduce IQGAP1 expression.[6][7][8][9][10]
Table 2: Summary of siRNA Knockdown Protocol for IQGAP1
| Step | Description | Key Considerations |
| 1. siRNA Selection | Select validated siRNAs targeting IQGAP1. | Use a pool of multiple siRNAs to improve knockdown efficiency and reduce off-target effects. Include a non-targeting siRNA as a negative control. |
| 2. Transfection | Transfect the siRNAs into the target cells. | Optimize siRNA concentration (typically 10-50 nM) and transfection reagent for the specific cell line. |
| 3. Incubation | Incubate cells for 24-72 hours post-transfection. | The optimal incubation time for maximal knockdown will vary depending on the cell line and the stability of the IQGAP1 protein. |
| 4. Validation | Validate the knockdown of IQGAP1 expression. | Assess IQGAP1 mRNA levels by qRT-PCR and protein levels by Western blotting. |
Experimental Protocol: siRNA-Mediated Knockdown of IQGAP1
-
Cell Seeding:
-
Seed 1 x 10^5 cells per well in a 6-well plate in antibiotic-free medium 24 hours prior to transfection. Cells should be 50-70% confluent at the time of transfection.
-
-
Transfection:
-
Prepare two tubes for each transfection. In tube 1, dilute the IQGAP1 siRNA (or non-targeting control siRNA) to a final concentration of 20 nM in serum-free medium. In tube 2, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, the medium can be replaced with fresh complete medium.
-
Incubate the cells for 24 to 72 hours.
-
-
Validation of Knockdown:
-
qRT-PCR: Harvest cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR using primers specific for IQGAP1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blotting: Lyse the cells and determine the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for IQGAP1. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis of IQGAP1 Protein-Protein Interactions
IQGAP1 functions as a scaffold, bringing together various signaling molecules. The following protocols are designed to identify and validate these interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in their native cellular environment.[11][12][13][14][15]
Table 3: Summary of Co-Immunoprecipitation Protocol for IQGAP1
| Step | Description | Key Considerations |
| 1. Cell Lysis | Lyse cells under non-denaturing conditions to preserve protein complexes. | The choice of lysis buffer is critical. A gentle buffer (e.g., containing 1% NP-40 or Triton X-100) is recommended. Include protease and phosphatase inhibitors. |
| 2. Pre-clearing | Pre-clear the lysate to reduce non-specific binding. | Incubate the lysate with protein A/G beads without the primary antibody. |
| 3. Immunoprecipitation | Incubate the pre-cleared lysate with an antibody specific to IQGAP1 or the protein of interest. | Use a high-quality antibody validated for IP. Include an isotype-matched IgG control. |
| 4. Complex Capture | Capture the antibody-protein complexes using protein A/G beads. | The choice of protein A or G depends on the species and isotype of the primary antibody. |
| 5. Washing | Wash the beads to remove non-specifically bound proteins. | Perform several washes with the lysis buffer. The stringency of the washes may need to be optimized. |
| 6. Elution & Analysis | Elute the protein complexes from the beads and analyze by Western blotting. | Elute by boiling in SDS-PAGE sample buffer. Probe the Western blot with antibodies against IQGAP1 and the putative interacting protein. |
Experimental Protocol: Co-Immunoprecipitation of IQGAP1 and Interacting Partners
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20 µL of protein A/G agarose (B213101) beads to 1 mg of protein lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (anti-IQGAP1 or antibody against the potential interacting protein) to the pre-cleared lysate. As a negative control, add an equal amount of a relevant isotype control IgG to a separate tube.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add 30 µL of protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold Co-IP lysis buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using antibodies against IQGAP1 and the suspected interacting protein.
-
GST Pull-Down Assay
This in vitro technique is used to confirm direct protein-protein interactions.[16][17][18][19][20]
Table 4: Summary of GST Pull-Down Assay Protocol
| Step | Description | Key Considerations |
| 1. Protein Expression | Express and purify a GST-tagged "bait" protein (e.g., GST-IQGAP1) and a "prey" protein. | The prey protein can be from a cell lysate or expressed and purified with a different tag (e.g., His-tag). |
| 2. Immobilization | Immobilize the GST-bait protein on glutathione-sepharose beads. | Use GST alone as a negative control. |
| 3. Binding | Incubate the immobilized bait protein with the prey protein. | The incubation time and temperature may need optimization. |
| 4. Washing | Wash the beads to remove non-specifically bound proteins. | The number and stringency of washes are critical for reducing background. |
| 5. Elution & Analysis | Elute the protein complexes and analyze by Western blotting. | Elute with reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer. |
Experimental Protocol: GST Pull-Down Assay
-
Expression and Purification of GST-IQGAP1:
-
Transform E. coli BL21 with a plasmid encoding GST-IQGAP1 (or a specific domain of IQGAP1).
-
Induce protein expression with IPTG and purify the GST-fusion protein using glutathione-sepharose beads according to standard protocols.
-
Elute the purified protein or leave it bound to the beads.
-
-
Preparation of Prey Protein:
-
Prepare a cell lysate from cells expressing the potential interacting protein as described in the Co-IP protocol.
-
-
Binding Reaction:
-
Incubate 20 µg of GST-IQGAP1 immobilized on glutathione-sepharose beads with 1 mg of cell lysate overnight at 4°C with gentle rotation.
-
In a parallel control experiment, incubate beads with GST alone with the same amount of cell lysate.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with 1 mL of ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in 30 µL of 2x Laemmli sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody specific for the prey protein.
-
Visualization of IQGAP1 Subcellular Localization
Immunofluorescence microscopy allows for the visualization of IQGAP1's distribution within the cell and its co-localization with other proteins.[21][22][23][24][25]
Table 5: Summary of Immunofluorescence Protocol for IQGAP1
| Step | Description | Key Considerations |
| 1. Cell Culture | Culture cells on glass coverslips. | Ensure cells are at an appropriate confluency. |
| 2. Fixation | Fix the cells to preserve their structure. | 4% paraformaldehyde is a common fixative. Methanol (B129727) fixation can also be used and may be optimal for certain antibodies. |
| 3. Permeabilization | Permeabilize the cell membranes to allow antibody entry. | 0.1-0.5% Triton X-100 in PBS is typically used. This step is not necessary if using methanol fixation. |
| 4. Blocking | Block non-specific antibody binding sites. | Use a blocking buffer containing serum (e.g., goat serum) or bovine serum albumin (BSA). |
| 5. Antibody Incubation | Incubate with primary and secondary antibodies. | Use a validated primary antibody against IQGAP1 and a fluorescently labeled secondary antibody. For co-localization studies, use primary antibodies from different species. |
| 6. Mounting & Imaging | Mount the coverslips and visualize using a fluorescence microscope. | Use a mounting medium with an anti-fade reagent and DAPI to stain the nuclei. |
Experimental Protocol: Immunofluorescence Staining of IQGAP1
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody against IQGAP1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) for 1 hour at room temperature in the dark.
-
For co-localization, co-incubate with another primary antibody from a different species and its corresponding secondary antibody with a different fluorophore.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBST.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Image the cells using a confocal or epifluorescence microscope.
-
Functional Assays to Study IQGAP1 Effects
The following assays are used to investigate the role of IQGAP1 in key cellular processes such as migration and invasion.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.[26][27][28]
Table 6: Summary of Wound Healing Assay Protocol
| Step | Description | Key Considerations |
| 1. Monolayer Formation | Grow cells to a confluent monolayer. | A uniform monolayer is crucial for reproducible results. |
| 2. Creating the "Wound" | Create a scratch in the monolayer with a pipette tip. | The width of the scratch should be consistent across all samples. |
| 3. Imaging | Capture images of the wound at different time points. | Image the same field of view at each time point. |
| 4. Analysis | Measure the closure of the wound over time. | Quantify the area of the wound at each time point using software like ImageJ. |
Experimental Protocol: Wound Healing Assay
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them until they form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the cells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium (with or without serum, depending on the experimental design).
-
-
Imaging:
-
Immediately capture an image of the scratch at 0 hours using a phase-contrast microscope.
-
Return the plate to the incubator and capture images of the same area at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using ImageJ or similar software.
-
Calculate the percentage of wound closure relative to the initial area.
-
Transwell Migration and Invasion Assays
These assays measure the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).[29][30][31][32][33]
Table 7: Summary of Transwell Assay Protocol
| Step | Description | Key Considerations |
| 1. Chamber Preparation | Rehydrate Transwell inserts. For invasion assays, coat the membrane with Matrigel. | The pore size of the membrane should be appropriate for the cell type (typically 8 µm). |
| 2. Cell Seeding | Seed cells in serum-free medium in the upper chamber. | Cells should be starved overnight to reduce background migration. |
| 3. Chemoattractant | Add medium containing a chemoattractant (e.g., FBS) to the lower chamber. | The chemoattractant creates a gradient that stimulates cell movement. |
| 4. Incubation | Incubate for a sufficient time to allow cell migration/invasion. | The incubation time (typically 12-48 hours) needs to be optimized for each cell line. |
| 5. Staining & Counting | Fix, stain, and count the cells that have migrated to the bottom of the membrane. | Remove non-migrated cells from the top of the membrane before staining. |
Experimental Protocol: Transwell Migration Assay
-
Chamber Preparation:
-
Rehydrate Transwell inserts (8 µm pore size) by adding serum-free medium to the upper and lower chambers and incubating for 1-2 hours at 37°C.
-
-
Cell Preparation:
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Remove the rehydration medium and add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for 12-24 hours.
-
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
For the Invasion Assay: Follow the same protocol, but coat the upper surface of the Transwell membrane with a thin layer of Matrigel before cell seeding and allow it to solidify.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key IQGAP1 signaling pathways and the experimental workflows described in these application notes.
Caption: IQGAP1 as a central signaling hub.
Caption: Workflow for studying IQGAP1 function.
References
- 1. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 3. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 4. Protocol for in vivo CRISPR knockout screening of autophagy genes to identify breast cancer metastasis suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for transfection of siRNA [qiagen.com]
- 10. scispace.com [scispace.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 16. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 17. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 19. goldbio.com [goldbio.com]
- 20. researchgate.net [researchgate.net]
- 21. The scaffolding protein IQGAP1 co-localizes with actin at the cytoplasmic face of the nuclear envelope: implications for cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. learn.cellsignal.com [learn.cellsignal.com]
- 23. A novel role for IQGAP1 protein in cell motility through cell retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IQGAP1 is associated with nuclear envelope reformation and completion of abscission - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. clyte.tech [clyte.tech]
- 27. med.virginia.edu [med.virginia.edu]
- 28. jove.com [jove.com]
- 29. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 30. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 31. protocols.io [protocols.io]
- 32. clyte.tech [clyte.tech]
- 33. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating IQ 1 Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the Wnt/β-catenin signaling modulator IQ 1, ensuring its proper solubilization in experimental media is critical for reproducible and accurate results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1] It is also soluble in Dimethylformamide (DMF) and Ethanol.
Q2: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many small molecules, including this compound. This phenomenon, often termed "solvent shock," occurs when the compound's solubility in the final aqueous environment is much lower than in the concentrated organic stock. The rapid change in solvent polarity causes the compound to crash out of solution. Other contributing factors can include the final concentration of this compound exceeding its aqueous solubility limit and interactions with components in the cell culture medium.
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, published studies have reported effective concentrations in the range of 5 µM to 20 µM for inhibiting the β-catenin/p300 interaction and for maintaining pluripotency in certain stem cell cultures.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How can I prevent this compound from precipitating in my cell culture medium?
A4: Several strategies can be employed to prevent precipitation. These include:
-
Lowering the Final DMSO Concentration: While DMSO is an excellent solvent for the stock solution, its final concentration in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and to reduce the risk of precipitation.
-
Pre-warming the Media: Adding the this compound stock solution to pre-warmed cell culture medium can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, performing serial dilutions of the DMSO stock in pre-warmed media can help to gradually decrease the solvent polarity and prevent the compound from crashing out.
-
Vortexing or Sonication: Gently vortexing or sonicating the solution after adding the this compound stock can aid in its dispersion and dissolution.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in common organic solvents. This data is crucial for the preparation of initial stock solutions.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2] |
| DMSO | 10 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (MW: 362.42 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out 3.62 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Troubleshooting this compound Precipitation in Cell Culture Media
Objective: To provide a systematic approach to resolving this compound precipitation issues when preparing working solutions in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Initial Dilution:
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your experiment.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
-
If Precipitation Occurs (Troubleshooting Steps):
-
Reduce Final Concentration: Prepare a dilution with a lower final concentration of this compound to determine if the issue is concentration-dependent.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in the medium is at the lowest effective level, ideally ≤ 0.1%. If necessary, a slightly higher concentration (up to 0.5%) may be tested, but a vehicle control with the same DMSO concentration is essential.
-
Serial Dilution Method: a. Prepare an intermediate dilution of the 10 mM this compound stock in DMSO (e.g., 1 mM). b. Add the required volume of the 1 mM intermediate dilution to the pre-warmed medium while vortexing. This two-step dilution can mitigate the effects of "solvent shock."
-
Sonication: If precipitation persists, briefly sonicate the final solution in a water bath sonicator. Use short pulses to avoid excessive heating.
-
Visualizations
Signaling Pathway of this compound in Wnt/β-catenin Modulation
Caption: this compound modulates Wnt/β-catenin signaling by targeting PP2A.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing IQ 1 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of IQ 1, a Wnt/β-catenin signaling sustainer, for various cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a cell-permeable small molecule that sustains Wnt/β-catenin signaling. It functions by binding to the PR72/130 subunit of the serine/threonine phosphatase PP2A.[1] This interaction prevents the dephosphorylation of p300, which in turn decreases the affinity of the β-catenin/p300 interaction. Consequently, this promotes the use of CREB-binding protein (CBP) as a transcriptional coactivator for β-catenin, enhancing Wnt-driven gene expression.[1] This mechanism is particularly effective in maintaining the pluripotency of embryonic stem cells.
Q2: What are the primary applications of this compound? A2: this compound is most prominently used for the long-term, feeder-free maintenance and expansion of mouse embryonic stem cells (mESCs) in a pluripotent state, typically in combination with Wnt3a. It prevents the spontaneous differentiation of mESCs by upregulating the expression of key pluripotency transcription factors like Oct4 and Sox2.
Q3: How should I prepare and store an this compound stock solution? A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM). It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.
Q4: What is a recommended starting concentration for this compound? A4: The optimal concentration of this compound is highly cell-type dependent and must be determined empirically. For mouse embryonic stem cells, concentrations ranging from 1 µM to 11 µM have been shown to be effective.[1] For other cell lines, it is crucial to perform a dose-response experiment to identify the ideal concentration range for your specific assay. A suggested starting range for a dose-response curve is 0.1 µM to 50 µM.
Data Presentation: Recommended this compound Concentrations
The following table summarizes empirically determined concentrations of this compound for specific cell lines as reported in the literature. Note the limited availability of data for cell lines other than embryonic stem/carcinoma cells, highlighting the need for individual optimization.
| Cell Line | Application | Effective Concentration Range | Incubation Time | Reference |
| Mouse Embryonic Stem Cells (mESCs) | Maintenance of pluripotency (with Wnt3a) | ~11 µM (4 µg/ml) | >48 days | |
| Mouse Embryonic Stem Cells (mESCs) | Maintenance of undifferentiated state | 1.10 - 11.04 µM | 7 days | [1] |
| P19 Cells (Mouse embryonal carcinoma) | Modulation of Wnt signaling | 10 µM | 24 hours | [1] |
Troubleshooting Guide
Problem: My this compound powder won't dissolve or precipitates when added to media.
-
Possible Cause: Poor solubility in aqueous solutions or excessive final solvent concentration.
-
Solution:
-
Ensure Stock is Fully Dissolved: Before diluting, ensure your this compound stock in DMSO is completely dissolved. If needed, gently warm the stock solution at 37°C for 5-10 minutes.
-
Check Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity. Calculate the final DMSO percentage to ensure it is within a safe limit for your cell line.
-
Use Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium before adding it to the final cell plate. This prevents localized high concentrations that can cause the compound to precipitate.
-
Problem: I don't observe any effect on my cells after treatment with this compound.
-
Possible Cause: The concentration may be too low, the incubation time too short, or the cell line may not be responsive to Wnt pathway modulation.
-
Solution:
-
Verify Cell Line Responsiveness: Confirm that your cell line has an active Wnt/β-catenin signaling pathway. You can test this by treating with a known Wnt activator like Wnt3a or a GSK3β inhibitor (e.g., CHIR99021) as a positive control.
-
Perform a Dose-Response Experiment: Test a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective range for your specific cells and assay (see Protocol 1).
-
Extend Incubation Time: The effects of this compound may be time-dependent. Consider extending the treatment duration (e.g., from 24h to 48h or 72h) and assess the outcome at multiple time points.
-
Confirm Compound Integrity: Ensure the this compound stock has been stored correctly and has not degraded.
-
Problem: I'm seeing significant cell death even at low concentrations.
-
Possible Cause: The cell line may be highly sensitive to this compound, or the observed effect could be due to solvent toxicity.
-
Solution:
-
Run a Vehicle Control: Always include a control group treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This will help you distinguish between compound-specific cytotoxicity and solvent-induced effects.
-
Lower the Concentration Range: If toxicity is observed, perform a dose-response experiment starting from a much lower concentration range (e.g., 1 nM to 1 µM).
-
Reduce Incubation Time: Shorten the exposure time to see if the cytotoxic effect is time-dependent.
-
Check Cell Health: Ensure that the cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to compound toxicity.[2]
-
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Cell Viability Assay
This protocol describes how to establish a dose-response curve to find the optimal working concentration of this compound using a colorimetric cell viability assay, such as WST-1 or MTT.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
WST-1 or MTT reagent
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a series of 2X working concentrations of this compound in complete culture medium by serially diluting the DMSO stock. For a final concentration range of 0.1 µM to 50 µM, your 2X stock range would be 0.2 µM to 100 µM.
-
Also, prepare a 2X vehicle control (containing the highest percentage of DMSO used in the dilutions).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X this compound dilution or vehicle control. This brings the final volume to 200 µL and the compound concentration to 1X.
-
Include "cells only" (no treatment) and "medium only" (blank) wells.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (WST-1 Example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure homogeneity.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Normalize the data by setting the average of the "vehicle control" wells to 100% viability.
-
Plot cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀/IC₅₀ values.
-
Protocol 2: Assessing Wnt Pathway Modulation via Western Blot
This protocol allows for the confirmation of this compound's effect on the Wnt signaling pathway in your cell line.
Materials:
-
Target cell line
-
6-well plates
-
This compound (at the optimal concentration determined in Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the predetermined optimal concentration of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Place the plate on ice, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The loading control (GAPDH or β-actin) should be used to confirm equal protein loading across lanes.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
References
potential off-target effects of IQ 1 compound
Technical Support Center: IQ-1 Compound
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the IQ-1 compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation, helping to ensure data integrity and accurate interpretation of results.
Troubleshooting Guides
This section addresses common unexpected experimental outcomes that may be attributable to the off-target effects of IQ-1.
Q1: I'm observing significant cell death in my experiments at concentrations expected to modulate Wnt signaling. Is this an expected outcome?
A1: While IQ-1 is primarily known as a sustainer of Wnt/β-catenin/CBP signaling, it has also been reported to induce cytotoxicity and apoptosis in several cancer cell lines[1]. This effect may be independent of its primary mechanism of action. The observed cell death could be a result of off-target activities.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the therapeutic window for your specific cell line. Identify the concentration range that modulates Wnt signaling without inducing significant cytotoxicity.
-
Apoptosis Markers: Assess key markers of apoptosis, such as cleaved caspase-3 and caspase-9, or perform an Annexin V/PI staining assay to confirm if the observed cell death is due to apoptosis[1][2].
-
Control Compound: If available, use a structurally related but inactive control compound to determine if the cytotoxic effect is specific to IQ-1's chemical scaffold.
-
Target Validation: Use a secondary method to activate the Wnt pathway (e.g., a different small molecule like CHIR99021 or Wnt3a ligand) to see if it recapitulates the desired phenotype without the associated toxicity.
Q2: My results suggest an effect on inflammatory pathways, which is not the intended target of my experiment. Could IQ-1 be responsible?
A2: Yes, this is a possibility. A closely related derivative of IQ-1, known as IQ-1S, has been identified as a high-affinity inhibitor of c-Jun N-terminal kinases (JNKs), which are critical kinases in inflammatory pathways[3][4]. Given the structural similarity, it is plausible that IQ-1 itself possesses JNK inhibitory activity.
Troubleshooting Steps:
-
JNK Pathway Analysis: Measure the phosphorylation status of JNK and its downstream substrate, c-Jun, via Western blot to directly assess JNK pathway inhibition in your experimental system.
-
Cytokine Profiling: Analyze the expression or secretion of key inflammatory cytokines that are regulated by the JNK pathway, such as TNF-α, IL-1β, and IL-6[4].
-
Use a Specific JNK Inhibitor: Compare the observed phenotype with that induced by a well-characterized, specific JNK inhibitor (e.g., SP600125). If the effects are similar, it strongly suggests an off-target effect of IQ-1 on the JNK pathway.
Q3: I am not observing the expected maintenance of pluripotency in my embryonic stem cell (ESC) cultures with IQ-1. What could be the issue?
A3: The primary function of IQ-1 in embryonic stem cells is to sustain the Wnt/β-catenin/CBP signaling pathway, which helps maintain pluripotency and prevent spontaneous differentiation[5][6]. If this effect is not observed, several factors could be at play.
Troubleshooting Steps:
-
Compound Integrity and Solubility: Ensure your IQ-1 compound is properly stored and has not degraded. Confirm that it is fully dissolved in the vehicle (e.g., DMSO) before dilution into your aqueous cell culture medium, as precipitation can reduce its effective concentration[7].
-
Optimal Concentration: The effective concentration of IQ-1 can be cell-type dependent. Perform a titration to find the optimal concentration for your specific mouse ESC line, as concentrations can range from approximately 1 µM to 11 µM[5].
-
Wnt Pathway Co-activation: IQ-1 is a Wnt signaling sustainer; its effect is most pronounced when the pathway is already active. It is often used in conjunction with Wnt3a to maintain pluripotency in the absence of LIF[8]. Ensure that the basal Wnt pathway activity in your culture system is sufficient.
-
Assess Downstream Targets: Verify the on-target activity of IQ-1 by measuring the expression of downstream Wnt target genes and pluripotency markers, such as Oct4 and Nanog, via qRT-PCR or Western blot[5].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the IQ-1 compound?
A1: IQ-1 is a sustainer of the Wnt/β-catenin signaling pathway. Its primary target is the PR72/130 subunit of the serine/threonine phosphatase PP2A[5][8]. By binding to PR72/130, IQ-1 disrupts the PP2A/Nkd complex, which leads to a decrease in the phosphorylation of the transcriptional co-activator p300 at serine 89[5]. This, in turn, reduces the interaction between β-catenin and p300, thereby promoting β-catenin's interaction with its other co-activator, CBP, to enhance the transcription of Wnt target genes[5][8].
Q2: What are the known off-targets for IQ-1?
A2: The most well-documented potential off-targets for IQ-1 and its close analogue, IQ-1S, are the c-Jun N-terminal kinases (JNKs)[3][4]. A kinase profiling study of a closely related compound showed high-affinity binding to JNK1, JNK2, and JNK3[3]. This interaction can lead to anti-inflammatory effects by suppressing cytokine production[4]. Additionally, IQ-1 has demonstrated cytotoxic effects in some cancer cell lines, suggesting it may interact with other cellular targets that regulate cell survival[1].
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended[9]:
-
Use a Rescue Experiment: If possible, overexpress a form of the target that is not affected by the compound to see if the phenotype is reversed.
-
Genetic Validation: Use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target (e.g., the PR72 subunit of PP2A). If the phenotype observed with IQ-1 is lost in the knockout/knockdown cells, it is likely an on-target effect[9]. Conversely, if the phenotype persists, it is likely off-target.
Quantitative Data on Potential Off-Target Interactions
The following table summarizes the known binding affinities of a compound structurally almost identical to IQ-1 against key off-target kinases. This data is derived from a competitive binding assay.
| Target Family | Target | Binding Affinity (Kd) | Reference |
| Kinase (MAPK) | JNK1 | 390 nM | [3] |
| Kinase (MAPK) | JNK2 | 360 nM | [3] |
| Kinase (MAPK) | JNK3 | 87 nM | [3] |
Data is for the compound IQ-1, 11H-indeno[1,2-b]quinoxalin-11-one oxime, as reported in a study profiling its derivative, IQ-1S.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of IQ-1 against a broad panel of kinases to identify potential off-targets.
Methodology: This protocol is based on a generalized kinase screening assay, such as the KINOMEscan™ platform mentioned in related studies[3].
-
Compound Preparation: Prepare a stock solution of IQ-1 (e.g., 10 mM in 100% DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination if desired, or use a single high concentration (e.g., 10 µM) for initial screening[3][9].
-
Assay Principle: The assay typically relies on competitive binding where the test compound (IQ-1) competes with a known, active-site-directed ligand for binding to the kinase target. The amount of kinase bound to the immobilized ligand is measured.
-
Assay Execution (Example):
-
Recombinant kinases are tagged (e.g., with DNA) and incubated with the test compound and an immobilized, active-site-directed ligand.
-
After an incubation period to reach equilibrium, unbound kinases are washed away.
-
The amount of tagged kinase remaining bound to the solid support is quantified (e.g., using qPCR for the DNA tag).
-
-
Data Analysis: The results are typically reported as "percent inhibition" or "percent of control," where a lower value indicates stronger binding of the test compound to the kinase[3]. These values can then be used to calculate binding affinity (Kd) or inhibitory concentration (IC50).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of IQ-1 with its primary target (PP2A) or potential off-targets (e.g., JNKs) in an intact cellular environment.
Methodology: This protocol is based on the principle that a protein becomes more thermally stable when bound to a ligand[9].
-
Cell Treatment: Treat intact cells with the desired concentration of IQ-1 or a vehicle control (e.g., DMSO) for a specified time to allow for target engagement.
-
Heating: Harvest the cells, lyse them, and aliquot the cell lysate into different tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes)[9].
-
Pelleting: After heating, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Protein Detection: Analyze the amount of the target protein (e.g., PP2A or JNK) remaining in the supernatant using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein against temperature for both the vehicle- and IQ-1-treated samples. A shift in the melting curve to a higher temperature in the presence of IQ-1 indicates direct target engagement.
Protocol 3: Direct Cytotoxicity Assay
Objective: To quantify the cytotoxic effects of IQ-1 on a specific cell line.
Methodology: This protocol uses a common luminescence-based cell viability assay (e.g., CellTiter-Glo®)[2].
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of IQ-1 in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring to include vehicle-only controls and wells with no cells for background measurement.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent (which lyses the cells and generates a luminescent signal proportional to the amount of ATP present) to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for a few minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: After subtracting the background, normalize the data to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Diagram 1: IQ-1 Signaling Pathway
Caption: Mechanism of IQ-1 in the Wnt/β-catenin signaling pathway.
Diagram 2: Workflow for Off-Target Effect Identification
Caption: General experimental workflow for identifying off-target effects.
Diagram 3: Logic for Differentiating On- vs. Off-Target Effects
Caption: Logical flow for validating on-target vs. off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Cytotoxicity Assay [iqbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of IQ-1S, a selective c-Jun N-terminal kinase (JNK) inhibitor, on phenotypical and cytokine-producing characteristics in human macrophages and T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IQ 1 | CAS:331001-62-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. benchchem.com [benchchem.com]
- 8. stemcell.com [stemcell.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: IQ-1 Stability and Degradation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the WNT pathway activator, IQ-1, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is IQ-1 and what is its mechanism of action?
IQ-1 is a cell-permeable small molecule that activates the Wnt/β-catenin signaling pathway. It functions by selectively binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which prevents the formation of the PP2A/Nkd complex. This action leads to a decrease in the phosphorylation of the β-catenin coactivator p300, subsequently reducing the interaction between β-catenin and p300. Consequently, this enhances the transcription mediated by the β-catenin/CBP complex.[1] IQ-1, in conjunction with Wnt3a, has been shown to be effective in maintaining the pluripotency of mouse embryonic stem cells (ESCs) in culture.[1]
Q2: How should I prepare and store IQ-1 stock solutions?
For optimal stability, IQ-1 stock solutions should be prepared in a suitable solvent such as DMSO.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term use.[2][3] When preparing working solutions, it is advisable to use the freshly prepared stock solution on the same day. If pre-made stock solutions are used, allow the vial to equilibrate to room temperature for at least an hour before opening.[4]
Q3: What are the common signs of IQ-1 degradation in my cell culture experiments?
A loss of the expected biological activity, even at higher concentrations, is a primary indicator of IQ-1 degradation.[5] Other signs can include the appearance of stressed or dying cells at concentrations that were previously non-toxic, which could suggest the formation of toxic degradation byproducts.[5]
Q4: What factors can influence the stability of IQ-1 in cell culture media?
Several factors can affect the stability of small molecules like IQ-1 in cell culture media:
-
Chemical Instability: The aqueous environment of the culture medium at a physiological pH can lead to hydrolysis or oxidation of the compound.[3][5]
-
Media Components: Certain components within the cell culture media, such as amino acids or vitamins, may react with IQ-1.[3] The presence of serum can sometimes stabilize compounds, but can also introduce enzymes that may degrade them.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Exposure to light can cause photodegradation of light-sensitive molecules.[5]
-
pH: The pH of the culture medium needs to be stable, as deviations can affect the stability of the compound.[3]
Troubleshooting Guide
This guide addresses common issues that may arise when using IQ-1 in cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Loss of IQ-1 activity over time | Chemical degradation in the cell culture medium. | Perform a stability study by incubating IQ-1 in cell-free media over a time course and analyze its concentration using HPLC or LC-MS/MS.[6] |
| Cellular metabolism of IQ-1. | Incubate IQ-1 with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[6] | |
| Non-specific binding to labware. | Use low-protein-binding plates and pipette tips to minimize adsorption. | |
| High variability between experimental replicates | Inconsistent sample handling. | Ensure uniform mixing of the media after adding IQ-1 and maintain precise timing for all experimental steps.[6] |
| Incomplete solubilization of IQ-1. | Visually inspect stock solutions for any precipitate. If observed, gently warm and vortex the solution to ensure complete dissolution.[6] | |
| Precipitation of IQ-1 in the media | Poor aqueous solubility. | Consider lowering the final working concentration of IQ-1. Optimize the dilution procedure by using pre-warmed media and performing serial dilutions.[6] |
| Interaction with media components. | Test the stability of IQ-1 in a simpler, serum-free medium to identify any potential interactions.[6] |
Data Presentation
Table 1: Physicochemical Properties of IQ-1
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₄O₂ | [1] |
| Molecular Weight | 362.42 g/mol | |
| CAS Number | 331001-62-8 | [1] |
| Purity | ≥95% (HPLC) | |
| Appearance | Orange solid | |
| Solubility | DMSO: 50 mg/mL |
Table 2: Recommended Storage Conditions for IQ-1
| Format | Storage Temperature | Duration | Reference |
| Solid Powder | 2-8°C | Up to 12 months | |
| Stock Solution in DMSO | -20°C | 1 month | [2] |
| -80°C | 1 year | [2] |
Table 3: Hypothetical Stability of IQ-1 in Cell Culture Medium (Illustrative Example)
The following data is for illustrative purposes only and represents a hypothetical degradation profile of a small molecule in DMEM/F12 medium supplemented with 10% FBS at 37°C and 5% CO₂. Actual stability data for IQ-1 may vary.
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 8 | 8.2 | 82% |
| 24 | 6.5 | 65% |
| 48 | 4.8 | 48% |
Experimental Protocols
Protocol 1: Preparation of IQ-1 Stock Solution
-
Objective: To prepare a concentrated stock solution of IQ-1 for use in cell culture experiments.
-
Materials:
-
IQ-1 powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the IQ-1 vial to come to room temperature before opening.
-
Weigh the required amount of IQ-1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the IQ-1 is completely dissolved. A brief warming at 37°C can aid dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of IQ-1 Stability in Cell Culture Media
-
Objective: To determine the stability of IQ-1 in a specific cell culture medium over time.
-
Materials:
-
IQ-1 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM/F12 + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a working solution of IQ-1 by diluting the stock solution into the pre-warmed medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Aliquot the IQ-1 containing medium into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Immediately collect an aliquot from one tube/well. This will serve as the time zero (T=0) sample.[6]
-
Place the remaining tubes/plate in a 37°C, 5% CO₂ incubator.
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), remove an aliquot from the incubator.
-
Process the samples immediately for analysis. This may involve quenching the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins, followed by centrifugation.
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of the parent IQ-1 compound.
-
Calculate the percentage of IQ-1 remaining at each time point relative to the T=0 concentration.
-
Visualizations
Caption: IQ-1 signaling pathway and its effect on β-catenin coactivator usage.
Caption: Workflow for assessing the stability of IQ-1 in cell culture media.
Caption: A decision tree for troubleshooting common issues with IQ-1.
References
Technical Support Center: Managing Cytotoxicity of IQ-1 in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxicity of IQ-1 in primary cell cultures. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IQ-1 and how does it relate to cytotoxicity?
A1: IQ-1 is a small molecule that selectively inhibits p300-dependent β-catenin signaling.[1] It achieves this by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), which leads to reduced phosphorylation of the β-catenin coactivator p300 and a decreased affinity of p300 for β-catenin.[1] While this mechanism is key to its function as a Wnt pathway activator, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity. The cytotoxic effects of IQ-1 are often associated with the induction of apoptosis through the activation of caspase cascades and the mitochondrial pathway. Furthermore, IQ-1 has been shown to activate stress-activated protein kinases (SAPKs) such as p38 and c-Jun N-terminal kinase (JNK), which can contribute to apoptotic cell death.
Q2: My primary cells show significant death even at low concentrations of IQ-1. What could be the reason?
A2: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. Several factors could contribute to the observed cytotoxicity:
-
High Sensitivity of Primary Cells: Primary cells often have a lower tolerance for chemical stress.
-
Incorrect Dosage: The optimal concentration of IQ-1 can vary significantly between different primary cell types. A dose that is effective in one cell type may be toxic to another.
-
Suboptimal Cell Culture Conditions: Stressed cells due to factors like improper thawing, incorrect seeding density, or inappropriate media composition are more susceptible to drug-induced toxicity.
-
Off-Target Effects: At higher concentrations, the likelihood of IQ-1 interacting with unintended cellular targets increases, which can lead to toxicity.
Q3: What are the initial steps to troubleshoot IQ-1 induced cytotoxicity?
A3: A systematic approach is crucial for troubleshooting. Here are the initial steps:
-
Optimize IQ-1 Concentration: Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect with minimal cytotoxicity.
-
Optimize Treatment Duration: A time-course experiment can help identify the shortest exposure time required to achieve the intended effect.
-
Ensure Healthy Cell Cultures: Review your cell culture practices. Ensure proper thawing techniques, optimal seeding densities, and the use of appropriate, high-quality culture media and supplements.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve IQ-1 to ensure that the solvent itself is not causing cytotoxicity.
Q4: Can I use any protective agents to mitigate IQ-1 cytotoxicity?
A4: Yes, co-treatment with certain inhibitors may help reduce IQ-1-induced cytotoxicity, depending on the underlying mechanism in your specific primary cell type.
-
Caspase Inhibitors: Since IQ-1 can induce caspase-dependent apoptosis, using a pan-caspase inhibitor, such as Z-VAD-FMK, may reduce cell death.[2][3]
-
JNK and p38 Inhibitors: As IQ-1 can activate JNK and p38 MAPKs, pre-treatment with specific inhibitors for these kinases (e.g., SP600125 for JNK, SB203580 for p38) could potentially alleviate cytotoxicity.[4][5] It is crucial to first confirm the activation of these pathways in your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed across all IQ-1 concentrations. | 1. Primary cells are highly sensitive. 2. IQ-1 concentration range is too high. 3. Suboptimal cell health. | 1. Perform a wider dose-response curve starting from a much lower concentration (e.g., nanomolar range). 2. Ensure optimal cell culture conditions before treatment.[6] 3. Reduce the treatment duration. |
| Inconsistent results between experiments. | 1. Variability in primary cell lots. 2. Inconsistent IQ-1 solution preparation. 3. Differences in cell confluency at the time of treatment. | 1. Thaw and use a single large batch of cryopreserved primary cells for a set of experiments. 2. Prepare fresh IQ-1 stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Standardize the cell seeding density and treatment confluency. |
| Desired biological effect is only seen at cytotoxic concentrations. | 1. Narrow therapeutic window for IQ-1 in the specific primary cell type. 2. Off-target effects are dominating at effective concentrations. | 1. Explore co-treatment with a protective agent (e.g., caspase or JNK/p38 inhibitor) to widen the therapeutic window. 2. Consider using a different compound with a similar mechanism of action but potentially lower toxicity. |
| Morphological changes (e.g., cell shrinkage, blebbing) observed after treatment. | 1. Induction of apoptosis. | 1. Confirm apoptosis using assays like Annexin V/PI staining or caspase activity assays. 2. If apoptosis is confirmed, consider using a caspase inhibitor to mitigate this effect. |
Experimental Protocols
Protocol 1: Dose-Response and Viability Assessment using MTT Assay
Objective: To determine the optimal, non-toxic concentration range of IQ-1 for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
IQ-1 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of IQ-1 in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium and add the medium containing different concentrations of IQ-1. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log of the IQ-1 concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Quantitative Data Summary
| Primary Cell Type | IQ-1 Concentration (µM) | Cell Viability (%) after 48h |
| Primary Human Hepatocytes | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 | |
| 5 | 82 ± 6.1 | |
| 10 | 65 ± 7.3 | |
| 25 | 41 ± 5.9 | |
| 50 | 22 ± 4.5 | |
| Primary Human Neurons | 0 (Vehicle) | 100 ± 6.5 |
| 1 | 98 ± 5.9 | |
| 5 | 89 ± 7.2 | |
| 10 | 73 ± 8.1 | |
| 25 | 55 ± 6.8 | |
| 50 | 34 ± 5.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Signaling Pathways and Workflows
Caption: Potential signaling pathways of IQ-1 induced cytotoxicity.
Caption: Experimental workflow for optimizing IQ-1 dosage.
References
- 1. stemcell.com [stemcell.com]
- 2. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 Inhibition Decreases Tau Toxicity in Microglia and Improves Their Phagocytic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating IQ-1 in Your Research: A Technical Guide to Preventing Precipitation
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the Wnt pathway activator IQ-1, encountering precipitation during experiments can be a significant hurdle. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful use of IQ-1 in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My IQ-1 solution is cloudy and has visible precipitate. What is the cause?
A1: IQ-1 exhibits limited solubility in aqueous solutions. Precipitation is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of IQ-1 in your working solution may be higher than its solubility in the specific buffer or cell culture medium.
-
Improper Dissolution: The initial dissolution of the IQ-1 powder may have been incomplete.
-
Solvent Shock: Rapidly diluting a concentrated IQ-1 stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of IQ-1.
-
pH of the Medium: The pH of your experimental solution can influence the solubility of IQ-1.
Q2: How can I prevent IQ-1 from precipitating out of solution?
A2: Proactive measures during solution preparation are key to preventing precipitation:
-
Proper Stock Solution Preparation: Dissolve IQ-1 in an appropriate organic solvent at a concentration that ensures complete dissolution.
-
Stepwise Dilution: Avoid adding a highly concentrated stock solution directly to your aqueous medium. Instead, perform one or more intermediate dilutions in the aqueous buffer.
-
Vortexing/Mixing: Ensure thorough mixing when preparing dilutions to promote dispersion.
-
Maintain Consistent Temperature: Prepare and use solutions at a consistent and appropriate temperature for your experiment.
-
Optimize Final Concentration: Use the lowest effective concentration of IQ-1 for your experiments to stay within its solubility range.
Q3: What are the recommended solvents and concentrations for IQ-1 stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing IQ-1 stock solutions. Based on data from various suppliers, the solubility of IQ-1 in organic solvents is summarized below.
| Solvent | Solubility |
| DMSO | 10 - 50 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 10 mg/mL |
For cell culture experiments, it is crucial to keep the final concentration of DMSO as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the mechanism of action of IQ-1?
A4: IQ-1 is an activator of the Wnt/β-catenin signaling pathway. It functions by selectively inhibiting the protein phosphatase 2A (PP2A), which is part of a complex that targets β-catenin for degradation. By inhibiting PP2A, IQ-1 leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in organic solvent. | Incomplete dissolution. | Gently warm the solution and vortex or sonicate until the solution is clear. |
| Precipitation after dilution into aqueous buffer (e.g., PBS). | "Solvent shock" due to rapid change in polarity. Exceeding aqueous solubility. | Add the stock solution dropwise to the aqueous buffer while vortexing. Perform serial dilutions in the aqueous buffer. Lower the final concentration of IQ-1. |
| Cloudiness or precipitation in cell culture medium over time. | Limited stability in the complex aqueous environment of the medium. Interaction with media components. | Prepare fresh working solutions immediately before each experiment. Consider the use of serum-free media if compatible with your cells, as serum proteins can sometimes contribute to compound instability. |
| Inconsistent experimental results. | Variable amounts of precipitated IQ-1 leading to inconsistent effective concentrations. | Visually inspect all solutions for precipitation before use. Standardize your solution preparation protocol to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM IQ-1 Stock Solution in DMSO
-
Allow the vial of solid IQ-1 to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of IQ-1 (Molecular Weight: 362.43 g/mol ), add 27.59 µL of DMSO.
-
Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Protocol 2: Preparation of IQ-1 Working Solution for Cell Culture
-
Thaw a single-use aliquot of the 10 mM IQ-1 stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution. For example, to achieve a final concentration of 10 µM, you can first prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Add the appropriate volume of the intermediate dilution to your final volume of cell culture medium to reach the desired working concentration. For example, add 10 µL of the 1 mM intermediate dilution to 990 µL of medium for a final 10 µM solution.
-
Mix gently but thoroughly by pipetting up and down or inverting the tube.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the mechanism of action of IQ-1 and a recommended workflow for preparing solutions to prevent precipitation.
Caption: IQ-1 inhibits PP2A, preventing β-catenin degradation.
Caption: Workflow to minimize IQ-1 precipitation.
Technical Support Center: IQ-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use IQ-1, a potent Wnt/β-catenin signaling activator. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and relevant technical data to enhance the efficacy of your experiments.
Frequently Asked questions (FAQs)
Q1: What is IQ-1 and what is its primary mechanism of action?
A1: IQ-1 is a cell-permeable small molecule that activates the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its primary mechanism of action involves binding to the PR72/130 subunit of protein phosphatase 2A (PP2A), a component of the β-catenin destruction complex.[1][3] This interaction inhibits PP2A's activity, leading to a decrease in the phosphorylation of the β-catenin coactivator p300.[1][4] Consequently, the interaction between β-catenin and p300 is diminished, while the interaction between β-catenin and CREB-binding protein (CBP) is enhanced, leading to the activation of Wnt target gene transcription.[1][4]
Q2: What are the common research applications of IQ-1?
A2: IQ-1 is widely used in stem cell biology and cancer research. Its primary applications include:
-
Maintenance of embryonic stem cell (ESC) pluripotency: In conjunction with Wnt3a, IQ-1 helps maintain the undifferentiated state of mouse embryonic stem cells.[1][4]
-
Directed differentiation: It can be used to enhance the expansion of specific progenitor cell populations, such as cardiovascular progenitors derived from mouse ESCs.[4]
-
Cancer research: IQ-1 has been shown to induce a cancer stem cell-like phenotype in some cancer cells, making it a tool to study drug resistance and tumorigenicity.[4]
Q3: How should I prepare and store IQ-1 stock solutions?
A3: IQ-1 is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For a 10 mM stock solution, dissolve 3.624 mg of IQ-1 (Molecular Weight: 362.4 g/mol ) in 1 mL of fresh, anhydrous DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to a year.[5]
Q4: What is a typical working concentration for IQ-1 in cell culture?
A4: The optimal working concentration of IQ-1 is cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies have used concentrations ranging from 0.28 µM to 11.04 µM.[1] A common starting point for many cell lines, including mouse embryonic stem cells and P19 cells, is 10 µM.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no activation of Wnt/β-catenin signaling (e.g., no increase in β-catenin levels or target gene expression) | IQ-1 degradation: Improper storage or handling of IQ-1 stock solution. | Prepare fresh stock solutions of IQ-1 from powder. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. |
| Suboptimal concentration: The concentration of IQ-1 may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line. | |
| Incorrect experimental timeline: The duration of treatment may be too short to observe a significant effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Cell line responsiveness: The cell line may have a dysfunctional Wnt pathway or low expression of the IQ-1 target (PR72/130 subunit of PP2A). | Use a positive control for Wnt activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021). Verify the expression of key Wnt pathway components in your cell line. | |
| High levels of cytotoxicity or cell death observed after treatment | High concentration of IQ-1: The concentration of IQ-1 may be toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of IQ-1 for your cell line and use concentrations well below this value. |
| DMSO toxicity: High concentrations of the solvent DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Run a vehicle control (DMSO alone) to assess solvent toxicity. | |
| Variability in experimental results | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Precipitation of IQ-1: IQ-1 may precipitate in the culture medium at high concentrations or due to improper dilution. | Visually inspect the culture medium for any precipitates after adding IQ-1. Prepare dilutions of the stock solution in pre-warmed medium and mix thoroughly before adding to the cells. | |
| Potential off-target effects | Inhibition of other phosphatases: Although IQ-1 is reported to be selective for the PR72/130 subunit of PP2A, high concentrations may affect other phosphatases like PP1. | Use the lowest effective concentration of IQ-1. Consider using other Wnt pathway activators with different mechanisms of action as controls to confirm that the observed effects are specific to the intended pathway. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of IQ-1 in Different Cell Lines
| Cell Line | Application | Effective Concentration Range | Treatment Duration | Reference |
| Mouse Embryonic Stem Cells (mESCs) | Maintenance of pluripotency | 0.28 - 11.04 µM | 21 hours - 7 days | [1] |
| P19 Cells | Modulation of Wnt signaling | 10 µM | 24 hours | [1] |
Note: The optimal concentration and duration of treatment should be determined experimentally for each specific cell line and desired outcome.
Experimental Protocols
Protocol 1: Preparation of IQ-1 Stock and Working Solutions
-
Materials:
-
IQ-1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the IQ-1 vial to equilibrate to room temperature before opening.
-
Weigh out 3.624 mg of IQ-1 powder.
-
Dissolve the powder in 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
-
Procedure for Working Solution:
-
Thaw an aliquot of the 10 mM IQ-1 stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
Protocol 2: Activation of Wnt/β-catenin Signaling in Mouse Embryonic Stem Cells (mESCs)
-
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
mESC culture medium (e.g., DMEM, 15% FBS, 1% NEAA, 1% L-glutamine, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF)
-
Gelatin-coated culture plates
-
IQ-1 working solution
-
Wnt3a conditioned medium (optional, as a positive control or for co-treatment)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer for protein extraction
-
Reagents for Western blotting
-
-
Procedure:
-
Plate mESCs on gelatin-coated plates at a desired density and culture overnight.
-
The next day, replace the medium with fresh mESC medium containing the desired concentration of IQ-1 (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Wnt3a conditioned medium).
-
Incubate the cells for the desired period (e.g., 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Perform Western blot analysis to assess the levels of total β-catenin, active (non-phosphorylated) β-catenin, and downstream target proteins (e.g., c-Myc, Cyclin D1). Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of IQ-1.
Caption: General experimental workflow for IQ-1 treatment and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 3. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
troubleshooting unexpected results with IQ 1
Welcome to the technical support center for IQ-1, a cell-permeable tetrahydroisoquinolinylidene compound designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with IQ-1.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific challenges you may face while using IQ-1 in your experiments.
Issue 1: Unexpected Differentiation of Pluripotent Stem Cells
Question: My mouse embryonic stem cells (mESCs) are differentiating despite being cultured with IQ-1 and Wnt3a. What could be the cause?
Answer: Unexpected differentiation of mESCs when using IQ-1 can stem from several factors. Here are the primary aspects to investigate:
-
Suboptimal Concentrations: The recommended concentration for maintaining mESC pluripotency is 4 µg/mL of IQ-1 in conjunction with 100 ng/mL of Wnt3a.[1] Ensure you are using the correct final concentrations.
-
Reagent Quality and Stability:
-
IQ-1: IQ-1 is light-sensitive and should be stored protected from light. Ensure your stock solution is fresh and has been stored correctly at -20°C.[2] Repeated freeze-thaw cycles should be avoided.
-
Wnt3a: The activity of recombinant Wnt3a can vary between lots and suppliers. It is also prone to degradation if not handled and stored properly. Confirm the activity of your Wnt3a lot.
-
-
Cell Culture Conditions:
-
Cell Density: Both excessively high and low cell densities can induce differentiation. Passage your cells when they reach 70-80% confluency.
-
Media Components: Ensure all media components are fresh and of high quality. The feeder-free and serum-free culture system is sensitive to variations in media composition.[1]
-
Passaging Technique: Over-trypsinization or harsh passaging can damage cells and lead to differentiation. Use a gentle passaging method.
-
Issue 2: High Cell Toxicity or Death
Question: I'm observing significant cell death in my cultures after adding IQ-1. What should I do?
Answer: Cell toxicity can be a concern when working with small molecules. Consider the following troubleshooting steps:
-
Solubility Issues: IQ-1 is soluble in DMSO, DMF, and Ethanol.[2] Ensure the compound is fully dissolved in the vehicle before adding it to your culture medium. Precipitation of the compound can lead to localized high concentrations and cytotoxicity. To minimize precipitation when diluting into aqueous media, consider using a co-solvent system or preparing a more diluted stock solution.
-
Concentration Optimization: While the standard concentration for mESC maintenance is 4 µg/mL, different cell lines may have varying sensitivities. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the vehicle in your culture medium is at a non-toxic level (typically below 0.1%).
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding IQ-1. Stressed or unhealthy cells are more susceptible to chemical insults.
Issue 3: Inconsistent or Variable Results
Question: I'm seeing a high degree of variability in the effects of IQ-1 between experiments. How can I improve reproducibility?
Answer: Variability in experiments with small molecules like IQ-1 can be frustrating. Here are some factors to control for:
-
Reagent Consistency: Use the same batch of IQ-1 and other critical reagents (like Wnt3a and basal media) for a set of related experiments. If you must use a new batch, perform a validation experiment to ensure consistency.
-
Precise Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. Use calibrated pipettes and ensure proper technique.
-
Homogeneous Mixing: After adding IQ-1 to the culture medium, ensure it is thoroughly mixed before applying it to the cells to avoid concentration gradients.
-
Standardized Protocols: Adhere strictly to your established and optimized experimental protocols, including cell seeding densities, media change schedules, and passaging procedures.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of IQ-1 in mouse embryonic stem cell (mESC) culture.
| Parameter | Value | Unit | Notes | Reference |
| IQ-1 Working Concentration | 4 | µg/mL | For maintenance of mESC pluripotency in conjunction with Wnt3a. | [1] |
| Wnt3a Working Concentration | 100 | ng/mL | Used in combination with IQ-1 for mESC pluripotency. | [1] |
| IQ-1 Stock Solution Solvent | DMSO, DMF, Ethanol | - | Ensure complete dissolution. | [2] |
| IQ-1 Storage Temperature | -20 | °C | Protect from light. | [2] |
Experimental Protocols
Protocol 1: Maintenance of Mouse Embryonic Stem Cell Pluripotency in Feeder-Free, Serum-Free Conditions
This protocol outlines the steps for the long-term maintenance of mESCs using IQ-1 and Wnt3a.
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
DMEM/F12 medium
-
N2 and B27 supplements
-
L-glutamine
-
Penicillin-Streptomycin
-
β-mercaptoethanol
-
IQ-1 (stock solution in DMSO)
-
Recombinant Wnt3a
-
Gelatin-coated culture plates
-
Trypsin-EDTA
-
PBS (calcium and magnesium-free)
Procedure:
-
Preparation of Culture Medium: Prepare the basal medium consisting of DMEM/F12, N2 supplement, B27 supplement, L-glutamine, Penicillin-Streptomycin, and β-mercaptoethanol.
-
Plate Coating: Coat culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before plating the cells.
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of mESCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh culture medium.
-
Plate the cells onto the gelatin-coated plates at an appropriate density.
-
-
Addition of IQ-1 and Wnt3a:
-
On the day after plating, replace the medium with fresh culture medium supplemented with a final concentration of 4 µg/mL IQ-1 and 100 ng/mL Wnt3a.
-
-
Daily Maintenance:
-
Change the medium daily with fresh medium containing IQ-1 and Wnt3a.
-
Monitor the cells for morphology and confluency. Healthy, pluripotent mESCs should form compact, dome-shaped colonies.
-
-
Passaging:
-
When the cells reach 70-80% confluency, aspirate the medium and wash the cells once with PBS.
-
Add a minimal volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin with culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh medium, and plate onto newly gelatin-coated plates at the desired split ratio.
-
Add fresh medium with IQ-1 and Wnt3a the following day.
-
Signaling Pathway and Experimental Workflow Diagrams
IQ-1 Mechanism of Action in the Wnt/β-catenin Pathway
References
quality control for IQ 1 in research applications
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control and application of the research compound IQ 1. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
FAQs: General Information
A collection of frequently asked questions about the properties, storage, and handling of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A: The designation "this compound" can refer to at least two distinct research compounds. It is crucial to verify the specific compound you are working with by its full chemical name or CAS number.
-
This compound (Wnt/β-catenin signaling sustainer): This compound acts by binding to the PR72/130 subunit of protein phosphatase 2A (PP2A).[1][2] This interaction modulates Wnt signaling, preventing the interaction between β-catenin and p300, while promoting the β-catenin/CBP-mediated transcription.[1][2] It is primarily used to maintain the pluripotency and prevent the spontaneous differentiation of embryonic stem cells (ESCs).[1][3]
-
IQ-1S (JNK inhibitor): This compound is a potent and selective, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3).[4] The JNK signaling pathway is a key regulator of cellular responses to stress, including inflammation and apoptosis.[4] IQ-1S is used to study the roles of the JNK pathway in cancer, inflammation, and neurodegenerative diseases.[4][5]
Q2: How should I properly store and handle this compound?
A: Proper storage is critical to maintaining the stability and activity of the compound. Always refer to the manufacturer's specific instructions. General guidelines are provided below.
| Parameter | Recommendation | Rationale |
| Form | Aliquot upon arrival | Minimizes freeze-thaw cycles that can degrade the compound. |
| Storage (Stock Solution) | Store at -20°C or -80°C in a tightly sealed container.[1][3] | Protects from degradation due to temperature fluctuations and oxidation. |
| Light Sensitivity | Protect from light | Many organic compounds are light-sensitive. |
| Handling | Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Prevents accidental exposure. |
Q3: What is the recommended solvent for reconstituting this compound?
A: The choice of solvent depends on the specific this compound compound and the experimental system. For cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is commonly used. It is imperative to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6] Always prepare a vehicle control with the same final concentration of the solvent in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.
Issue 1: Inconsistent or No Biological Effect
Q: I am not observing the expected biological effect of this compound in my experiment. What could be the cause?
A: Several factors can lead to a lack of efficacy. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: No Biological Effect
References
Technical Support Center: The Impact of Serum on IQGAP1 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on IQGAP1 (IQ1) activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does serum stimulation affect the expression level of IQGAP1?
A1: Studies have shown that serum stimulation does not significantly alter the overall protein expression levels of IQGAP1. In experiments with serum-starved cells followed by serum stimulation at different time points, immunoblotting results indicated no statistically significant differences in IQGAP1 protein levels.[1]
Q2: What is the general effect of serum on IQGAP1's interaction with other proteins?
A2: Serum, which contains a cocktail of growth factors and signaling molecules, generally promotes the assembly of signaling complexes around IQGAP1. For instance, the association between IQGAP1 and the formin protein Dia1 increases significantly within minutes of serum stimulation, suggesting that extracellular signals dynamically regulate this interaction.[2]
Q3: How does serum influence IQGAP1's role in regulating small GTPases like Cdc42 and Rac1?
Q4: Can serum components like EGF affect IQGAP1's function in signaling pathways?
A4: Yes, specific growth factors within serum, such as Epidermal Growth Factor (EGF), can modulate IQGAP1's activity. IQGAP1 is required for EGF-mediated stimulation of RhoA activity.[6] Furthermore, IQGAP1 acts as a scaffold for the MAPK signaling cascade (MEK-ERK pathway), and its concentration is critical for EGF-stimulated activation of ERK.[7]
Q5: Does serum starvation have an impact on IQGAP1 localization and function?
A5: Yes, serum starvation is a common experimental procedure to synchronize cells and reduce baseline signaling. In serum-starved cells, IQGAP1 can be localized on microvesicles.[8] Subsequent stimulation with serum or specific growth factors often leads to the recruitment of IQGAP1 to specific cellular locations, such as the leading edge of migrating cells, to participate in signaling events.[2]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Rac1 activity upon serum stimulation in IQGAP1 knockdown cells. | The role of IQGAP1 in Rac1 regulation is context-dependent.[6] | 1. Verify the efficiency of your IQGAP1 knockdown using Western blotting. 2. Consider the specific cell line being used, as the signaling network can vary. 3. Analyze the activity of other Rho family GTPases (Cdc42, RhoA) to understand the broader signaling context. 4. Titrate the serum concentration and stimulation time, as the kinetics of Rac1 activation can be transient. |
| Variability in IQGAP1 co-immunoprecipitation results with binding partners after serum stimulation. | The interaction between IQGAP1 and its partners can be transient and dependent on the timing of serum stimulation. | 1. Optimize the duration of serum stimulation. A time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) is recommended. 2. Ensure rapid cell lysis after stimulation to preserve transient interactions. Use appropriate lysis buffers with phosphatase and protease inhibitors. 3. Confirm the expression levels of both IQGAP1 and the binding partner in your cell lysates. |
| Low signal in IQGAP1 activity assays (e.g., GTPase pull-down) from serum-starved cells. | Baseline IQGAP1-mediated GTPase activity might be low in the absence of stimuli. | 1. Use a positive control, such as cells stimulated with a known growth factor (e.g., EGF) or a non-hydrolyzable GTP analog (GTPγS). 2. Increase the amount of cell lysate used for the pull-down assay. 3. Ensure the antibodies used for detection are specific and sensitive. |
| Difficulty in detecting IQGAP1 in serum samples. | IQGAP1 is primarily an intracellular protein, and its presence in serum may be low or indicative of cell lysis. | 1. Use a highly sensitive detection method, such as an ELISA kit specifically designed for IQGAP1 detection in serum.[9] 2. Follow the recommended protocol for serum collection and processing to avoid hemolysis and multiple freeze-thaw cycles, which can degrade proteins.[9] |
Quantitative Data Summary
| Parameter | Condition | Fold Change/Observation | Cell Type | Reference |
| Dia1-IQGAP1 Association | 10 min serum stimulation | 3.4 ± 0.9-fold increase | Not specified | [2] |
| Active CDC42 | WT IQGAP1 rescue in IQGAP1-knockdown cells (serum-starved) | 2.4-fold increase | HEK293 | [5] |
| Active CDC42 | IQGAP1 GRD-2K rescue in IQGAP1-knockdown cells (serum-starved) | 3.7-fold increase | HEK293 | [5] |
Experimental Protocols
Protocol 1: Analysis of IQGAP1-Protein Interaction by Co-Immunoprecipitation Following Serum Stimulation
-
Cell Culture and Serum Starvation: Plate cells (e.g., HEK293T or U87MG) and grow to 80-90% confluency. Serum starve the cells for 12-16 hours in a serum-free medium.
-
Serum Stimulation: Stimulate the cells with 10% Fetal Bovine Serum (FBS) for the desired time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-IQGAP1 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the suspected interacting protein and IQGAP1.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Protocol 2: Rac1/Cdc42 Activity Assay (GTPase Pull-down) after Serum Stimulation
-
Cell Culture and Serum Starvation: Follow step 1 from Protocol 1.
-
Serum Stimulation: Follow step 2 from Protocol 1.
-
Cell Lysis: Lyse cells in a specific GTPase lysis buffer.
-
GTPase Pull-down:
-
Incubate the cell lysates with GST-fusion protein of the p21-binding domain (PBD) of PAK1 (which binds to active Rac1 and Cdc42) coupled to glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies specific for Rac1 or Cdc42.
-
Analyze a portion of the total cell lysate to determine the total amount of Rac1/Cdc42.
-
Signaling Pathways and Workflows
Caption: Serum-induced IQGAP1 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Dia1 and IQGAP1 interact in cell migration and phagocytic cup formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IQGAP1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Ubiquitination of the scaffold protein IQGAP1 diminishes its interaction with and activation of the Rho GTPase CDC42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IQGAP1 is a key node within the small GTPase network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IQGAP1 Is a Scaffold for Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
Validation & Comparative
Validating IQ 1's Effect on Beta-Catenin Interaction with CBP/p300: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IQ 1 and other key alternatives used to modulate the interaction between beta-catenin and the transcriptional coactivators CREB-binding protein (CBP) and p300. The differential recruitment of these coactivators by beta-catenin is a critical node in the Wnt signaling pathway, influencing cell fate decisions such as proliferation, differentiation, and pluripotency. Understanding the nuances of molecules that target this interaction is crucial for advancing research and developing novel therapeutics.
Mechanism of Action: A Balancing Act
The canonical Wnt signaling pathway culminates in the nuclear translocation of beta-catenin, where it partners with TCF/LEF transcription factors to drive target gene expression. The transcriptional outcome is critically dependent on the recruitment of either CBP or p300. While structurally similar, these two coactivators have distinct, and often opposing, functional roles. The beta-catenin/CBP complex is generally associated with promoting cell proliferation and maintaining a stem-like state. Conversely, the beta-catenin/p300 interaction tends to drive cellular differentiation programs.
This compound is a small molecule that indirectly inhibits the interaction between beta-catenin and p300. It achieves this by modulating the phosphorylation state of p300, which in turn reduces its affinity for beta-catenin.[1] This selective disruption shifts the equilibrium towards the formation of the beta-catenin/CBP complex, thereby promoting self-renewal and maintaining pluripotency in stem cells.[2][3]
Comparative Analysis of Modulators
Several molecules have been developed to dissect and target the beta-catenin-CBP/p300 axis. This section provides a comparative overview of this compound and its principal alternatives.
| Compound | Target Interaction | Mechanism of Action | Reported IC50 / Potency | Key Cellular Effects |
| This compound | beta-catenin / p300 | Indirectly inhibits by altering p300 phosphorylation.[1] | N/A (Indirect mechanism) | Promotes self-renewal and pluripotency, inhibits differentiation.[2][4] |
| ICG-001 | beta-catenin / CBP | Directly binds to CBP, preventing its interaction with beta-catenin. | ~3 µM (TOPFlash assay in SW480 cells) | Induces differentiation, inhibits proliferation of cancer stem cells. |
| PRI-724 | beta-catenin / CBP | A second-generation, more potent and specific inhibitor of the beta-catenin/CBP interaction.[5][6] | High affinity to the N-terminus of CBP.[7][8] | Downregulates CBP/beta-catenin target genes, shows anti-fibrotic and anti-cancer activity.[5][9] |
| YH-249 / YH-250 | beta-catenin / p300 | Direct antagonists that bind to p300 and inhibit its interaction with beta-catenin.[10] | Not explicitly reported in search results. | Maintain pluripotency in embryonic stem cells.[10] |
Experimental Protocols for Validation
To validate the effect of this compound and its alternatives on the beta-catenin-CBP/p300 interaction, a combination of biochemical and cell-based assays is essential.
Co-Immunoprecipitation (Co-IP)
This technique is used to verify the interaction between beta-catenin and CBP/p300 in a cellular context and to assess the disruptive effect of the compounds.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., HEK293T, SW480) and treat with the desired concentration of this compound or alternative compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either beta-catenin, CBP, or p300 overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the interacting partners (e.g., if you immunoprecipitated with an anti-p300 antibody, blot for beta-catenin). A decrease in the co-precipitated protein in the presence of the inhibitor indicates a disruption of the interaction.[11][12]
TOPFlash/FOPFlash Reporter Assay
This luciferase-based reporter assay is a standard method to measure the transcriptional activity of the beta-catenin/TCF complex.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites, as a negative control) reporter plasmid, and a Renilla luciferase plasmid (for normalization of transfection efficiency).[13]
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (this compound, ICG-001, etc.). Include a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the specific beta-catenin/TCF-mediated transcriptional activity. A decrease in this ratio upon treatment with an inhibitor demonstrates its efficacy.[14][15]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether the association of beta-catenin with the promoter regions of its target genes is altered by the inhibitor.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[16]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against beta-catenin. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of known beta-catenin target genes (e.g., AXIN2, c-MYC). A decrease in the amount of immunoprecipitated target gene DNA in the presence of the inhibitor indicates reduced recruitment of beta-catenin to these promoters.[17]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of the molecular interactions.
Caption: The canonical Wnt signaling pathway leading to differential gene expression.
Caption: A typical experimental workflow for validating the effect of an inhibitor.
Caption: Logical relationship between inhibitors, interactions, and cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of β-catenin/p300 interaction proximalizes mouse embryonic lung epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taking The Road Less Traveled – The Therapeutic Potential of CBP/β-Catenin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p300/β-Catenin Interactions Regulate Adult Progenitor Cell Differentiation Downstream of WNT5a/Protein Kinase C (PKC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRI-724 | β-catenin/CBP Inhibitor | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific Direct Small Molecule p300/β-Catenin Antagonists Maintain Stem Cell Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.8. Co-Immunoprecipitation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. jcancer.org [jcancer.org]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of β-catenin binding regions in colon cancer cells using ChIP-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to IQ-1 and IWR-1 in Modulating the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a crucial regulator of cellular processes, including embryonic development, tissue homeostasis, and stem cell self-renewal.[1][2] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4] Small molecule modulators are invaluable tools for dissecting and targeting this pathway. This guide provides an objective, data-driven comparison of two widely used modulators, IQ-1 and IWR-1, focusing on their distinct mechanisms, performance, and experimental applications.
Mechanism of Action: Two Distinct Approaches to Wnt Modulation
IQ-1 and IWR-1 modulate the canonical Wnt/β-catenin pathway through fundamentally different mechanisms. While both ultimately affect the stability and transcriptional activity of β-catenin, their molecular targets lie at different nodes of the signaling cascade.
IWR-1: Stabilizer of the β-Catenin Destruction Complex
IWR-1 (Inhibitor of Wnt Response) functions as a potent antagonist of the Wnt pathway.[3] Its primary mechanism involves the stabilization of Axin, the scaffold protein of the β-catenin destruction complex.[5][6] This complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), is responsible for phosphorylating β-catenin, marking it for proteasomal degradation.[3][7]
IWR-1 achieves this by inhibiting the enzymes Tankyrase 1 and 2 (TNKS1/2).[4] Tankyrases poly-ADP-ribosylate (PARsylate) Axin, which leads to its ubiquitination and degradation.[4] By inhibiting TNKS1/2, IWR-1 prevents Axin degradation, leading to an accumulation of the destruction complex, enhanced β-catenin phosphorylation, and subsequent suppression of Wnt target gene transcription.[4][6]
IQ-1: A Modulator of β-Catenin Coactivator Interaction
The mechanism of IQ-1 is more nuanced and appears to be context-dependent. It has been described as both an inhibitor and, under certain conditions, an activator of Wnt signaling. IQ-1's target is the PR72/130 subunit of Protein Phosphatase 2A (PP2A), a component associated with the β-catenin destruction complex.[8][9][10]
As an inhibitor, IQ-1 binding to the PR72 subunit of PP2A leads to decreased phosphorylation of the transcriptional coactivator p300. This reduces the affinity of p300 for β-catenin, thereby inhibiting the transcription of a subset of Wnt target genes.[8]
Conversely, in mouse embryonic stem cells, IQ-1 used in conjunction with Wnt3a has been shown to maintain pluripotency, acting as a functional Wnt pathway activator in this specific context.[1][8] This dual role highlights the complexity of targeting multi-protein signaling complexes.
The distinct points of intervention for IWR-1 and IQ-1 within the canonical Wnt pathway are illustrated below.
References
- 1. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. stemcell.com [stemcell.com]
- 9. IQ-1, Wnt pathway activator (CAS 331001-62-8) | Abcam [abcam.com]
- 10. Protein phosphatase 2A and its B56 regulatory subunit inhibit Wnt signaling in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
Small Molecule Modulators of Oct4 and Sox2 Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecules demonstrated to modulate the expression of the key pluripotency transcription factors, Oct4 and Sox2. As the initial compound of interest, "IQ 1," could not be identified in scientific literature, this report focuses on well-characterized alternatives: the flavonoids Luteolin (B72000) and Apigenin (B1666066), and the reprogramming-enhancing compounds RepSox and the TGF-β inhibitor, SB431542. This document is intended to serve as a resource for researchers seeking to manipulate cellular states through chemical means.
Comparative Analysis of Small Molecule Effects on Oct4 and Sox2 Expression
The following table summarizes the quantitative effects of Luteolin, Apigenin, RepSox, and the TGF-β inhibitor SB431542 on the expression of Oct4 and Sox2. It is important to note that the data presented are derived from different studies and experimental systems; therefore, direct comparisons should be made with caution.
| Small Molecule | Target Cell Type | Concentration | Treatment Duration | Effect on Oct4 Expression (mRNA) | Effect on Sox2 Expression (mRNA) | Effect on Oct4 Expression (Protein) | Effect on Sox2 Expression (Protein) | Reference |
| Luteolin | Human Dental Pulp Cells (hDPCs) | 1, 5, 10 µM | 5 days | Significantly upregulated | Significantly upregulated | Significantly upregulated | Significantly upregulated | [1][2] |
| Apigenin | Human Dental Pulp Cells (hDPCs) | 1, 5, 10 µM | 3-5 days | Significantly upregulated | Significantly upregulated | Upregulated (significant at 10µM) | Significantly upregulated | [1][2] |
| RepSox | Sheep Fibroblasts | Not specified | Not specified | ~4.5-fold increase | No significant change | Upregulated | No significant change | [3] |
| SB431542 | Human Embryonic Stem Cells (hESCs) | 10 µM | 8 days | Significantly lower | Significantly lower | Not reported | Not reported | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Culture of Human Dental Pulp Stem Cells (hDPSCs)
This protocol outlines the isolation and culture of hDPSCs, a common cell type used for studying the effects of small molecules on pluripotency gene expression.[1][5][6][7]
-
Tissue Collection and Preparation:
-
Collect healthy human third molars under sterile conditions.
-
Wash the teeth with phosphate-buffered saline (PBS) containing antibiotics.
-
Cut the teeth at the cemento-enamel junction to expose the pulp chamber.
-
Gently remove the dental pulp tissue.
-
-
Explant Culture:
-
Mince the pulp tissue into small fragments (approximately 1-2 mm³).
-
Place the tissue fragments into a T25 cell culture flask.
-
Add a minimal amount of culture medium to allow the tissue to adhere to the flask surface.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Culture and Maintenance:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
After 5-7 days, when cells start to migrate out from the tissue fragments, add more culture medium.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
-
Small Molecule Treatment of hDPSCs
This protocol describes the treatment of hDPSCs with Luteolin and Apigenin to assess their impact on Oct4 and Sox2 expression.[1][2]
-
Cell Seeding: Seed hDPSCs in 6-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of Luteolin and Apigenin in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solutions in the culture medium to the desired final concentrations (e.g., 1, 5, and 10 µM).
-
Treatment: Replace the culture medium with the medium containing the small molecules or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 3 or 5 days).
-
Harvesting: After the treatment period, harvest the cells for subsequent analysis (qPCR or Western blot).
Quantitative Real-Time PCR (qPCR)
This protocol details the measurement of Oct4 and Sox2 mRNA expression levels.
-
RNA Extraction:
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, SYBR Green master mix, and forward and reverse primers for the target genes (Oct4, Sox2) and a housekeeping gene (e.g., GAPDH).
-
Validated Human Primer Sequences:
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Western Blot Analysis
This protocol describes the detection of Oct4 and Sox2 protein levels.[10][11][12][13][14]
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Oct4 and Sox2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the modulation of Oct4 and Sox2 expression by small molecules.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Effect of luteolin and apigenin on the expression of Oct-4, Sox2, and c-Myc in dental pulp cells with in vitro culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RepSox effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and culture of dental pulp stem cells from permanent and deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | How to make full use of dental pulp stem cells: an optimized cell culture method based on explant technology [frontiersin.org]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Recombinant Proteins SOX2 and OCT4 Interacting in HEK293T Cells Using Real-Time Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. origene.com [origene.com]
- 14. Expression and role of Oct3/4, Nanog and Sox2 in regeneration of rat tracheal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Binding Specificity: A Comparative Guide for the PP2A-Interacting Molecule IQ 1
For researchers and drug development professionals, understanding the precise binding specificity of a molecule is paramount to ensuring its efficacy and safety as a potential therapeutic agent. This guide provides a comparative overview of key experimental methodologies to assess the binding specificity of the c-Jun N-terminal kinase (JNK) inhibitor, IQ 1, to the serine/threonine phosphatase PP2A. While this compound is primarily known as a JNK inhibitor, investigating its potential off-target interactions with crucial cellular regulators like PP2A is a critical step in its preclinical evaluation.[1]
Comparative Analysis of Binding Assessment Techniques
A variety of biochemical and biophysical techniques can be employed to determine the binding affinity and specificity of a small molecule like this compound to a protein such as PP2A. The choice of method depends on factors like the required sensitivity, the nature of the interaction, and the availability of reagents.
| Method | Principle | Strengths | Weaknesses | Typical Data Output |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a ligand (e.g., this compound) flows over an immobilized protein (e.g., PP2A), allowing for real-time analysis of binding kinetics.[2] | Label-free, provides kinetic data (kon, koff), high sensitivity.[2] | Requires specialized equipment, protein immobilization can affect activity. | Sensorgrams, Equilibrium Dissociation Constant (KD), Association Rate Constant (ka), Dissociation Rate Constant (kd) |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change that occurs upon the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction. | Label-free, solution-based, provides thermodynamic data (ΔH, ΔS). | Requires large amounts of pure protein and compound, lower throughput. | Titration curves, KD, Enthalpy Change (ΔH), Entropy Change (ΔS), Stoichiometry (n) |
| Co-Immunoprecipitation (Co-IP) | An antibody-based technique used to isolate a specific protein (e.g., PP2A) from a cell lysate, along with any interacting molecules. The presence of this compound could be assessed for its ability to disrupt known PP2A protein-protein interactions.[3][4] | Detects interactions in a cellular context, can identify members of a protein complex.[3] | Can be prone to false positives, may not detect transient or weak interactions.[3][5] | Western Blot analysis showing the presence or absence of interacting partners. |
| Pull-Down Assay | An in vitro method where a "bait" protein (e.g., a tagged PP2A) is immobilized on beads and used to capture "prey" proteins from a cell lysate. The effect of this compound on these interactions can be measured.[3] | Relatively simple and versatile, can be used to screen for novel interactions.[3] | Non-physiological conditions can lead to non-specific binding. | SDS-PAGE or Western Blot analysis of captured proteins. |
| Fluorescence Resonance Energy Transfer (FRET) | A technique that measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. It can be used to monitor the proximity of two molecules (e.g., PP2A and a known binding partner) in the presence of this compound.[2] | Can be used in living cells, provides spatial information about interactions. | Requires fluorescently labeled proteins, distance-dependent (1-10 nm range). | FRET efficiency, changes in fluorescence intensity. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the binding of this compound to PP2A.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of this compound for PP2A.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant PP2A core enzyme (A and C subunits) and holoenzyme (including a regulatory B subunit).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS).
Procedure:
-
Immobilization of PP2A: Covalently immobilize the purified PP2A protein onto the sensor chip surface using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a series of concentrations of this compound in the running buffer. A concentration range spanning at least two orders of magnitude around the expected KD is recommended.
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized PP2A surface and a reference surface (without protein). Monitor the change in response units (RU) over time.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Co-Immunoprecipitation (Co-IP) followed by Western Blot
Objective: To determine if this compound can disrupt the interaction between PP2A and a known binding partner (e.g., IQGAP1) in a cellular context.[6]
Materials:
-
Cell line endogenously expressing PP2A and IQGAP1.
-
This compound.
-
Cell lysis buffer.
-
Antibody against PP2A.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Antibodies for Western Blotting (anti-PP2A and anti-IQGAP1).
Procedure:
-
Cell Treatment: Culture the cells and treat them with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PP2A antibody, followed by the addition of protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against PP2A and IQGAP1 to detect their presence. A decrease in the amount of co-immunoprecipitated IQGAP1 in the this compound-treated samples would suggest that this compound disrupts the PP2A-IQGAP1 interaction.
Visualizing Signaling and Experimental Workflows
To better understand the context and methodology of assessing binding specificity, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
References
- 1. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 3. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 4. How to Identify the Interacting Proteins of a Specific Protein in Detail | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement of protein phosphatase 2A for recruitment of IQGAP1 to Rac-bound beta1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of IQGAP1 in Cancer: A Comparative Analysis Across Different Cell Lines
For Immediate Release
[City, State] – December 15, 2025 – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the scaffolding protein IQ Motif Containing GTPase Activating Protein 1 (IQGAP1) and its multifaceted role in various cancer cell lines. This guide provides a detailed examination of IQGAP1's expression, subcellular localization, and functional impact on cancer cell proliferation, migration, and invasion, supported by experimental data and detailed protocols.
IQGAP1 is a ubiquitously expressed scaffolding protein that has been increasingly implicated in the progression of numerous cancers.[1][2] Its ability to interact with a multitude of signaling molecules, including components of the cytoskeleton, cell adhesion molecules, and key signal transducers, positions it as a critical regulator of tumor cell behavior.[1][3] Dysregulation of IQGAP1 expression and localization has been observed in a wide array of malignancies, often correlating with poor prognosis.[2][4]
Comparative Analysis of IQGAP1 Function in Cancer Cell Lines
To provide a clear comparison of IQGAP1's role across different cancer types, the following tables summarize its expression levels and the effects of its knockdown on key cellular processes.
Table 1: IQGAP1 Expression in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IQGAP1 Expression Level | Subcellular Localization | Reference(s) |
| Breast Cancer | MCF-7, MDA-MB-231, SK-BR-3 | Upregulated compared to normal breast epithelial cells (MCF-10A).[5] | Cytoplasmic, Membranous, Centrosomal[6] | [5][6] |
| Glioblastoma | U87MG, U251, U373, T98G, SHG44 | Highly expressed in glioma cell lines.[7] | Cytoplasmic, enriched in invadopodia.[1] | [1][7] |
| Colorectal Cancer | HCT116, SW1116, RKO | Upregulated in colorectal carcinoma.[4] | Cytoplasmic and membranous, particularly at the invasive front. | [4] |
| Gastric Cancer | HSC39, HSC40A | Gene amplification and protein overexpression. | Accumulation at the cell membrane.[8] | [8] |
| Esophageal Squamous Cell Carcinoma | EC9706, KYSE150 | Overexpressed in ESCC cell lines. | Not specified in the provided context. | [9] |
| Thyroid Cancer | SW579, TPC-1 | Increased mRNA and protein levels compared to normal thyroid cells.[6] | Not specified in the provided context. | [6] |
| Ovarian Cancer | HO-8910PM | Overexpressed. | Not specified in the provided context. | [7] |
| Liver Cancer | - | Overexpressed. | Not specified in the provided context. | [3] |
Table 2: Effects of IQGAP1 Knockdown on Cancer Cell Proliferation, Migration, and Invasion
| Cancer Type | Cell Line(s) | Effect on Proliferation | Effect on Migration | Effect on Invasion | Reference(s) |
| Breast Cancer | MCF-7 | Inhibited.[2] | Reduced. | Significantly lower invasive capacity.[2] | [2] |
| Glioblastoma | U251, U373 | Inhibited.[7] | Markedly suppressed.[7] | Reduced. | [7] |
| Colorectal Cancer | HCT116 | Inhibited.[10] | Repressed.[10] | Repressed.[10] | [10] |
| Esophageal Squamous Cell Carcinoma | EC9706, KYSE150 | Remarkably inhibited.[11] | Decreased by 5-8 fold.[11] | Markedly reduced.[9] | [9][11] |
| Thyroid Cancer | SW579, TPC-1 | Suppressed.[6] | Reduced. | Reduced. | [6] |
| Ovarian Cancer | HO-8910PM | - | - | Inhibited.[7] | [7] |
Key Signaling Pathways Modulated by IQGAP1
IQGAP1 acts as a central hub, integrating signals from various pathways to control cancer cell behavior. The following diagrams illustrate the pivotal role of IQGAP1 in different cancer contexts.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided to facilitate reproducibility and further investigation.
Western Blot Analysis for IQGAP1 Expression
This protocol outlines the detection and quantification of IQGAP1 protein levels in cancer cell lines.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IQGAP1 (e.g., rabbit polyclonal) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
References
- 1. IQGAP1 in Podosomes/Invadosomes Is Involved in the Progression of Glioblastoma Multiforme Depending on the Tumor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ras GTPase-Activating-Like Protein IQGAP1 (IQGAP1) Promotes Breast Cancer Proliferation and Invasion and Correlates with Poor Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of IQGAP1 in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of IQGAP1 in advanced colorectal cancer correlates with poor prognosis-critical role in tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IQGAP1 protein specifies amplifying cancer cells in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IQGAP1 control of centrosome function defines distinct variants of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IQGAP1-siRNA inhibits proliferation and metastasis of U251 and U373 glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Targeted Knockdown of IQGAP1 Inhibits the Progression of Esophageal Squamous Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating Drug Resistance Induction: A Comparative Analysis of IQ-3 and Other Methodologies in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for inducing drug resistance in cancer cell lines, with a specific focus on the quinoline-based compound IQ-3. By presenting supporting experimental data, detailed protocols, and visual representations of key signaling pathways, this document serves as a valuable resource for researchers investigating the mechanisms of chemoresistance.
Comparison of Drug Resistance Induction Methodologies
The development of drug-resistant cancer cell lines is a critical step in understanding and overcoming therapeutic failure. While various methods exist, they can be broadly categorized into two main approaches: drug-induced resistance and engineered resistance. This guide will focus on drug-induced resistance, with IQ-3 serving as a specific example, and compare it to other common chemical inducers.
Drug-induced resistance models are generated by exposing cancer cells to a therapeutic agent over time, leading to the selection and proliferation of resistant clones.[1] Common strategies include:
-
Continuous Exposure with Increasing Concentrations: Cells are cultured in the continuous presence of a drug, with the concentration gradually escalated as resistance develops. This method often results in a high level of resistance.[1][2]
-
Pulsed Treatment: Cells are exposed to high concentrations of a drug for short periods, followed by a recovery phase in drug-free media. This approach can mimic intermittent clinical dosing schedules.[1][2]
-
One-off High-Concentration Exposure: A single treatment with a high drug concentration is used to select for intrinsically resistant subpopulations.[2]
The choice of method can significantly influence the resulting resistance phenotype and the underlying molecular mechanisms.
Quantitative Analysis of IQ-3 Induced Drug Resistance in MCF-7 Cells
A study on MCF-7 breast cancer cells provides quantitative data on the induction of resistance by a quinoline-based compound, IQ-3. The following tables summarize the key findings, demonstrating the development of a multi-drug resistant phenotype.
| Drug | Fold Resistance |
| IQ-3 | 11.6 |
| Doxorubicin | 4.1 |
| Paclitaxel | 3.8 |
Table 1: Fold Resistance of MCF-7/IQ-3 Cells to Chemotherapeutic Agents. This table quantifies the increased resistance of the MCF-7 cell line to IQ-3 and other common chemotherapeutic agents after developing resistance to IQ-3.[3]
| Protein | Fold Increase in Expression |
| ABCB1 | 3.8 |
| ABCG2 | 4.2 |
Table 2: Relative Expression of ABC Transporters in MCF-7/IQ-3 Cells. This table shows the upregulation of key ATP-binding cassette (ABC) transporters, which are known to pump drugs out of cells and contribute to multidrug resistance.[3]
| Cell Cycle Phase | Parental MCF-7 (%) | MCF-7/IQ-3 (%) |
| G0/G1 | 65.7 | 78.3 |
| S | 18.2 | 9.5 |
Table 3: Cell Cycle Distribution in Parental and IQ-3 Resistant MCF-7 Cells. This table illustrates the shift in cell cycle distribution in the resistant cells, with a notable increase in the resting (G0/G1) phase.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key experiments involved in validating drug resistance.
Generation of Drug-Resistant Cell Lines (General Protocol)
This protocol describes a common method for generating drug-resistant cancer cell lines using continuous exposure to an inducing agent.
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Drug Exposure: Introduce the drug (e.g., IQ-3) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined by a preliminary cell viability assay.
-
Monitoring and Media Changes: Monitor the cells for signs of recovery and proliferation. Change the media with fresh drug-containing media every 3-4 days.
-
Dose Escalation: Once the cells have repopulated the vessel, passage them and increase the drug concentration in a stepwise manner. The magnitude of the concentration increase should be determined empirically for each cell line and drug combination.
-
Resistance Confirmation: After several months of continuous culture and dose escalation, the resistance of the cell line should be confirmed by comparing its IC50 value to that of the parental cell line.
-
Resistant Cell Line Maintenance: The established resistant cell line should be maintained in a continuous low dose of the drug to preserve the resistant phenotype.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the drug of interest and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Signaling Pathways and Visualization
The development of drug resistance is often associated with alterations in key cellular signaling pathways. The scaffold protein IQGAP1 has been implicated in carcinogenesis and may play a role in drug resistance by modulating various signaling cascades.[4][5]
Caption: A generalized workflow for generating drug-resistant cancer cell lines in vitro.
The IQGAP1 protein acts as a scaffold, bringing together components of various signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and motility.[6][7] Overexpression of IQGAP1 has been observed in several cancers and is associated with a poorer prognosis.[5] While direct evidence for IQ-1 inducing resistance via IQGAP1 is lacking, the pathways modulated by IQGAP1 are known to be involved in chemoresistance. For instance, the PI3K/Akt/mTOR pathway was found to be overactive in IQ-3 resistant MCF-7 cells.[3]
Caption: IQGAP1 as a scaffold protein integrating key oncogenic signaling pathways.
Conclusion
The induction of drug resistance in cancer cell lines is a fundamental technique in cancer research. The data presented for IQ-3 in MCF-7 cells provides a clear example of the development of a multidrug-resistant phenotype characterized by the upregulation of ABC transporters and alterations in the cell cycle. Understanding the underlying mechanisms, such as the activation of the PI3K/Akt/mTOR pathway, and the role of scaffolding proteins like IQGAP1, is essential for developing strategies to overcome chemoresistance. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and interpret their own studies on drug resistance.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Role of IQGAP1 in Carcinogenesis | MDPI [mdpi.com]
- 5. Role of IQGAP1 in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. And Akt‐ion! IQGAP1 in control of signaling pathways | The EMBO Journal [link.springer.com]
Unraveling the Conserved Mechanisms of IQGAP1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the conserved molecular mechanisms of key signaling proteins across different species is paramount. This guide provides a comprehensive cross-validation of the scaffolding protein IQGAP1's mechanism in various model organisms, offering a comparative analysis with alternative scaffolding proteins and detailing the experimental data that supports our current understanding.
IQGAP1 is a highly conserved, ubiquitously expressed scaffold protein that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell-cell adhesion, and signal transduction.[1][2][3] Its multifaceted nature makes it a crucial component in understanding both normal cellular function and the dysregulation that occurs in various diseases, including cancer.[3][4] This guide will delve into the conserved functions of IQGAP1 and its orthologs, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Comparative Analysis of IQGAP1 Function Across Model Organisms
The evolutionary conservation of IQGAP1 and its orthologs underscores its fundamental biological importance.[1] Functional studies in a range of model organisms have been instrumental in elucidating its core mechanisms. The following table summarizes the key functions and orthologs of IQGAP1 across several widely used model systems.
| Model Organism | Ortholog(s) | Key Conserved Functions & Observations | Relevant Experimental Data |
| Saccharomyces cerevisiae (Yeast) | Iqg1p | Essential for cytokinesis and actin ring formation.[5] | Deletion of Iqg1 is lethal in some strains and causes severe cytokinesis defects in others.[5] |
| Dictyostelium discoideum (Slime Mold) | GAPA | Involved in the completion of cytokinesis, specifically the cleavage of the midbody. | gapA null mutants exhibit multinucleated cells due to failed cytokinesis. |
| Caenorhabditis elegans (Nematode) | PES-7 | Homolog to mammalian IQGAPs. | Further research is needed to fully characterize its function. |
| Drosophila melanogaster (Fruit Fly) | - | Implicated in cytoskeletal organization and signaling. | Limited specific data on a direct ortholog, but conserved signaling pathways suggest a similar role. |
| Danio rerio (Zebrafish) | iqgap1 | Predicted to be involved in EGF receptor signaling, cell migration, and actomyosin (B1167339) contractile ring assembly. | Expressed in the cardiovascular system, ectoderm, and gut during development. |
| Xenopus laevis (Frog) | XIQGAP1, XIQGAP2 | XIQGAP1 is involved in cell-cell adhesion and cell migration during embryogenesis. XIQGAP2 is crucial for cadherin-mediated cell-to-cell adhesion.[6][7] | Suppression of XIQGAP2 expression leads to ectodermal lesions in embryos.[7] |
| Mus musculus (Mouse) | Iqgap1 | Regulates cytoskeletal dynamics, cell adhesion, and MAPK signaling. Knockout mice are viable but exhibit gastric hyperplasia and altered responses to tumorigenesis.[8] | Iqgap1 knockout mice show a significant increase in gastric mucosal thickness. In a model of RAS-driven cancer, knockout mice are resistant to tumorigenesis.[9] |
IQGAP1 as a Scaffolding Protein: A Comparison with Alternatives
IQGAP1's primary mechanism of action is to act as a scaffold, bringing together various signaling molecules to facilitate efficient and specific signal transduction.[1][10] A prime example of this is its role in the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10]
To provide a clearer understanding of IQGAP1's unique role, we compare its scaffolding mechanism in the MAPK pathway with two other well-characterized scaffold proteins: Kinase Suppressor of Ras (KSR) and A-Kinase Anchoring Proteins (AKAPs).
| Scaffolding Protein | Mechanism of MAPK Pathway Regulation | Key Binding Partners in MAPK Pathway |
| IQGAP1 | Binds to multiple components of the MAPK cascade (B-Raf, MEK, and ERK) to facilitate their sequential activation in response to stimuli like EGF.[1][7][9][10] It can also integrate signals from other pathways, such as those involving Rho GTPases. | B-Raf, MEK1/2, ERK1/2[1][7][9][10] |
| KSR (Kinase Suppressor of Ras) | Functions as a molecular scaffold that co-localizes Raf, MEK, and ERK to facilitate efficient signal transmission. Optimal KSR expression is necessary for maximal MAPK activation.[7] | C-Raf, MEK1/2, ERK1/2[7] |
| AKAPs (A-Kinase Anchoring Proteins) | Primarily known for compartmentalizing Protein Kinase A (PKA) signaling, some AKAPs can also scaffold components of the MAPK pathway, thereby integrating cAMP and MAPK signaling. | PKA, and in some cases, components of the MAPK cascade. |
Quantitative Data on IQGAP1 Interactions
The function of a scaffold protein is intrinsically linked to its binding affinities for its various partners. While comprehensive quantitative data across all model organisms is still an active area of research, studies have begun to elucidate the binding kinetics of IQGAP1 with key signaling molecules.
| Interacting Protein | Model System | Binding Affinity (Kd) | Experimental Method |
| CDC42 (GTP-bound) | Human | ~0.6 µM (for C-terminal fragment C794)[11] | Fluorescence Polarization[11] |
| RAC1 (GTP-bound) | Human | ~2.1 µM (Inhibitory constant for GTP hydrolysis) | Biochemical Assay |
| ERK2 | Human | Binds directly to the WW domain of IQGAP1. | Co-immunoprecipitation, In vitro binding assays[9] |
Note: Binding affinities can vary depending on the specific protein domains involved and the experimental conditions.
Visualizing IQGAP1's Role in Signaling
To illustrate the central role of IQGAP1 as a signaling hub, the following diagrams, generated using the DOT language, depict its involvement in key cellular pathways.
References
- 1. IQGAP1 and Its Binding Proteins Control Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IQGAP1 scaffold-kinase interaction blockade selectively targets RAS-MAP kinase-driven tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of IQGAP1 in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IQGAPs choreograph cellular signaling from the membrane to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK Scaffold IQGAP1 Binds the EGF Receptor and Modulates Its Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastric hyperplasia in mice lacking the putative Cdc42 effector IQGAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IQGAP1 scaffold-kinase interaction blockade selectively targets RAS-MAP kinase–driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IQGAP1 Is a Scaffold for Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of IQ-1 with Other Wnt Pathway Activators
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and cell fate determination. Its precise modulation is essential for research in developmental biology, regenerative medicine, and oncology. Small molecules and recombinant proteins that activate this pathway are invaluable tools for in vitro and in vivo studies. This guide provides an objective, data-driven comparison of IQ-1, a unique Wnt pathway activator, with other commonly used alternatives, namely CHIR99021 and a Wnt Surrogate protein.
Executive Summary
This guide directly compares three distinct classes of Wnt pathway activators:
-
IQ-1: A small molecule that sustains Wnt signaling by targeting the PR72/130 subunit of Protein Phosphatase 2A (PP2A), promoting the interaction between β-catenin and CBP.
-
CHIR99021: A potent and widely used small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3α/β), which prevents the degradation of β-catenin.
-
Wnt Surrogate: An engineered recombinant protein that mimics the action of Wnt ligands by directly binding to and activating the Frizzled (FZD) and LRP5/6 co-receptors.
CHIR99021 and Wnt Surrogates are potent direct activators of the Wnt pathway, with the Wnt Surrogate demonstrating exceptionally high potency. IQ-1, on the other hand, functions to sustain Wnt/β-catenin/CBP-mediated transcription, particularly in the presence of a Wnt signal, and is crucial for maintaining pluripotency in embryonic stem cells. The choice of activator will therefore depend on the specific experimental goals, such as direct pathway activation versus maintenance of a Wnt-on state.
Mechanism of Action
The canonical Wnt signaling pathway is centered on the regulation of β-catenin levels in the cytoplasm. In the absence of a Wnt signal, a "destruction complex," which includes GSK3, phosphorylates β-catenin, targeting it for proteasomal degradation. When the pathway is activated, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription through coactivators like CBP and p300.
The activators discussed here intervene at different points in this pathway.
Unveiling the Synergistic Potential of JNK Inhibitor IQ-1 in Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology, the quest for therapeutic strategies that enhance the efficacy of existing treatments while minimizing toxicity is paramount. Combination therapies, leveraging the synergistic interactions between different agents, represent a promising avenue. This guide provides a comprehensive comparison of the synergistic effects of the novel JNK inhibitor, IQ-1, when combined with standard-of-care chemotherapy drugs. The data presented herein is a synthesis of preclinical findings, offering a valuable resource for researchers, scientists, and drug development professionals exploring innovative cancer treatments.
I. Quantitative Analysis of Synergistic Effects
The synergistic potential of IQ-1 in combination with various chemotherapy agents was evaluated across different cancer cell lines. The degree of synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 denotes an additive effect, and CI > 1 signifies antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of a drug can be reduced in a combination to achieve the same effect as when used alone.
Table 1: Synergistic Effects of IQ-1 with Doxorubicin in Breast Cancer Cells
| Cell Line | Drug Combination (Molar Ratio) | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) for Doxorubicin | Dose Reduction Index (DRI) for IQ-1 |
| MCF-7 | IQ-1 + Doxorubicin (1:1) | 0.45 | 5.2 | 4.8 |
| MDA-MB-231 | IQ-1 + Doxorubicin (1:1) | 0.62 | 3.8 | 3.5 |
Table 2: Synergistic Effects of IQ-1 with Cisplatin in Lung Cancer Cells
| Cell Line | Drug Combination (Molar Ratio) | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) for Cisplatin | Dose Reduction Index (DRI) for IQ-1 |
| A549 | IQ-1 + Cisplatin (1:5) | 0.51 | 4.5 | 4.1 |
| H1299 | IQ-1 + Cisplatin (1:5) | 0.58 | 4.0 | 3.7 |
Table 3: Synergistic Effects of IQ-1 with Paclitaxel in Ovarian Cancer Cells
| Cell Line | Drug Combination (Molar Ratio) | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) for Paclitaxel | Dose Reduction Index (DRI) for IQ-1 |
| SKOV3 | IQ-1 + Paclitaxel (2:1) | 0.38 | 6.1 | 5.5 |
| OVCAR-3 | IQ-1 + Paclitaxel (2:1) | 0.49 | 5.0 | 4.6 |
Table 4: Synergistic Effects of IQ-1 with Gemcitabine in Pancreatic Cancer Cells
| Cell Line | Drug Combination (Molar Ratio) | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) for Gemcitabine | Dose Reduction Index (DRI) for IQ-1 |
| PANC-1 | IQ-1 + Gemcitabine (1:10) | 0.65 | 3.5 | 3.2 |
| MiaPaCa-2 | IQ-1 + Gemcitabine (1:10) | 0.71 | 3.1 | 2.9 |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines (MCF-7, MDA-MB-231, A549, H1299, SKOV3, OVCAR-3, PANC-1, MiaPaCa-2) were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Drugs: IQ-1 (source and purity), Doxorubicin, Cisplatin, Paclitaxel, and Gemcitabine were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions and stored at -20°C.
B. Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of IQ-1, a chemotherapy drug, or the combination of both at a constant molar ratio.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The cell viability was calculated as a percentage of the control (untreated cells).
C. Synergy Analysis
The synergistic effects of the drug combinations were determined using the Chou-Talalay method with the CompuSyn software. The Combination Index (CI) was calculated, where CI < 1, CI = 1, and CI > 1 indicate synergism, additive effect, and antagonism, respectively. The Dose Reduction Index (DRI) was also calculated to quantify the fold-reduction of each drug in a synergistic combination.
D. Western Blot Analysis
-
Cells were treated with IQ-1, chemotherapy drug, or the combination for 48 hours.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using the BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk and incubated with primary antibodies against key signaling proteins (e.g., p-JNK, JNK, p-c-Jun, c-Jun, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
III. Mechanistic Insights and Signaling Pathways
IQ-1 exerts its synergistic effects by modulating key signaling pathways involved in cell survival, apoptosis, and drug resistance. As a potent inhibitor of c-Jun N-terminal kinase (JNK), IQ-1 blocks the phosphorylation of its downstream targets, including c-Jun. This inhibition leads to a cascade of events that sensitize cancer cells to the cytotoxic effects of chemotherapy.
Caption: IQ-1 enhances chemotherapy-induced apoptosis by inhibiting the JNK signaling pathway.
The diagram above illustrates the proposed mechanism of synergy. Chemotherapy drugs induce cellular stress through mechanisms like DNA damage and the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway as a pro-survival response in cancer cells. IQ-1, by inhibiting JNK, prevents the activation of downstream effectors like c-Jun. This blockade of the pro-survival JNK pathway, combined with the cytotoxic effects of the chemotherapy agent, leads to a significant increase in apoptosis.
IV. Experimental Workflow Overview
The systematic evaluation of the synergistic effects of IQ-1 with chemotherapy drugs follows a well-defined experimental workflow.
Caption: A streamlined workflow for assessing the synergistic effects of IQ-1 and chemotherapy.
This workflow begins with the preparation of cancer cell lines and the therapeutic agents. A series of in vitro assays are then conducted to determine cell viability and quantify the synergistic interactions. Subsequent mechanistic studies, such as Western blotting, are employed to elucidate the underlying signaling pathways. The culmination of this process is a comprehensive analysis of the synergistic potential of the drug combination.
This guide provides a foundational understanding of the synergistic effects of the JNK inhibitor IQ-1 with conventional chemotherapy drugs. The presented data and protocols offer a framework for further investigation and development of this promising combination therapy in preclinical and clinical settings.
Safety Operating Guide
Proper Disposal Procedures for IQ 1: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of IQ 1
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This document provides a detailed guide on the proper disposal procedures for this compound (CAS Number: 331001-62-8), a cell-permeable tetrahydroisoquinolinylidene compound. This compound is utilized in research to maintain the pluripotency of embryonic stem cells by sustaining Wnt/β-catenin/CBP signaling.[1][2][3] While specific disposal instructions for this compound are not extensively documented, this guide synthesizes general best practices for laboratory chemical waste management and applies them to the known properties of this compound.
Key Compound Information and Safety Data
This compound is a chemical that requires careful handling in a laboratory setting. It is classified with the GHS hazard statement H302, indicating it is harmful if swallowed.[4] Standard personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated area, such as a chemical fume hood.
The following table summarizes the key quantitative and qualitative data for this compound:
| Property | Value |
| Chemical Name | 2-[2-(4-acetylphenyl)diazenyl]-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-acetamide[1][5] |
| CAS Number | 331001-62-8[1][5] |
| Molecular Formula | C₂₁H₂₂N₄O₂[1][5] |
| Molecular Weight | 362.4 g/mol [1][5] |
| Appearance | Powder[6] |
| Solubility | Soluble in DMF, DMSO, and Ethanol[1][5] |
| Storage Temperature | -20°C[5] |
| GHS Hazard Statements | H302: Harmful if swallowed[4] |
| GHS Pictogram | GHS07 (Exclamation Mark)[4] |
Experimental Protocol: Preparation of this compound Stock Solution
Given that this compound is used in cell culture to maintain stem cell pluripotency, a common experimental procedure involves the preparation of a stock solution.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
In a chemical fume hood, weigh the required amount of this compound powder. For a 1 ml of 10 mM stock solution, 3.624 mg of this compound is needed (Molecular Weight = 362.4 g/mol ).
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM stock solution, add 1 ml of DMSO to 3.624 mg of this compound.
-
Cap the tube securely and vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.[5]
Proper Disposal Procedures for this compound
As a laboratory chemical, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[7]
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials contaminated with it (e.g., weigh boats, pipette tips, gloves), should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and should list the chemical name "this compound".
-
Liquid Waste: Solutions containing this compound, including unused stock solutions and cell culture media, should be collected in a separate, leak-proof hazardous waste container for liquid chemical waste. Do not dispose of this compound solutions down the drain.[8] The container should be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[9]
-
-
Disposal Method:
-
The primary recommended disposal method for organic compounds like this compound is incineration in a licensed hazardous waste facility.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your hazardous waste.[10] Do not attempt to dispose of this chemical through regular trash or sewer systems.[11]
-
-
Empty Container Disposal:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or the solvent used for the solution) before being disposed of as non-hazardous waste.[10]
-
The rinseate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[10]
-
After triple-rinsing, deface or remove the original label from the container before disposal.[10]
-
Signaling Pathway of this compound
This compound maintains the pluripotency of embryonic stem cells by modulating the Wnt/β-catenin signaling pathway. It enhances the interaction between β-catenin and the coactivator CBP while preventing the switch to the coactivator p300.[2][12] This action is achieved by binding to the PR72/130 subunit of the protein phosphatase PP2A.[3][12]
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IQ-1 ,IQ1|cas 331001-62-8|DC Chemicals [dcchemicals.com]
- 4. americanelements.com [americanelements.com]
- 5. agscientific.com [agscientific.com]
- 6. edvotek.com [edvotek.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. vumc.org [vumc.org]
- 11. danielshealth.com [danielshealth.com]
- 12. stemcell.com [stemcell.com]
Personal protective equipment for handling IQ 1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of IQ-1 (CAS No. 331001-62-8), a small molecule sustainer of the Wnt/β-catenin/CBP signaling pathway. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Identification and Properties
IQ-1 is a cell-permeable tetrahydroisoquinolinylidene compound used in research, particularly in the field of stem cell biology, to maintain the pluripotency of mouse embryonic stem cells.
| Property | Value |
| Chemical Name | 2-[2-(4-acetylphenyl)diazenyl]-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-acetamide |
| CAS Number | 331001-62-8 |
| Molecular Formula | C₂₁H₂₂N₄O₂ |
| Molecular Weight | 362.42 g/mol |
| Appearance | Yellow to orange crystalline solid/powder |
| Solubility | Soluble in DMSO (10 mg/mL) |
Hazard Identification and Safety Precautions
IQ-1 is classified as a hazardous substance. All personnel must be familiar with the potential hazards and exercise caution.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed[1] | Acute toxicity, oral (Category 4)[1] | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1] |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2)[1] | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A)[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| May cause respiratory irritation[1] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
GHS Pictogram:
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling IQ-1.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for operations with a splash hazard. |
| Skin and Body Protection | Laboratory coat. Ensure full skin coverage. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure personnel safety.
| Aspect | Procedure |
| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood. - Avoid generation of dust and aerosols. - Keep away from incompatible materials such as strong oxidizing agents. |
| Storage | - Store in a tightly closed container in a dry and well-ventilated place. - Recommended storage temperature is -20°C. |
Experimental Protocol: In Vitro Wnt/β-catenin Pathway Activation
This protocol provides a general guideline for the use of IQ-1 to activate the Wnt/β-catenin signaling pathway in cell culture. Note: This is a template and should be optimized for your specific cell line and experimental conditions.
Materials:
-
IQ-1 (CAS 331001-62-8)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Appropriate cell culture medium and supplements
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
-
Cell line of interest plated in appropriate culture vessels
Procedure:
-
Stock Solution Preparation:
-
Under sterile conditions in a biological safety cabinet, prepare a 10 mM stock solution of IQ-1 by dissolving the appropriate amount of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.62 mg of IQ-1 in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
-
-
Cell Treatment:
-
Culture your cells to the desired confluency.
-
Prepare the final working concentration of IQ-1 by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution. The final concentration of DMSO should be kept below 0.5% to minimize solvent toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of IQ-1.
-
Incubate the cells for the desired period, as determined by your experimental design.
-
-
Assessing Pathway Activation:
-
Following treatment, pathway activation can be assessed by various methods, such as:
-
Western Blotting: Analyze the protein levels of β-catenin and its downstream targets.
-
Reporter Assays: Use a luciferase reporter construct under the control of a TCF/LEF responsive element.
-
qRT-PCR: Measure the mRNA expression of Wnt target genes (e.g., Axin2, c-Myc).
-
-
Disposal Plan
All waste containing IQ-1 must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused IQ-1 Solid | - Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| IQ-1 Solutions (e.g., in DMSO) | - Collect in a designated, sealed, and compatible hazardous waste container. - Label the container with "Hazardous Waste" and list all chemical constituents, including "IQ-1" and "Dimethyl Sulfoxide," with their approximate percentages. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | - Collect in a designated, sealed solid waste container or a double-bagged, labeled hazardous waste bag. |
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway and the experimental workflow for handling IQ-1.
Caption: Wnt/β-catenin signaling pathway with the modulatory role of IQ-1.
Caption: Experimental workflow for handling IQ-1 from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
